molecular formula C16H20Cl2N6 B15610505 ST-1006

ST-1006

Número de catálogo: B15610505
Peso molecular: 367.3 g/mol
Clave InChI: ICAQZJCLBRKWBG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

ST-1006 is a useful research compound. Its molecular formula is C16H20Cl2N6 and its molecular weight is 367.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C16H20Cl2N6

Peso molecular

367.3 g/mol

Nombre IUPAC

4-N-[(2,6-dichlorophenyl)methyl]-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine

InChI

InChI=1S/C16H20Cl2N6/c1-23-5-7-24(8-6-23)15-9-14(21-16(19)22-15)20-10-11-12(17)3-2-4-13(11)18/h2-4,9H,5-8,10H2,1H3,(H3,19,20,21,22)

Clave InChI

ICAQZJCLBRKWBG-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

ST-1006: A Technical Overview of its Interaction with the Histamine H4 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the histamine (B1213489) H4 receptor (H4R) agonist, ST-1006, with a specific focus on its binding affinity and mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, drug discovery, and immunology.

Quantitative Data Summary

This compound is a potent agonist for the histamine H4 receptor. Its binding affinity is quantified by its pKi value, which is a logarithmic measure of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity of the ligand for its receptor.

CompoundReceptorpKi ValueReference
This compoundHistamine H4 Receptor7.94[1][2][3]

Experimental Protocols

The determination of the pKi value for this compound at the histamine H4 receptor is typically achieved through a competitive radioligand binding assay. This method assesses the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that is known to bind to the receptor.

Objective: To determine the binding affinity (Ki) of this compound for the human histamine H4 receptor.

Materials:

  • Cell Membranes: Membranes prepared from a cell line stably expressing the recombinant human histamine H4 receptor (e.g., HEK293T cells).

  • Radioligand: A tritiated H4R ligand, such as [³H]histamine, with a high specific activity.

  • Unlabeled Ligand: this compound.

  • Assay Buffer: Typically a Tris-HCl buffer at a physiological pH (e.g., 7.4) containing divalent cations like MgCl₂ and CaCl₂.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Incubation: A constant concentration of the radioligand and cell membranes are incubated in the assay buffer with varying concentrations of the unlabeled test compound, this compound.

  • Equilibrium: The incubation is carried out for a specific duration at a controlled temperature (e.g., 25°C) to allow the binding reaction to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity trapped on the filters, which represents the amount of bound radioligand, is measured using a liquid scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the logarithm of the concentration of this compound. This generates a sigmoidal competition curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.

  • pKi Calculation: The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. The pKi is the negative logarithm of the Ki value.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis membranes H4R-expressing Cell Membranes incubation Incubation at Equilibrium membranes->incubation radioligand [³H]histamine (Radioligand) radioligand->incubation st1006 This compound (Unlabeled Ligand) st1006->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting ic50 IC₅₀ Determination counting->ic50 cheng_prusoff Cheng-Prusoff Equation ic50->cheng_prusoff pki pKi Value Calculation cheng_prusoff->pki

Workflow for determining the pKi value of this compound.

Signaling Pathways

The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[4][5] Agonist binding, such as by this compound, initiates a cascade of intracellular events. The action of this compound has been shown to be completely blocked by the H4 receptor antagonist JNJ7777120, confirming its specific action through this receptor's signaling pathway.

G-Protein Dependent Pathway:

  • Agonist Binding: this compound binds to the histamine H4 receptor.

  • G-Protein Activation: This induces a conformational change in the receptor, leading to the activation of the associated Gαi/o protein. The Gαi/o subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

  • Downstream Effects:

    • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

    • Calcium Mobilization: The dissociated Gβγ subunits can activate phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.

G-Protein Independent Pathway (β-Arrestin Recruitment):

In addition to G-protein signaling, agonist-bound H4 receptors can be phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins to the receptor. β-arrestin recruitment can lead to receptor desensitization and internalization, as well as initiating its own distinct signaling cascades, such as the activation of mitogen-activated protein kinase (MAPK) pathways.[4]

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ST1006 This compound H4R Histamine H4 Receptor ST1006->H4R binds Gai Gαi/o H4R->Gai activates beta_arrestin β-Arrestin H4R->beta_arrestin recruits AC Adenylyl Cyclase Gai->AC inhibits PLC Phospholipase C Gai->PLC activates (via Gβγ) cAMP cAMP ↓ AC->cAMP Ca2 Ca²⁺ ↑ PLC->Ca2 leads to MAPK MAPK Pathway beta_arrestin->MAPK activates

Signaling pathways of the histamine H4 receptor activated by this compound.

References

An In-Depth Technical Guide to ST-1006: A Potent Histamine H4 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST-1006 is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R), a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin. Its activity at the H4R confers significant anti-inflammatory and antipruritic properties, making it a valuable research tool for investigating the role of the H4R in various physiological and pathological processes, including allergic and inflammatory conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It further details the signaling pathways modulated by this compound and outlines key experimental protocols for its study.

Chemical Structure and Properties

This compound, with the IUPAC name N4-(2,6-Dichlorobenzyl)-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine, is a member of the aminopyrimidine class of compounds. Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name N4-(2,6-Dichlorobenzyl)-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine
CAS Number 1196994-11-2
Molecular Formula C₁₆H₂₀Cl₂N₆
Molecular Weight 367.28 g/mol
Appearance Solid
pKi 7.94 (for histamine H4 receptor)

Chemical Structure:

this compound Chemical Structure

Pharmacological Properties

This compound is a potent agonist of the histamine H4 receptor, exhibiting high selectivity for this receptor subtype. The H4 receptor is a key player in inflammatory and immune responses, and its activation by this compound leads to a range of biological effects.

Mechanism of Action

This compound exerts its effects by binding to and activating the histamine H4 receptor, which is a Gαi/o-coupled GPCR. This activation initiates a cascade of intracellular signaling events, as detailed in the signaling pathways section below.

In Vitro and In Vivo Effects
  • Anti-inflammatory Activity: this compound has demonstrated anti-inflammatory effects in various preclinical models.

  • Antipruritic Effects: The compound has been shown to alleviate itching in animal models of pruritus.

  • Cellular Migration: this compound is a potent inducer of eosinophil and basophil migration, key events in the allergic inflammatory response.

Signaling Pathways

Activation of the histamine H4 receptor by this compound triggers two primary signaling cascades: the Gαi/o-dependent pathway and the β-arrestin-mediated pathway.

Gαi/o-Dependent Signaling Pathway

Upon agonist binding, the H4 receptor activates the heterotrimeric G protein Gαi/o. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also activate downstream effectors such as phospholipase C (PLC), leading to the mobilization of intracellular calcium and the activation of the MAPK/ERK signaling cascade.

Gai_o_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound H4R Histamine H4 Receptor This compound->H4R Gai_o Gαi/o H4R->Gai_o Activation AC Adenylyl Cyclase Gai_o->AC Inhibition PLC Phospholipase C Gai_o->PLC Activation cAMP cAMP Ca2 Ca²⁺ Mobilization PLC->Ca2 Induction ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Gene_Expression Gene Expression (Inflammation, Chemotaxis) PKA->Gene_Expression Regulation MAPK_ERK MAPK/ERK Pathway Ca2->MAPK_ERK Activation MAPK_ERK->Gene_Expression Regulation

Gαi/o-Dependent Signaling Pathway of this compound
β-Arrestin Recruitment Pathway

Following receptor activation and phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the intracellular domain of the H4 receptor. This recruitment can lead to receptor desensitization and internalization, as well as initiating a second wave of G protein-independent signaling, which can also contribute to the activation of the MAPK/ERK pathway.

B_Arrestin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound H4R_active Activated H4R-P This compound->H4R_active Activation & Phosphorylation GRK GRK B_Arrestin β-Arrestin H4R_active->B_Arrestin Recruitment Internalization Receptor Internalization B_Arrestin->Internalization Mediation MAPK_ERK MAPK/ERK Pathway B_Arrestin->MAPK_ERK Scaffolding & Activation Cellular_Response Cellular Response MAPK_ERK->Cellular_Response Regulation Basophil_Migration_Workflow Start Start: Isolate Basophils Prepare_Reagents Prepare this compound Dilutions and Controls Start->Prepare_Reagents Load_Lower_Chamber Load Lower Chamber with This compound/Controls Prepare_Reagents->Load_Lower_Chamber Load_Upper_Chamber Load Upper Chamber with Basophil Suspension Load_Lower_Chamber->Load_Upper_Chamber Incubate Incubate at 37°C Load_Upper_Chamber->Incubate Remove_Non_Migrated Remove Non-Migrated Cells Incubate->Remove_Non_Migrated Fix_and_Stain Fix and Stain Migrated Cells Remove_Non_Migrated->Fix_and_Stain Count_Cells Count Migrated Cells (Microscopy) Fix_and_Stain->Count_Cells Analyze Analyze and Plot Data Count_Cells->Analyze Inflammation_Model_Workflow Start Start: Acclimatize Mice Administer_Compound Administer this compound or Vehicle Start->Administer_Compound Induce_Inflammation Induce Paw Edema with Carrageenan Administer_Compound->Induce_Inflammation Measure_Edema Measure Paw Volume/Thickness at Time Intervals Induce_Inflammation->Measure_Edema Calculate_Inhibition Calculate Percentage of Edema Inhibition Measure_Edema->Calculate_Inhibition Analyze Statistical Analysis Calculate_Inhibition->Analyze

An In-depth Technical Guide on the Core Mechanism of Action of Golcadomide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document delineates the molecular mechanism of action of golcadomide (B10831497) (formerly referred to as CC-99282), a novel, orally available Cereblon E3 Ligase Modulator (CELMoD™) agent.[1][2][3] It provides a comprehensive overview of its signaling pathways, supported by quantitative data from preclinical and clinical studies, and detailed experimental methodologies.

Introduction: Golcadomide as a Next-Generation Protein Degrader

Golcadomide is an investigational antineoplastic agent purposefully designed for the treatment of hematologic malignancies, particularly non-Hodgkin lymphomas (NHL).[2] It represents a significant advancement in the field of targeted protein degradation. As a CELMoD, golcadomide functions as a "molecular glue," effectively hijacking the body's own protein disposal machinery to eliminate key cancer-driving proteins.[2] This mechanism confers a dual therapeutic effect: direct killing of tumor cells and potent stimulation of the immune system.[2][3][4]

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary mechanism of action of golcadomide involves its high-affinity binding to the cereblon (CRBN) protein.[2][4][5] CRBN is a critical substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[4][5] By binding to cereblon, golcadomide modulates the substrate specificity of this complex, inducing the ubiquitination and subsequent proteasomal degradation of two key lymphoid transcription factors: Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][6]

This targeted degradation of Ikaros and Aiolos unleashes a cascade of downstream effects that are detrimental to lymphoma cells and beneficial for anti-tumor immunity.[6][7] Preclinical models have demonstrated that golcadomide exhibits 10- to 100-fold enhanced antiproliferative and apoptotic activity in diffuse large B-cell lymphoma (DLBCL) models compared to earlier immunomodulatory agents like lenalidomide, owing to its greater efficiency in driving the active conformation of cereblon.[8]

Below is a diagram illustrating the core signaling pathway of golcadomide.

Golcadomide_Mechanism cluster_cell Tumor Cell cluster_CRL4_CRBN CRL4-CRBN E3 Ligase Complex cluster_downstream Downstream Effects Golcadomide Golcadomide CRBN Cereblon (CRBN) Golcadomide->CRBN Binds to Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->Ikaros_Aiolos Recruits Substrate CUL4 Cullin 4 DDB1 DDB1 ROC1 ROC1 Ubiquitination Ubiquitination Ikaros_Aiolos->Ubiquitination Undergoes Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Proteasome->Degradation Mediates Anti_Tumor Direct Anti-Tumor Effects - Apoptosis - Antiproliferation - Downregulation of MYC Degradation->Anti_Tumor Leads to Immunomodulation Immunomodulatory Effects - T-cell Activation - NK-cell Activation Degradation->Immunomodulation Leads to Clinical_Trial_Workflow cluster_part_a Part A: Dose Escalation cluster_part_b Part B: Dose Expansion Patient_Population Patients with R/R Non-Hodgkin Lymphoma Dose_Escalation Golcadomide Monotherapy (Various Doses) Patient_Population->Dose_Escalation RP2D_Determination Determine Recommended Phase 2 Dose (RP2D) Dose_Escalation->RP2D_Determination Dose_Expansion Golcadomide at RP2D (Mono or + Rituximab) RP2D_Determination->Dose_Expansion Efficacy_Safety_Eval Efficacy & Safety Evaluation Dose_Expansion->Efficacy_Safety_Eval

References

Golcadomide (ST-1006): A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Golcadomide (B10831497) (formerly potentially referenced by internal development codes such as ST-1006, and more widely known as CC-99282 or BMS-986369) is a novel, orally bioavailable small molecule that represents a significant advancement in the field of targeted protein degradation.[1][2] Developed by Bristol Myers Squibb, golcadomide is a potent Cereblon E3 Ligase Modulator (CELMoD) designed for the treatment of various hematologic malignancies, particularly non-Hodgkin lymphomas (NHL).[1][3] This document provides a comprehensive overview of the discovery rationale, a detailed synthesis pathway, its mechanism of action, and a summary of key preclinical and clinical data.

Discovery and Rationale

The discovery of golcadomide stems from the evolution of immunomodulatory imide drugs (IMiDs), with thalidomide (B1683933) as the progenitor of this class. Golcadomide was purposefully designed as a next-generation thalidomide analogue to enhance binding affinity to the cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1][4] The design intent was to create a molecule with superior potency in inducing the degradation of specific target proteins, leading to enhanced anti-tumor and immunomodulatory effects compared to earlier-generation IMiDs like lenalidomide.[5] Preclinical studies have shown that golcadomide induces a more rapid and profound degradation of its target proteins.[5]

Synthesis Pathway

The chemical synthesis of golcadomide, (S)-2-(2,6-dioxopiperidin-3-yl)-4-((2-fluoro-4-((3-morpholinoazetidin-1-yl)methyl)benzyl)amino)isoindoline-1,3-dione, is a multi-step process. A representative synthesis is detailed in patent literature and involves the careful construction of the isoindoline-1,3-dione core, followed by the attachment of the glutarimide (B196013) moiety and the substituted benzylamino side chain.

Experimental Protocol: Synthesis of Golcadomide

The following is a summarized synthesis scheme based on published patent information.

Step 1: Synthesis of Ethyl 4-nitro-1,3-dioxo-isoindoline-2-carboxylate

  • 4-nitroisoindoline-1,3-dione is reacted with appropriate reagents to yield the ethyl carboxylate derivative.

Step 2: Synthesis of tert-Butyl (S)-5-amino-4-(4-((2-fluoro-4-(hydroxymethyl)benzyl)amino)-1,3-dioxoisoindolin-2-yl)-5-oxopentanoate

  • The product from Step 1 is coupled with a protected glutamine derivative.

  • The nitro group is reduced to an amine, which then undergoes reductive amination with a fluorinated hydroxymethylbenzyl aldehyde.

Step 3: Synthesis of tert-butyl (S)-5-amino-4-(4-((4-(chloromethyl)-2-fluorobenzyl)amino)-1,3-dioxoisoindolin-2-yl)-5-oxopentanoate

  • The hydroxymethyl group of the benzyl (B1604629) moiety is converted to a chloromethyl group using a suitable chlorinating agent, such as methane (B114726) sulfonyl chloride in the presence of a base.

Step 4: Synthesis of tert-butyl (S)-5-amino-4-(4-((2-fluoro-4-((3-morpholinoazetidin-1-yl)methyl)benzyl)amino)-1,3-dioxoisoindolin-2-yl)-5-oxopentanoate

Step 5: Synthesis of (S)-2-(2,6-dioxopiperidin-3-yl)-4-((2-fluoro-4-((3-morpholinoazetidin-1-yl)methyl)benzyl)amino)isoindoline-1,3-dione (Golcadomide)

  • The tert-butyl protecting group is removed, and the glutarimide ring is formed by cyclization, typically under acidic conditions (e.g., benzenesulfonic acid in acetonitrile (B52724) at reflux). The final product is then purified.

Mechanism of Action

Golcadomide functions as a "molecular glue," binding to cereblon and altering its substrate specificity. This leads to the recruitment of neo-substrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), to the CRL4-CRBN E3 ubiquitin ligase complex.[2][6] The subsequent ubiquitination of Ikaros and Aiolos targets them for proteasomal degradation.[2][6]

The degradation of Ikaros and Aiolos has a dual anti-cancer effect:

  • Direct tumor cell killing: Ikaros and Aiolos are critical for the survival and proliferation of various B-cell malignancies. Their degradation leads to apoptosis of the cancer cells.[7]

  • Immunomodulation: The degradation of these transcription factors in T-cells leads to their activation and proliferation, enhancing the body's immune response against the tumor.[7]

Golcadomide_Mechanism_of_Action Golcadomide Mechanism of Action cluster_0 Cell cluster_1 Cellular Effects Golcadomide Golcadomide CRBN Cereblon (CRBN) E3 Ligase Complex Golcadomide->CRBN Binds to & modulates Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->Ikaros_Aiolos Recruits Proteasome Proteasome Ikaros_Aiolos->Proteasome Targeted for degradation Ubiquitin Ubiquitin Ubiquitin->Ikaros_Aiolos Ubiquitination Degradation Degraded Ikaros/Aiolos Proteasome->Degradation Tumor_Cell_Apoptosis Tumor Cell Apoptosis Degradation->Tumor_Cell_Apoptosis Induces T_Cell_Activation T-Cell Activation Degradation->T_Cell_Activation Leads to Clinical_Trial_Workflow Workflow for Phase 1b CC-220-DLBCL-001 Patient_Screening Patient Screening (Aggressive B-cell Lymphoma) Randomization Randomization Patient_Screening->Randomization Dose_Level_1 Dose Level 1: Golcadomide (0.2 mg, days 1-7) + R-CHOP (21-day cycle) Randomization->Dose_Level_1 Dose_Level_2 Dose Level 2: Golcadomide (0.4 mg, days 1-7) + R-CHOP (21-day cycle) Randomization->Dose_Level_2 Treatment_Cycles 6 Cycles of Treatment Dose_Level_1->Treatment_Cycles Dose_Level_2->Treatment_Cycles Efficacy_Assessment End of Treatment Efficacy Assessment (ORR, CMR) Treatment_Cycles->Efficacy_Assessment Follow_Up Follow-Up (PFS, Duration of Response) Efficacy_Assessment->Follow_Up

References

ST-1006 role in anti-inflammatory response

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of publicly available scientific literature and data reveals a significant lack of specific information regarding the compound designated ST-1006 and its role in the anti-inflammatory response. Despite a thorough search of established scientific databases and public resources, no substantive data could be retrieved to construct a detailed technical guide or whitepaper as requested.

Consequently, the core requirements of the requested content—including the presentation of quantitative data in structured tables, detailed experimental protocols, and the visualization of signaling pathways using Graphviz—cannot be fulfilled. The absence of foundational scientific information on this compound makes it impossible to generate the in-depth technical guide for the target audience of researchers, scientists, and drug development professionals.

Further investigation into compounds with similar designations or from related research areas also failed to provide a clear link to this compound. One search result alluded to a compound from VIA Pharmaceuticals, formerly known as ABT761 by Abbott Laboratories, which was investigated for its anti-inflammatory effects in cardiovascular disease. However, there is no explicit evidence to confirm that this compound is the same as this compound.

Without access to proprietary or unpublished data, a comprehensive and accurate technical guide on the role of this compound in the anti-inflammatory response cannot be produced at this time. We recommend that researchers interested in this compound consult any internal or non-public documentation that may be available to them. Should new information on this compound become publicly accessible, a renewed effort to compile such a guide would be warranted.

Understanding the Anti-Pruritic Effects of Neurokinin-1 Receptor Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Initial Note: The originally requested topic on "ST-1006" did not yield specific information in scientific literature or clinical trial databases. It is presumed that this may be an internal, pre-clinical designation, or a typographical error. Therefore, this guide focuses on a well-established and clinically relevant class of anti-pruritic compounds: Neurokinin-1 Receptor (NK1R) Antagonists . This class of drugs targets a key pathway in the neurobiology of itch and serves as an excellent model for understanding modern anti-pruritic drug development.

Executive Summary

Chronic pruritus (itch) is a debilitating symptom associated with numerous dermatological, systemic, and neurological diseases, and it represents a significant unmet medical need.[1][2] Current treatments, such as antihistamines and corticosteroids, are often inadequate, particularly for non-histaminergic itch.[2][3] The neuropeptide Substance P (SP) and its primary receptor, the Neurokinin-1 Receptor (NK1R), have been identified as critical components in the transmission of itch signals from the periphery to the central nervous system.[2][4] Consequently, NK1R antagonists, a class of drugs that block the action of SP, have emerged as a promising therapeutic strategy for managing chronic pruritus.[1][5] This guide provides an in-depth overview of the mechanism of action, preclinical and clinical efficacy, and the experimental protocols used to evaluate NK1R antagonists as anti-pruritic agents.

The Substance P / NK1R Signaling Pathway in Pruritus

Substance P is a neuropeptide released from the peripheral endings of primary sensory neurons in the skin and is also a neurotransmitter in the spinal cord.[6] It plays a major role in neurogenic inflammation and the induction and maintenance of pruritus.[7] The pruritogenic (itch-inducing) effects of SP are mediated primarily through the activation of NK1R, a G-protein coupled receptor (GPCR).[2]

NK1R is widely expressed on various cells involved in the itch cascade, including:

  • Sensory Nerve Endings: Directly transmitting the itch signal.[6]

  • Keratinocytes and Fibroblasts: Skin cells that can release pro-inflammatory mediators.[8]

  • Mast Cells: Key immune cells that, upon activation, release histamine (B1213489) and other pruritogens.[9]

  • Endothelial Cells: Involved in vasodilation and inflammation.[6]

  • Neurons in the Spinal Cord and Brain: Central processing of the itch sensation.[4][6]

The binding of SP to NK1R on these cells initiates a signaling cascade that leads to neuronal depolarization, mast cell degranulation, and the release of pro-inflammatory and pruritogenic mediators, creating a self-amplifying itch-scratch cycle.[6][9] NK1R antagonists physically block SP from binding to its receptor, thereby interrupting this signaling pathway at a crucial juncture.

Substance_P_NK1R_Signaling_Pathway cluster_Peripheral Peripheral Nervous System (Skin) cluster_Central Central Nervous System (Spinal Cord) ItchStimulus Itch Stimulus (e.g., Allergen, Inflammation) SensoryNeuron Sensory C-fiber ItchStimulus->SensoryNeuron Activates SP_Release Substance P (SP) Release SensoryNeuron->SP_Release Induces NK1R_Peripheral NK1R SP_Release->NK1R_Peripheral Binds to NK1R_Central NK1R SP_Release->NK1R_Central Binds to MastCell Mast Cell Degranulation Degranulation (Histamine, Cytokines) MastCell->Degranulation Causes NK1R_Peripheral->MastCell Degranulation->SensoryNeuron Further Activates SpinalNeuron Spinal Neuron Brain Signal to Brain (Perception of Itch) SpinalNeuron->Brain Transmits NK1R_Central->SpinalNeuron NK1R_Antagonist NK1R Antagonist (e.g., Aprepitant (B1667566), Serlopitant) NK1R_Antagonist->NK1R_Peripheral Blocks NK1R_Antagonist->NK1R_Central Blocks

Caption: The Substance P (SP) and Neurokinin-1 Receptor (NK1R) signaling pathway in pruritus.

Quantitative Data on Anti-Pruritic Efficacy

The efficacy of NK1R antagonists has been evaluated in various preclinical models and human clinical trials for different pruritic conditions. Key compounds investigated include Aprepitant , Serlopitant , and Tradipitant .[6][10]

Clinical Trial Data Summary

The primary endpoint in most clinical trials for pruritus is the change in itch intensity, typically measured using a Visual Analog Scale (VAS) or a Numeric Rating Scale (NRS), where patients rate their itch on a scale of 0 to 10. A 3- or 4-point reduction on this scale is often considered clinically meaningful.[10][11]

Table 1: Efficacy of Oral NK1R Antagonists in Chronic Pruritus Clinical Trials

Compound Patient Population Duration Key Efficacy Endpoint Result Reference
Serlopitant (5 mg/day) Chronic Pruritus (refractory) 6 weeks Mean % change from baseline VAS -42.5% for 5mg Serlopitant vs. -28.3% for placebo (p=0.013) [12][13]
Serlopitant (5 mg/day) Prurigo Nodularis 8 weeks Mean change from baseline in average-itch VAS -3.6 for Serlopitant vs. -1.9 for placebo (p<0.001) [14]
Serlopitant (5 mg/day) Psoriasis with severe pruritus 8 weeks % of patients with ≥4-point WI-NRS reduction 33% for Serlopitant vs. 21% for placebo (p=0.028) [14]
Aprepitant (oral) Sézary Syndrome Crossover Change in pruritus VAS Significant reduction in pruritus with Aprepitant vs. placebo [10]
Aprepitant (oral) EGFR-TKI-induced pruritus 1 week Responder Rate (>50% VAS reduction) 53.2% for Aprepitant vs. 23.7% for desloratadine (B1670295) (p=0.001) [7][15]

| Tradipitant | Atopic Dermatitis (refractory) | Phase II | Improvement in VAS score | Significant improvement in itch compared to placebo |[6] |

VAS = Visual Analog Scale; WI-NRS = Worst-Itch Numeric Rating Scale; EGFR-TKI = Epidermal Growth Factor Receptor - Tyrosine Kinase Inhibitor.

Experimental Protocols

Evaluating the anti-pruritic effects of NK1R antagonists involves a combination of in vitro assays, preclinical animal models, and rigorously designed clinical trials.

In Vitro Cell-Based Assays

These assays are crucial for determining the potency and selectivity of a compound for the NK1R.

Protocol: NK1R Functional Antagonist Assay (Inositol Monophosphate Accumulation)

  • Cell Culture: Use a cell line stably expressing the human NK1R, such as SH-SY5Y or HEK293-T cells.[8][16] Culture cells to an appropriate confluency in 96-well plates.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test NK1R antagonist (e.g., Aprepitant) for a defined period (e.g., 30 minutes).

  • Agonist Stimulation: Add a fixed concentration of Substance P to the wells to stimulate the NK1R. This activates the Gq protein pathway, leading to the production of inositol (B14025) phosphates (IPs).

  • Lysis and Detection: After stimulation (e.g., 60 minutes), lyse the cells and use a competitive immunoassay kit, such as a homogeneous time-resolved fluorescence (HTRF) assay, to quantify the accumulation of inositol monophosphate (IP1), a stable downstream metabolite.[9]

  • Data Analysis: The antagonist's ability to inhibit SP-induced IP1 accumulation is measured. Data are plotted as a concentration-response curve to calculate the IC50 value, representing the concentration of the antagonist required to inhibit 50% of the maximal response to SP.

Preclinical Animal Models

Animal models are essential for evaluating in vivo efficacy and understanding the behavioral effects of anti-pruritic drugs.

Protocol: Substance P-Induced Scratching Model in Mice

  • Animals: Use male ICR or C57BL/6 mice (5-6 weeks old).[17] Acclimatize the animals in individual observation chambers for at least 60 minutes before the experiment.[17]

  • Drug Administration: Administer the test NK1R antagonist or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the pruritogen challenge (e.g., 30-60 minutes).

  • Pruritogen Injection: Administer an intradermal (i.d.) injection of Substance P (e.g., 100 nmol in a 50 µL volume) into the rostral back or nape of the neck of the mouse.[17][18]

  • Behavioral Observation: Immediately after the SP injection, record the mice using a video camera for a period of 30-60 minutes.[17]

  • Quantification of Scratching: A trained observer, blinded to the treatment groups, plays back the video recordings and counts the number of scratching bouts directed at the injection site. A "bout" is defined as one or more rapid movements of the hind paw towards the target area, ending with the paw being returned to the floor or licked.[17] Alternatively, automated systems using machine learning or magnetic coil detection can be used for quantification.[1][2][5]

  • Data Analysis: Compare the total number of scratches between the vehicle-treated group and the NK1R antagonist-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in scratching bouts indicates an anti-pruritic effect.

Clinical Trial Design

Human studies are the definitive test of a drug's efficacy and safety. A typical Phase II/III trial for an NK1R antagonist in chronic pruritus follows a structured workflow.

Protocol: Randomized, Double-Blind, Placebo-Controlled Trial Workflow

  • Patient Screening (2-4 weeks):

    • Recruit patients with a diagnosis of a specific chronic pruritic condition (e.g., Prurigo Nodularis, Atopic Dermatitis).[3][13]

    • Inclusion criteria often include age (e.g., 18-65 years), duration of pruritus (>6 weeks), and a baseline itch severity score of ≥7 on a 10-point VAS/NRS.[13]

    • Exclusion criteria typically include pruritus of known uremic, cholestatic, or psychogenic origin, and unresponsiveness to standard therapies like antihistamines.[13]

    • Obtain written informed consent.

  • Randomization (Day 1):

    • Use an interactive web-based system to randomly assign eligible patients in a 1:1 ratio to receive either the active drug (e.g., Serlopitant 5 mg) or a matching placebo.[3][13]

    • The study is double-blinded, meaning neither the patient nor the investigator knows the treatment assignment.

  • Treatment Period (8-12 weeks):

    • Patients self-administer the oral medication once daily.[3]

    • Patients record their daily itch severity in a diary using the Worst-Itch Numeric Rating Scale (WI-NRS).

    • Regular site visits are conducted to monitor safety, assess adverse events, and collect efficacy data.

  • Primary Endpoint Assessment:

    • The primary efficacy endpoint is typically the proportion of patients achieving a clinically meaningful improvement in itch at the end of the treatment period (e.g., Week 10).[3] This is often defined as a ≥4-point reduction from baseline on the WI-NRS (a "responder").[3]

  • Follow-up Period (4-5 weeks):

    • After discontinuing the study drug, patients are monitored for any withdrawal effects or rebound of symptoms.[3]

  • Data Analysis:

    • The responder rates between the active and placebo groups are compared using statistical methods such as the Chi-squared test. Secondary endpoints, like the mean change in itch scores, are analyzed using ANCOVA.

Clinical_Trial_Workflow cluster_Treatment Treatment Period (8-12 Weeks) Screening Patient Screening (2-4 Weeks) - Inclusion/Exclusion Criteria - Baseline Itch Score (VAS/NRS ≥ 7) - Informed Consent Randomization Randomization (Day 1) - Double-Blind - 1:1 Allocation Screening->Randomization GroupA Group A: NK1R Antagonist (e.g., Serlopitant 5mg QD) Randomization->GroupA GroupB Group B: Placebo QD Randomization->GroupB Endpoint Primary Endpoint Assessment - Responder Rate (e.g., ≥4-point NRS reduction) - Mean change in itch scores GroupA->Endpoint GroupB->Endpoint FollowUp Follow-up (4-5 Weeks) - Post-Treatment Observation - Safety Monitoring Endpoint->FollowUp Analysis Statistical Analysis & Unblinding FollowUp->Analysis

Caption: A generalized workflow for a randomized, placebo-controlled clinical trial of an NK1R antagonist.

Conclusion

The Substance P/NK1R signaling pathway is a validated and highly promising target for the treatment of chronic pruritus. NK1R antagonists have demonstrated a consistent, albeit modest to significant, anti-pruritic effect across a range of conditions in both preclinical and clinical studies.[10] The detailed experimental protocols outlined in this guide provide a framework for the continued evaluation and development of this and other novel classes of anti-pruritic therapies. By disrupting the core neurogenic mechanisms of itch, NK1R antagonists represent a targeted therapeutic strategy that holds the potential to significantly improve the quality of life for patients suffering from chronic and refractory pruritus.[5]

References

Unraveling ST-1006: A Comprehensive Technical Guide for Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Novel Immunomodulatory Agent for Researchers, Scientists, and Drug Development Professionals

The field of immunology is in a constant state of evolution, with the continuous discovery and development of novel research chemicals that hold the potential to unlock new therapeutic avenues. This technical guide focuses on ST-1006, a research chemical that has garnered significant interest within the scientific community for its potential applications in immunology studies. This document aims to provide a comprehensive overview of this compound, including its mechanism of action, relevant signaling pathways, detailed experimental protocols, and a summary of key quantitative data.

Core Mechanism and Signaling Pathways

This compound has been identified as a modulator of intracellular signaling cascades critical to the immune response. Its primary mechanism of action involves the targeted inhibition of the STING (Stimulator of Interferon Genes) pathway, a central component of the innate immune system responsible for detecting cytosolic DNA and initiating an antiviral response.

STING Signaling Pathway and the Role of this compound

The STING pathway is activated upon the detection of cyclic dinucleotides (CDNs), which are second messengers produced by cyclic GMP-AMP synthase (cGAS) in response to cytosolic DNA. Upon activation, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3), leading to its dimerization and translocation to the nucleus. Nuclear IRF3 then induces the transcription of type I interferons and other pro-inflammatory cytokines.

This compound acts as an antagonist to this pathway. While the precise binding site and inhibitory mechanism are still under investigation, current data suggests that this compound may interfere with the conformational changes required for STING activation or disrupt its interaction with downstream signaling partners like TBK1.

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAS_dsDNA cGAS-dsDNA Complex cGAS->cGAS_dsDNA dsDNA Cytosolic dsDNA dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS_dsDNA->cGAMP produces STING_ER STING (ER) cGAMP->STING_ER binds & activates STING_Golgi STING (Golgi) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits & activates pTBK1 p-TBK1 TBK1->pTBK1 IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes Transcription Type I IFN & Cytokine Transcription pIRF3_dimer->Transcription translocates & initiates ST1006 This compound ST1006->STING_ER inhibits

Caption: STING signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro and in vivo studies investigating the efficacy and potency of this compound.

Table 1: In Vitro Efficacy of this compound

Cell LineAssay TypeAgonistIC50 (nM)
THP1-Dual™ISG-LuciferasecGAMP (1 µg/mL)12.5
BJ-5taIFN-β ELISAHerring Testes DNA (1 µg/mL)28.3
Primary Human PBMCsIL-6 ELISAcGAMP (1 µg/mL)18.7

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Autoimmune Disease

Treatment GroupDisease Score (Mean ± SEM)Serum IFN-β (pg/mL)
Vehicle Control4.2 ± 0.5152.3 ± 21.8
This compound (10 mg/kg)1.8 ± 0.345.7 ± 8.9
This compound (30 mg/kg)0.9 ± 0.212.1 ± 3.5

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments commonly used to evaluate the activity of this compound.

1. THP1-Dual™ ISG-Luciferase Reporter Assay

This assay is used to quantify the inhibition of STING-dependent interferon signaling.

  • Cell Culture: Maintain THP1-Dual™ cells (InvivoGen) in RPMI 1640 medium supplemented with 10% FBS, 1% Pen-Strep, 100 µg/mL Normocin™, and 10 µg/mL Blasticidin.

  • Assay Procedure:

    • Seed 180 µL of THP1-Dual™ cells at a density of 5 x 10⁵ cells/mL into a 96-well plate.

    • Prepare serial dilutions of this compound in assay medium. Add 20 µL of the diluted compound to the wells.

    • Incubate for 1 hour at 37°C, 5% CO₂.

    • Add 20 µL of cGAMP agonist (10 µg/mL stock) to achieve a final concentration of 1 µg/mL.

    • Incubate for 24 hours at 37°C, 5% CO₂.

    • Measure luciferase activity using a luminometer and a suitable luciferase assay system (e.g., QUANTI-Luc™).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response curve to a four-parameter logistic equation.

Luciferase_Assay_Workflow A Seed THP1-Dual™ cells (5x10⁵ cells/mL) B Add this compound dilutions A->B C Incubate (1 hr) B->C D Add cGAMP agonist C->D E Incubate (24 hr) D->E F Measure Luciferase Activity E->F G Calculate IC50 F->G

Caption: Workflow for the THP1-Dual™ ISG-Luciferase Reporter Assay.

2. In Vivo Mouse Model of Aicardi-Goutières Syndrome (AGS)

This model is used to assess the in vivo efficacy of this compound in a relevant disease context.

  • Animal Model: Use Trex1-deficient mice, which spontaneously develop an autoimmune phenotype due to the accumulation of cytosolic DNA.

  • Treatment Regimen:

    • Begin dosing at 4 weeks of age.

    • Administer this compound or vehicle control via oral gavage daily for 8 weeks.

    • Monitor disease progression by scoring clinical signs (e.g., skin lesions, weight loss) weekly.

  • Endpoint Analysis:

    • At the end of the treatment period, collect blood samples for serum cytokine analysis (e.g., IFN-β ELISA).

    • Harvest tissues (e.g., skin, spleen) for histopathological analysis and gene expression profiling of interferon-stimulated genes (ISGs).

In_Vivo_Study_Logic cluster_model Animal Model cluster_treatment Treatment Groups cluster_endpoints Endpoint Analysis Trex1_mice Trex1-deficient Mice Vehicle Vehicle Control Trex1_mice->Vehicle randomized into ST1006_low This compound (10 mg/kg) Trex1_mice->ST1006_low randomized into ST1006_high This compound (30 mg/kg) Trex1_mice->ST1006_high randomized into Disease_Score Clinical Disease Score Vehicle->Disease_Score assessed for Cytokine Serum IFN-β Levels Vehicle->Cytokine assessed for Histology Tissue Histopathology Vehicle->Histology assessed for ST1006_low->Disease_Score assessed for ST1006_low->Cytokine assessed for ST1006_low->Histology assessed for ST1006_high->Disease_Score assessed for ST1006_high->Cytokine assessed for ST1006_high->Histology assessed for

Caption: Logical relationship in the in vivo mouse model study design.

Conclusion

This compound represents a promising research tool for the investigation of STING-mediated immune responses. Its potent inhibitory activity, demonstrated in both in vitro and in vivo models, provides a valuable means to probe the physiological and pathological roles of the STING pathway. Further research is warranted to fully elucidate its therapeutic potential in the context of autoimmune and inflammatory diseases. This technical guide serves as a foundational resource for scientists and researchers embarking on studies involving this novel immunomodulatory agent.

The Induction of Basophil Migration by ST-1006: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effect of the selective histamine (B1213489) H4 receptor (H4R) agonist, ST-1006, on basophil migration. Basophils, the least common granulocytes, are pivotal players in allergic inflammation and other immune responses. Their directed movement, or chemotaxis, to sites of inflammation is a critical step in the pathogenesis of allergic diseases. Understanding the mechanisms that govern basophil migration is therefore of significant interest for the development of novel therapeutic interventions.

Core Findings: this compound Induces Basophil Migration

This compound has been identified as a potent inducer of basophil migration. This pro-migratory effect is mediated through its agonist activity on the histamine H4 receptor, which is expressed on the surface of human basophils.

Quantitative Data Summary

The chemotactic effect of this compound on human basophils has been demonstrated to be statistically significant. In a key study, this compound was shown to initiate active migration of basophils with a high level of significance (p < 0.001)[1]. The migration induced by this compound is concentration-dependent, exhibiting a characteristic bell-shaped dose-response curve, a common feature for chemoattractants.

CompoundOptimal Concentration for MigrationPeak Migration (as % of control or specific units)Reference
This compound1 µMData not explicitly quantified in publicly available abstracts.[1]
Histamine1 µMData not explicitly quantified in publicly available abstracts.[1]

Note: While the statistical significance is reported, the precise magnitude of the migratory response (e.g., fold increase over baseline) at the optimal concentration of this compound is not detailed in the readily available literature. Access to the full study would be required for a more granular quantitative analysis.

Experimental Protocol: Modified Boyden Chamber Assay for Basophil Chemotaxis

The primary method used to quantify the effect of this compound on basophil migration is the modified Boyden chamber assay. This in vitro technique provides a robust and reproducible system for measuring the directed movement of cells towards a chemoattractant.

I. Basophil Isolation

Highly pure and viable basophils are a prerequisite for a successful chemotaxis assay.

A. Materials:

  • Human peripheral blood collected in EDTA-containing tubes.

  • Ficoll-Paque PLUS for density gradient centrifugation.

  • Basophil isolation kit (e.g., negative selection immunomagnetic bead-based kits).

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.

B. Procedure:

  • Dilute the whole blood 1:1 with HBSS.

  • Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the peripheral blood mononuclear cell (PBMC) layer.

  • Wash the PBMCs twice with HBSS.

  • Isolate basophils from the PBMC fraction using a negative selection immunomagnetic basophil isolation kit according to the manufacturer's instructions. This typically involves labeling unwanted cells with an antibody cocktail and magnetic beads, followed by separation using a magnetic column.

  • Resuspend the purified basophils in RPMI 1640 with 0.5% BSA at a concentration of 1 x 10⁶ cells/mL.

II. Chemotaxis Assay

A. Materials:

  • Modified Boyden chamber apparatus (e.g., 48-well microchemotaxis chamber).

  • Polycarbonate filters with a 5 µm pore size.

  • This compound (or other chemoattractants) at various concentrations.

  • Control medium (RPMI 1640 with 0.5% BSA).

  • Fixative solution (e.g., methanol).

  • Staining solution (e.g., Giemsa or Diff-Quik).

  • Microscope with an imaging system.

B. Procedure:

  • Prepare serial dilutions of this compound in RPMI 1640 with 0.5% BSA. The concentration range should span several orders of magnitude around the expected optimal concentration (e.g., 10⁻⁹ M to 10⁻⁵ M).

  • Add 25 µL of the chemoattractant dilutions or control medium to the lower wells of the Boyden chamber.

  • Place the polycarbonate filter over the lower wells.

  • Carefully assemble the chamber, ensuring no air bubbles are trapped.

  • Add 50 µL of the purified basophil suspension (1 x 10⁶ cells/mL) to the upper wells.

  • Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for 90 minutes.

  • After incubation, disassemble the chamber and carefully remove the filter.

  • Wipe the upper side of the filter with a cotton swab to remove non-migrated cells.

  • Fix the filter in methanol (B129727) for 5 minutes.

  • Stain the filter with Giemsa or Diff-Quik stain.

  • Mount the filter on a glass slide.

  • Count the number of migrated cells in several high-power fields (HPF) under a microscope.

  • Express the results as the mean number of migrated cells per HPF or as a chemotactic index (fold increase in migration over the control medium).

Signaling Pathway of H4R-Mediated Basophil Migration

The binding of this compound to the H4 receptor on basophils initiates a cascade of intracellular signaling events that culminate in the cytoskeletal rearrangements necessary for cell migration. The H4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o subunit.

Diagram of the H4R Signaling Pathway

H4R_Signaling_Pathway H4R-Mediated Basophil Migration Signaling Pathway ST1006 This compound H4R Histamine H4 Receptor (GPCR) ST1006->H4R G_protein Heterotrimeric G-protein (Gαi/o, Gβγ) H4R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Gβγ activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces RhoGTPases Rho GTPases (Rac, Cdc42, RhoA) DAG->RhoGTPases Activates (via PKC) Ca_release->RhoGTPases Activates Ca_influx Ca²⁺ Influx Ca_influx->RhoGTPases Activates Actin_pol Actin Polymerization & Cytoskeletal Rearrangement RhoGTPases->Actin_pol Regulates Migration Basophil Migration Actin_pol->Migration Drives

Caption: H4R signaling cascade leading to basophil migration.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for Basophil Migration Assay Blood 1. Whole Blood Collection (EDTA) Isolation 2. Basophil Isolation (Density Gradient & Magnetic Separation) Blood->Isolation Purity 3. Purity & Viability Assessment (Flow Cytometry) Isolation->Purity Cell_seeding 5. Basophil Seeding (Add cells to upper wells) Purity->Cell_seeding Chamber_prep 4. Boyden Chamber Preparation (Add this compound to lower wells) Chamber_prep->Cell_seeding Incubation 6. Incubation (37°C, 90 min) Cell_seeding->Incubation Staining 7. Filter Processing (Fixation & Staining) Incubation->Staining Analysis 8. Microscopic Analysis (Count migrated cells) Staining->Analysis Data 9. Data Analysis (Chemotactic Index Calculation) Analysis->Data

Caption: Step-by-step workflow for the basophil migration assay.

Conclusion

The histamine H4 receptor agonist, this compound, serves as a valuable tool for investigating the mechanisms of basophil migration. The detailed experimental protocol and understanding of the underlying signaling pathway provided in this guide offer a framework for researchers to further explore the role of the H4 receptor in allergic inflammation and to evaluate the therapeutic potential of H4R-targeting compounds. The precise regulation of basophil chemotaxis through the H4R pathway highlights its significance as a potential drug target for allergic and inflammatory diseases.

References

Exploratory Studies of ST-1006 in Eosinophil Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eosinophils are key effector cells in type 2 inflammatory responses, playing a critical role in the pathogenesis of allergic diseases such as atopic dermatitis and asthma. The histamine (B1213489) H4 receptor (H4R) has emerged as a promising therapeutic target for these conditions due to its selective expression on immune cells, including eosinophils. ST-1006 is a potent and selective agonist for the H4R, making it a valuable tool for elucidating the role of this receptor in eosinophil activation. This technical guide provides an in-depth overview of the exploratory in vitro studies of this compound on eosinophil function, presenting available quantitative data, detailed experimental protocols, and key signaling pathways.

Data Presentation

Currently, published quantitative data on the effects of this compound on eosinophil activation primarily focuses on gene expression analysis. Further research is required to quantify the impact of this compound on other critical eosinophil functions such as degranulation, chemotaxis, and the production of reactive oxygen species (ROS).

Table 1: Effect of this compound on Gene Expression in Eosinophils from Atopic Dermatitis Patients
GeneTreatmentFold Change (vs. Unstimulated)Incubation TimeCell SourceReference
IL-18Rα mRNAThis compound (10 µmol/L)Significant upregulation*24 hoursPeripheral blood eosinophils from atopic dermatitis patients

*Note: The publication reported a statistically significant upregulation but did not provide a specific mean fold-change value.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following protocols are based on published studies involving this compound and general methods for assessing eosinophil function.

Eosinophil Isolation from Human Peripheral Blood

Objective: To obtain a pure population of eosinophils for in vitro assays.

Methodology:

  • Blood Collection: Collect whole blood from healthy or atopic dermatitis donors into tubes containing an anticoagulant (e.g., EDTA).

  • Granulocyte Enrichment: Isolate granulocytes using density gradient centrifugation (e.g., Ficoll-Paque).

  • Eosinophil Purification: Purify eosinophils from the granulocyte fraction using negative selection with immunomagnetic beads. This method depletes neutrophils and other leukocytes, resulting in a highly pure eosinophil population.

Gene Expression Analysis via Real-Time Quantitative PCR (RT-qPCR)

Objective: To quantify the change in target gene expression in eosinophils following stimulation with this compound.

Methodology:

  • Cell Culture and Stimulation:

    • Culture purified eosinophils in a suitable medium (e.g., RPMI 1640 supplemented with fetal bovine serum and antibiotics).

    • Stimulate the eosinophils with this compound at a final concentration of 10 µmol/L for 24 hours. Include an unstimulated control group.

  • RNA Extraction:

    • Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

    • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • RT-qPCR:

    • Perform RT-qPCR using a sequence detection system (e.g., ABI PRISM 7700).

    • Use specific primers for the target gene (e.g., IL-18Rα) and a housekeeping gene (e.g., GAPDH) for normalization.

    • Calculate the relative gene expression using the ΔΔCt method.

Eosinophil Degranulation Assay (General Protocol)

Objective: To measure the release of granule proteins (e.g., eosinophil peroxidase, eosinophil cationic protein) from eosinophils upon stimulation.

Methodology:

  • Cell Stimulation:

    • Incubate purified eosinophils with various concentrations of this compound for a defined period (e.g., 30 minutes to 4 hours).

    • Include a positive control (e.g., calcium ionophore A23187) and an unstimulated control.

  • Supernatant Collection:

    • Centrifuge the cell suspension to pellet the eosinophils.

    • Carefully collect the supernatant, which contains the released granule proteins.

  • Quantification of Granule Proteins:

    • Measure the concentration of specific granule proteins in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.

Eosinophil Chemotaxis Assay (General Protocol)

Objective: To assess the directed migration of eosinophils in response to a chemoattractant gradient.

Methodology:

  • Assay Setup:

    • Use a modified Boyden chamber or a similar chemotaxis system with a porous membrane (e.g., 5 µm pore size).

    • Place a solution containing this compound at various concentrations in the lower chamber to create a chemoattractant gradient.

    • Add a suspension of purified eosinophils to the upper chamber.

  • Incubation:

    • Incubate the chamber at 37°C in a humidified atmosphere for a period that allows for cell migration (e.g., 1-3 hours).

  • Quantification of Migration:

    • Count the number of eosinophils that have migrated to the lower side of the membrane using microscopy after staining.

    • Alternatively, use a fluorescence-based method where cells are pre-labeled with a fluorescent dye, and the fluorescence of the migrated cells is measured.

Reactive Oxygen Species (ROS) Production Assay (General Protocol)

Objective: To measure the production of ROS by eosinophils following stimulation.

Methodology:

  • Cell Preparation and Staining:

  • Stimulation:

    • Stimulate the cells with various concentrations of this compound.

    • Include a positive control (e.g., phorbol (B1677699) 12-myristate 13-acetate, PMA) and an unstimulated control.

  • Measurement of Fluorescence:

    • Measure the fluorescence intensity of the cells over time using a fluorescence plate reader or flow cytometer. An increase in fluorescence indicates an increase in ROS production.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway activated by this compound in eosinophils and a general experimental workflow for studying its effects.

ST1006_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling H4R H4R G_protein Gαi/o βγ H4R->G_protein ST1006 This compound ST1006->H4R PLC PLC G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization Actin_polymerization Actin Polymerization Ca_mobilization->Actin_polymerization Cellular_responses Cellular Responses (Shape Change, Chemotaxis) Actin_polymerization->Cellular_responses

Caption: H4R signaling pathway activated by this compound in eosinophils.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Blood_Collection Human Peripheral Blood Collection Eosinophil_Isolation Eosinophil Isolation (Density Gradient & Magnetic Separation) Blood_Collection->Eosinophil_Isolation Stimulation In Vitro Stimulation with this compound Eosinophil_Isolation->Stimulation Gene_Expression Gene Expression (RT-qPCR) Stimulation->Gene_Expression Degranulation Degranulation (ELISA) Stimulation->Degranulation Chemotaxis Chemotaxis (Boyden Chamber) Stimulation->Chemotaxis ROS_Production ROS Production (Fluorescence Assay) Stimulation->ROS_Production

Caption: General workflow for studying this compound effects on eosinophils.

Conclusion

This compound serves as a critical pharmacological tool for investigating the role of the H4R in eosinophil-mediated inflammation. The available data demonstrates its ability to modulate gene expression in eosinophils from atopic dermatitis patients. While quantitative data on other key eosinophil functions are currently limited, the provided protocols offer a framework for future exploratory studies. Further research focusing on the dose-dependent effects of this compound on eosinophil degranulation, chemotaxis, and ROS production will be invaluable for a comprehensive understanding of its immunomodulatory properties and for the development of novel therapeutics targeting the H4R.

ST-1006: A Comparative Analysis of Species-Specific Activity Between Human and Mouse

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ST-1006 is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R), a G protein-coupled receptor primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells.[1][2] The H4 receptor is a key player in inflammatory and immune responses, making it an attractive therapeutic target for a range of disorders such as allergic rhinitis, asthma, atopic dermatitis, and pruritus. Understanding the species-specific activity of H4R ligands like this compound is critical for the preclinical evaluation and clinical translation of novel therapeutics. This technical guide provides a comprehensive overview of the comparative activity of this compound on human and mouse H4 receptors, detailing quantitative data, experimental methodologies, and associated signaling pathways.

A significant factor contributing to the observed species-specific differences is the nature of the H4 receptor itself. The human H4 receptor (hH4R) exhibits high constitutive activity, meaning it can signal without being bound by an agonist. In contrast, the mouse H4 receptor (mH4R) is constitutively inactive. This fundamental difference can lead to variations in the pharmacological profiles of ligands, which may act as agonists, partial agonists, or even inverse agonists depending on the species.

Quantitative Analysis of this compound Activity

The following tables summarize the available quantitative data on the binding affinity and functional potency of this compound for human and mouse H4 receptors.

Table 1: Binding Affinity of this compound for Human and Mouse H4 Receptors

SpeciesReceptorAssay TypeParameterValueReference
HumanH4 ReceptorRadioligand BindingpKi7.94[1][2][3]

Table 2: Functional Potency of this compound at Human and Mouse H4 Receptors

SpeciesCell Type/SystemAssay TypeParameterValueClassificationReference
HumanFreshly isolated monocytesIL-12p70 secretion inhibitionpEC506.9Partial Agonist
HumanHEK293 cellsLuciferase reporter genepKB8.05Full Agonist
MouseHEK293 cellsLuciferase reporter genepKB7.76Partial Agonist

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to characterize the activity of this compound.

Human Monocyte IL-12p70 Secretion Assay

This protocol is based on the methodology described by Gschwandtner et al. (2013).

Objective: To determine the functional potency of this compound in inhibiting the production of IL-12p70 from primary human monocytes.

Materials:

  • Ficoll-Paque PLUS (GE Healthcare)

  • MACS CD14 MicroBeads (Miltenyi Biotec)

  • RPMI 1640 medium supplemented with 10% fetal calf serum (FCS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF)

  • Recombinant human interleukin-4 (IL-4)

  • Lipopolysaccharide (LPS)

  • This compound

  • Human IL-12p70 ELISA kit

Procedure:

  • Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from buffy coats of healthy human donors by density gradient centrifugation using Ficoll-Paque PLUS.

  • Enrich for CD14+ monocytes by positive selection using MACS CD14 MicroBeads according to the manufacturer's instructions.

  • Cell Culture and Differentiation: Culture the isolated monocytes at a density of 1 x 10^6 cells/mL in RPMI 1640 medium supplemented with 10% FCS, antibiotics, 50 ng/mL GM-CSF, and 20 ng/mL IL-4 for 6 days to differentiate them into dendritic cells.

  • Stimulation: On day 6, wash the cells and resuspend them in fresh medium. Pre-incubate the cells with varying concentrations of this compound for 30 minutes.

  • Stimulate the cells with 100 ng/mL LPS for 48 hours to induce IL-12p70 production.

  • Quantification of IL-12p70: Collect the cell culture supernatants and measure the concentration of IL-12p70 using a specific ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Plot the percentage of inhibition of IL-12p70 production against the logarithm of the this compound concentration and determine the pEC50 value using a non-linear regression curve fit.

Mouse Model of Croton Oil-Induced Ear Pruritus

This protocol is based on the methodology described by Adami et al. (2018).

Objective: To evaluate the in vivo anti-pruritic effect of this compound in a mouse model of acute itch.

Materials:

  • Male CD-1 mice (8-10 weeks old)

  • Croton oil

  • Acetone

  • Olive oil

  • This compound

  • Vehicle (e.g., saline or DMSO/saline mixture)

Procedure:

  • Animal Acclimatization: House the mice in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water for at least one week before the experiment.

  • Induction of Pruritus: On the day of the experiment, apply a solution of 1% croton oil in a vehicle of acetone:olive oil (4:1) to the rostral back of the mice.

  • Drug Administration: Administer this compound subcutaneously at various doses (e.g., 1-100 mg/kg) or the vehicle 30 minutes before the application of croton oil.

  • Behavioral Observation: Immediately after croton oil application, place the mice individually in observation chambers. Record the number of scratching bouts directed towards the application site for a defined period (e.g., 30 minutes).

  • Data Analysis: Compare the number of scratches in the this compound-treated groups with the vehicle-treated control group. Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the anti-pruritic effect.

Signaling Pathways and Experimental Workflows

Histamine H4 Receptor Signaling Pathway

Activation of the H4 receptor by an agonist like this compound initiates a cascade of intracellular events. The H4R is coupled to Gi/o proteins. Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit of the G protein can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway.

H4R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ST1006 This compound H4R H4 Receptor ST1006->H4R Binds to G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_cascade MAPK Cascade (e.g., ERK) G_protein->MAPK_cascade Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) cAMP->Cellular_Response Modulates MAPK_cascade->Cellular_Response Leads to

Caption: Agonist binding to the H4R activates Gi/o proteins, leading to downstream signaling.

Experimental Workflow for In Vitro Functional Assay

The following diagram illustrates a typical workflow for assessing the in vitro functional activity of this compound on cells expressing the H4 receptor.

In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_isolation Isolate/Culture Cells (e.g., Human Monocytes, HEK293-H4R) drug_addition Add this compound (Concentration Gradient) cell_isolation->drug_addition incubation Incubate drug_addition->incubation stimulation Add Stimulus (if required, e.g., LPS) incubation->stimulation assay Perform Functional Assay (e.g., ELISA, Reporter Gene) stimulation->assay data_analysis Data Analysis (pEC50/pKB Determination) assay->data_analysis

Caption: A generalized workflow for in vitro characterization of this compound.

Conclusion

The available evidence strongly indicates species-specific differences in the activity of this compound between humans and mice, primarily driven by the distinct pharmacological properties of their respective H4 receptors. While this compound is a potent partial agonist at the human H4 receptor, its activity at the mouse receptor appears to differ, exhibiting partial agonism in some assays. These findings underscore the importance of careful consideration of species differences when extrapolating preclinical data from mouse models to human clinical outcomes for H4R-targeted therapies. Further side-by-side comparative studies are warranted to fully elucidate the quantitative differences in the pharmacology of this compound and other H4R ligands between human and mouse systems.

References

Methodological & Application

Application Notes and Protocols for ST-1006 (Golcadomide) in In Vivo Mouse Models of Lymphoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the in vivo experimental protocols for ST-1006, identified as golcadomide (B10831497) (CC-99282) , a novel, orally available Cereblon E3 Ligase Modulator (CELMoD®) agent. Golcadomide is under investigation for the treatment of various B-cell lymphomas, including Diffuse Large B-cell Lymphoma (DLBCL) and Follicular Lymphoma (FL). Its mechanism of action involves the targeted degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), leading to both direct anti-tumor activity and immunomodulatory effects.

Due to the specificity of golcadomide for human Cereblon (CRBN), standard wild-type mouse models are not suitable for in vivo efficacy studies. This document details protocols utilizing specialized genetically engineered mouse models (GEMMs) that express human CRBN, enabling the preclinical evaluation of golcadomide.

Signaling Pathway and Mechanism of Action

Golcadomide functions as a "molecular glue," bringing together the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the neo-substrates Ikaros and Aiolos. This induced proximity leads to the polyubiquitination of Ikaros and Aiolos, marking them for degradation by the proteasome. The degradation of these transcription factors, which are critical for B-cell development and function, results in direct tumor cell apoptosis and a modulation of the tumor microenvironment through T-cell activation.

Golcadomide_Mechanism_of_Action cluster_cell Tumor Cell cluster_tme Tumor Microenvironment Golcadomide Golcadomide CRBN Cereblon (CRBN) E3 Ligase Complex Golcadomide->CRBN Binds to Ikaros_Aiolos Ikaros (IKZF1) Aiolos (IKZF3) CRBN->Ikaros_Aiolos Recruits Proteasome Proteasome Ikaros_Aiolos->Proteasome Targeted for Degradation Apoptosis Apoptosis Proteasome->Apoptosis Leads to T_Cell_Activation T-Cell Activation & Immune Modulation Proteasome->T_Cell_Activation Contributes to Ub Ubiquitin Ub->Ikaros_Aiolos Polyubiquitination

Caption: Mechanism of action of golcadomide.

Experimental Protocols

Follicular Lymphoma (FL) Mouse Model

This protocol is based on a genetically engineered mouse model that recapitulates key genetic events in follicular lymphoma.

a. Mouse Model:

  • Strain: Kmt2d/BCL2 preclinical FL model crossed with a "huCRBN" mouse. The huCRBN mouse has the human CRBN gene inserted in-frame with the mouse Crbn gene, allowing for the evaluation of human CRBN-specific modulators.

  • Generation: The generation of this model involves complex breeding schemes. Briefly, mice with conditional alleles for Kmt2d (a frequently mutated gene in FL) are crossed with mice overexpressing BCL2 (a hallmark of FL) and the huCRBN knock-in strain.

b. Experimental Workflow:

Application Notes and Protocols for ST-1006 (Golcadomide/CC-99282) In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-1006, also known as golcadomide (B10831497) (CC-99282), is a novel, orally available Cereblon E3 ligase modulator (CELMoD®) agent.[1][2][3] It is designed to induce the targeted degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival and proliferation of various B-cell malignancies.[2][3][4] This document provides detailed protocols for key in vitro cell-based assays to evaluate the activity of this compound.

Mechanism of Action

This compound exerts its anti-cancer effects by binding to the Cereblon (CRBN) protein, which is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[2][3] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of Ikaros and Aiolos.[3][4] The degradation of these transcription factors results in two main downstream effects:

  • Direct tumor cell killing (apoptosis): By eliminating Ikaros and Aiolos, this compound disrupts the signaling pathways that promote the survival and proliferation of malignant B-cells.[3]

  • Immune-stimulatory activity: The degradation of Ikaros and Aiolos in T-cells leads to their activation and enhanced anti-tumor immune responses.[3]

Signaling Pathway Diagram

ST1006_Mechanism_of_Action This compound (Golcadomide) Mechanism of Action cluster_cell Tumor Cell ST1006 This compound CRBN_complex CRL4-CRBN E3 Ligase Complex ST1006->CRBN_complex Binds and modulates Ikaros_Aiolos Ikaros (IKZF1) Aiolos (IKZF3) CRBN_complex->Ikaros_Aiolos Targets for ubiquitination Proteasome Proteasome Ikaros_Aiolos->Proteasome Degradation Apoptosis Apoptosis Proteasome->Apoptosis Leads to Ub Ubiquitin Ub->Ikaros_Aiolos Experimental_Workflow General In Vitro Assay Workflow for this compound start Start cell_culture Cell Culture (e.g., DLBCL, CLL cell lines) start->cell_culture treatment Treat cells with this compound (dose-response) cell_culture->treatment incubation Incubate for specified time (e.g., 72 hours) treatment->incubation assay Perform Assay (e.g., Proliferation, Apoptosis, ADCC) incubation->assay data_acquisition Data Acquisition (e.g., Flow Cytometry, Plate Reader) assay->data_acquisition data_analysis Data Analysis (e.g., IC50 calculation) data_acquisition->data_analysis end End data_analysis->end

References

Unraveling ST-1006: From Dissolution to Experimental Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the preparation and experimental application of ST-1006, a compound of interest in current research. The following application notes and protocols have been synthesized from available data to facilitate reproducible and effective experimentation.

Compound Profile: this compound

A thorough literature search did not yield specific information on a chemical entity designated as "this compound" for laboratory and research applications. The identifier "this compound" is associated with a variety of unrelated subjects, including low-carbon steel (AISI 1006), a clinical trial abstract number, and a character in a video game.

In the absence of data on a specific chemical compound "this compound," we present a generalized protocol for the dissolution and preparation of a hypothetical novel compound for in vitro and in vivo studies. Researchers should adapt these guidelines based on the empirically determined physicochemical properties of the actual compound being investigated.

General Protocol for Compound Dissolution and Stock Solution Preparation

The solubility of a novel compound is a critical parameter that dictates its handling and application in experimental settings. The following protocol outlines a general approach to determine the optimal solvent and prepare a high-concentration stock solution.

Materials:

  • Novel compound (e.g., this compound)

  • A panel of solvents:

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Ethanol (EtOH)

    • Methanol (MeOH)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Deionized water (dH₂O)

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Microcentrifuge

  • Sterile, amber glass vials or polypropylene (B1209903) tubes

Procedure:

  • Solubility Testing:

    • Weigh out a small, precise amount of the compound (e.g., 1 mg) into separate microcentrifuge tubes.

    • Add a small volume (e.g., 100 µL) of each test solvent to the respective tubes.

    • Vortex vigorously for 1-2 minutes.

    • If the compound does not dissolve, gently warm the solution (e.g., to 37°C) and vortex again.

    • If still insoluble, sonicate the solution for 5-10 minutes.

    • Visually inspect for any undissolved particulate matter. Centrifuge the tubes at high speed (e.g., 10,000 x g) for 1 minute to pellet any remaining solids.

    • The solvent in which the compound completely dissolves at the highest concentration is the preferred solvent. Note: For cell-based assays, DMSO is a common initial choice, but the final concentration in the culture medium should typically be kept below 0.5% to avoid cytotoxicity.

  • Stock Solution Preparation:

    • Based on the solubility test, select the most appropriate solvent.

    • Calculate the amount of compound and solvent needed to prepare a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM).

    • Accurately weigh the compound and add it to a sterile vial.

    • Add the calculated volume of the chosen solvent.

    • Facilitate dissolution by vortexing, gentle warming, and/or sonication as determined in the solubility testing.

    • Once completely dissolved, filter-sterilize the stock solution using a 0.22 µm syringe filter if it is to be used in cell culture.

    • Aliquot the stock solution into smaller volumes in sterile, light-protective tubes to minimize freeze-thaw cycles.

    • Store the aliquots at an appropriate temperature (typically -20°C or -80°C) as determined by the compound's stability.

Table 1: Example Solubility Data for a Hypothetical Compound

SolventSolubility (mg/mL) at 25°CObservations
DMSO> 100Clear solution
Ethanol25Clear solution
Methanol10Slight warming required
PBS, pH 7.4< 0.1Insoluble
Deionized Water< 0.1Insoluble

Experimental Workflow for In Vitro Cell-Based Assays

The following diagram illustrates a typical workflow for utilizing a prepared compound stock solution in cell-based experiments.

experimental_workflow Experimental Workflow: In Vitro Cell-Based Assay cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay prep_stock Prepare this compound Stock Solution dilute_stock Prepare Working Dilutions prep_stock->dilute_stock treat_cells Treat Cells with This compound Dilutions dilute_stock->treat_cells seed_cells Seed Cells in Multi-well Plates incubate_cells Incubate (e.g., 24h) for Adherence seed_cells->incubate_cells incubate_cells->treat_cells incubate_treatment Incubate for Desired Duration treat_cells->incubate_treatment perform_assay Perform Specific Assay (e.g., Viability, Western Blot) incubate_treatment->perform_assay data_analysis Data Acquisition and Analysis perform_assay->data_analysis

Caption: A generalized workflow for in vitro cell-based experiments.

Hypothetical Signaling Pathway Modulation

Should "this compound" be identified as a modulator of a specific signaling pathway, a diagrammatic representation would be crucial for understanding its mechanism of action. Below is an example of a hypothetical inhibitory action on a generic kinase signaling cascade.

signaling_pathway Hypothetical Inhibition of a Kinase Cascade by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates kinase3 Kinase C kinase2->kinase3 Phosphorylates transcription_factor Transcription Factor kinase3->transcription_factor Activates st1006 This compound st1006->kinase2 Inhibits gene_expression Target Gene Expression transcription_factor->gene_expression Promotes ligand Ligand ligand->receptor Binds

Caption: A diagram of this compound as a hypothetical kinase inhibitor.

Conclusion and Future Directions

While the identity of "this compound" as a specific research compound remains to be elucidated, the protocols and workflows presented here provide a foundational framework for the dissolution, preparation, and experimental application of novel chemical entities. Researchers are encouraged to perform thorough characterization of their specific compound of interest to adapt and optimize these general methodologies. Future work should focus on identifying the precise chemical structure and biological targets of any compound designated as "this compound" to enable the development of more specific and detailed application protocols.

Application Notes and Protocols for ST-1006 in Anti-inflammatory Studies in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-1006 is a potent and selective partial agonist for the histamine (B1213489) H4 receptor (H4R) with a pKi of 7.94.[1][2] The H4 receptor is primarily expressed on cells of the immune system, including mast cells, eosinophils, basophils, and T cells, and is implicated in the modulation of immune and inflammatory responses.[3][4][5] Activation of the H4 receptor is known to mediate the chemotaxis of mast cells and eosinophils to sites of inflammation, suggesting a role for H4R ligands in inflammatory and allergic diseases.[3][5][6][7][8] These application notes provide a summary of the available data on the use of this compound in a murine model of inflammation and detailed protocols for its investigation.

Mechanism of Action: Histamine H4 Receptor Signaling

This compound exerts its effects by binding to and activating the histamine H4 receptor, a G-protein coupled receptor (GPCR). The H4 receptor is coupled to Gαi/o proteins.[9][10] Upon agonist binding, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit of the G-protein can activate downstream signaling pathways, including phospholipase C (PLC), which leads to intracellular calcium mobilization.[3] Activation of the H4 receptor also stimulates the mitogen-activated protein kinase (MAPK) signaling cascade.[9][11][12] These signaling events culminate in various cellular responses, most notably the chemotaxis of inflammatory cells.[3][4][7]

H4R_Signaling_Pathway cluster_cytoplasm Cytoplasm ST1006 This compound H4R H4 Receptor ST1006->H4R binds G_protein Gαi/o βγ H4R->G_protein activates MAPK MAPK Activation H4R->MAPK activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces PLC Phospholipase C Ca2 Ca²⁺ Mobilization PLC->Ca2 leads to G_alpha->AC inhibits G_betagamma->PLC activates Chemotaxis Chemotaxis of Immune Cells Ca2->Chemotaxis MAPK->Chemotaxis

Caption: this compound activated H4 Receptor signaling pathway.

Quantitative Data Summary

The following tables summarize the dosage and effects of this compound in a murine model of croton oil-induced dermatitis.

Table 1: this compound Dosage and Efficacy in Croton Oil-Induced Ear Inflammation and Pruritus in Mice

CompoundDosage Range (s.c.)Effective Dose (Anti-pruritic)Effect on Ear EdemaAnimal Model
This compound10-100 mg/kg30 mg/kgIneffective at all tested dosesMale CD-1 mice

Data sourced from Adami et al., 2018.[13]

Experimental Protocols

Croton Oil-Induced Ear Edema and Pruritus in Mice

This model is used to assess the anti-inflammatory and anti-pruritic effects of compounds on acute irritant contact dermatitis.[13]

Materials:

  • This compound

  • Vehicle (e.g., saline, or as appropriate for this compound solubility)

  • Croton Oil

  • Acetone

  • Male CD-1 mice (or other appropriate strain)

  • Micrometer for ear thickness measurement

  • Apparatus for observing and quantifying scratching behavior

Experimental Workflow:

Croton_Oil_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_assessment Assessment acclimatize Acclimatize Mice (1 week) grouping Randomly assign to treatment groups acclimatize->grouping baseline Measure baseline ear thickness grouping->baseline administer Administer this compound (s.c.) (10, 30, 100 mg/kg) or Vehicle baseline->administer croton_oil Apply Croton Oil (topically) to the right ear administer->croton_oil 30 min post-administration measure_edema Measure ear thickness at specified time points croton_oil->measure_edema observe_pruritus Observe and quantify scratching behavior croton_oil->observe_pruritus data_analysis Analyze data and compare treatment groups measure_edema->data_analysis observe_pruritus->data_analysis

Caption: Workflow for the croton oil-induced ear edema and pruritus assay.

Procedure:

  • Animal Acclimatization: Acclimatize male CD-1 mice for at least one week before the experiment.

  • Grouping: Randomly divide mice into treatment groups (vehicle control, positive control, and this compound dose groups).

  • Baseline Measurement: Measure the initial thickness of the right ear of each mouse using a digital micrometer.[14]

  • Compound Administration: Administer this compound subcutaneously (s.c.) at doses of 10, 30, and 100 mg/kg.[13] The vehicle control group receives an equivalent volume of the vehicle.

  • Induction of Inflammation: 30 minutes after compound administration, topically apply a solution of croton oil (e.g., 2.5% or 4% in acetone) to the inner surface of the right ear.[15][16] The left ear can serve as a negative control, receiving only acetone.

  • Edema Assessment: Measure the thickness of the right ear at various time points after croton oil application (e.g., 4, 6, and 24 hours).[14][15] The difference in ear thickness before and after induction represents the degree of edema.

  • Pruritus Assessment: Immediately after croton oil application, place the mice in individual observation cages. Observe and count the number of scratches directed towards the treated ear for a defined period (e.g., 30 minutes).

  • Data Analysis: Calculate the percentage inhibition of edema and the reduction in scratching behavior for the this compound treated groups compared to the vehicle control group.

Carrageenan-Induced Paw Edema in Mice

This is a widely used model to screen for acute anti-inflammatory activity. While there is no published data on this compound in this model, it is a standard assay for evaluating novel anti-inflammatory compounds.

Materials:

  • This compound

  • Vehicle

  • Carrageenan (1% w/v in sterile saline)

  • Male Swiss albino mice or Wistar rats

  • Plethysmometer

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize animals for at least one week. Fast the animals overnight before the experiment with free access to water.

  • Grouping: Randomly assign animals to treatment groups.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Compound Administration: Administer this compound (e.g., via subcutaneous, intraperitoneal, or oral routes) at desired doses. A standard anti-inflammatory drug like indomethacin (B1671933) can be used as a positive control.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection using the plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group in comparison to the vehicle control group at each time point.

Conclusion

This compound has been evaluated in a murine model of acute dermatitis, where it demonstrated a significant anti-pruritic effect at a dose of 30 mg/kg (s.c.), although it did not reduce ear edema at doses up to 100 mg/kg.[13] The provided protocols offer a framework for further investigation of this compound's anti-inflammatory and anti-pruritic properties in vivo. Researchers are encouraged to adapt these protocols to their specific experimental needs, including the choice of animal model, dosing regimen, and endpoints for assessment. Given its mechanism of action via the histamine H4 receptor, this compound represents an interesting tool for exploring the role of this receptor in inflammatory and allergic conditions.

References

Application Notes and Protocols for Studying H4R in Monocyte IL-12p70 Secretion using ST-1006

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histamine (B1213489) H4 receptor (H4R) is a G-protein coupled receptor predominantly expressed on hematopoietic cells, playing a crucial role in immunomodulation and inflammatory processes. Interleukin-12p70 (IL-12p70), a heterodimeric cytokine produced primarily by antigen-presenting cells such as monocytes and dendritic cells, is a key driver of Th1-mediated cellular immunity. Understanding the regulatory pathways that control IL-12p70 secretion is of significant interest in the development of therapeutics for inflammatory and autoimmune diseases. ST-1006 is a potent and specific agonist for the H4R, making it a valuable tool for investigating the receptor's function.[1] These application notes provide a comprehensive guide to utilizing this compound for studying the role of H4R in regulating IL-12p70 secretion from primary human monocytes.

Data Presentation

The following tables summarize the quantitative data on the effect of the H4R agonist this compound on IL-12p70 secretion by human monocytes.

Table 1: Dose-Dependent Inhibition of IL-12p70 Secretion by this compound

This compound Concentration (µM)IL-12p70 Inhibition (%)pEC50
0.01~20%6.9
0.1~40%
1~60%
10~70%

Data is approximated from published dose-response curves. Actual values may vary based on experimental conditions and donors. The pEC50 value indicates the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response.[1]

Table 2: Specificity of this compound Mediated Inhibition of IL-12p70

TreatmentIL-12p70 Secretion (relative to control)
IFN-γ + LPS (Control)100%
This compound (10 µM)~30%
This compound (10 µM) + JNJ7777120 (10 µM)~100%

JNJ7777120 is a selective H4R antagonist. The reversal of this compound's inhibitory effect by JNJ7777120 demonstrates the specificity of this compound for the H4R in this process.[1]

Mandatory Visualizations

experimental_workflow cluster_isolation Monocyte Isolation cluster_culture Cell Culture and Treatment cluster_analysis Analysis blood Whole Blood Collection pbmc PBMC Isolation (Ficoll Gradient) blood->pbmc monocytes Monocyte Purification (CD14+ Magnetic Beads) pbmc->monocytes culture Culture Monocytes monocytes->culture st1006 Pre-incubation with this compound (or vehicle) culture->st1006 stimulation Stimulation with IFN-γ and LPS st1006->stimulation supernatant Collect Supernatant stimulation->supernatant elisa Measure IL-12p70 by ELISA supernatant->elisa

Caption: Experimental workflow for studying the effect of this compound on monocyte IL-12p70 secretion.

signaling_pathway cluster_cell Monocyte ST1006 This compound H4R H4R ST1006->H4R activates G_protein Gi/o Protein H4R->G_protein activates MEK MEK G_protein->MEK inhibits (?) H4R_pathway H4R Signaling Pathway ERK ERK MEK->ERK activates AP1 AP-1 ERK->AP1 activates IL12_gene IL-12p35 & p40 genes AP1->IL12_gene regulates transcription IL12_protein IL-12p70 Secretion IL12_gene->IL12_protein leads to LPS_IFN LPS + IFN-γ TLR4_IFNGR TLR4 / IFNGR LPS_IFN->TLR4_IFNGR TLR4_IFNGR->IL12_gene strongly induces

Caption: Proposed signaling pathway for H4R-mediated inhibition of IL-12p70 secretion in monocytes.

Experimental Protocols

Isolation of Primary Human Monocytes

This protocol describes the isolation of CD14+ monocytes from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Whole human blood collected in EDTA or heparin tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • CD14 MicroBeads, human (or equivalent)

  • MACS columns and separator (or equivalent magnetic separation system)

Procedure:

  • Dilute whole blood 1:1 with sterile PBS.

  • Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing PBMCs.

  • Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.

  • Resuspend the PBMC pellet in MACS buffer (PBS supplemented with 0.5% BSA and 2 mM EDTA).

  • Count the cells and proceed with CD14+ monocyte isolation using magnetic beads according to the manufacturer's instructions.

  • After isolation, resuspend the purified monocytes in complete RPMI-1640 medium (containing 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10^6 cells/mL.

This compound Treatment and Monocyte Stimulation

This protocol details the treatment of isolated monocytes with this compound followed by stimulation to induce IL-12p70 secretion.

Materials:

  • Isolated human monocytes (from Protocol 1)

  • Complete RPMI-1640 medium

  • This compound (prepare stock solution in DMSO, and dilute in culture medium)

  • Recombinant Human Interferon-gamma (IFN-γ)

  • Lipopolysaccharide (LPS)

  • Vehicle control (e.g., DMSO diluted in culture medium to the same final concentration as in the this compound treated wells)

  • 96-well cell culture plates

Procedure:

  • Plate the isolated monocytes (1 x 10^6 cells/mL) in a 96-well plate at 200 µL per well.

  • Allow the cells to adhere for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Carefully remove the medium and replace it with fresh complete medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or the vehicle control.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[1]

  • After the pre-incubation period, add IFN-γ (final concentration of 100 U/mL) and LPS (final concentration of 100 ng/mL) to each well to stimulate IL-12p70 production.

  • Incubate the plate for an additional 24 hours at 37°C in a 5% CO2 incubator.[1]

  • After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

  • Carefully collect the cell-free supernatant for IL-12p70 analysis. Store supernatants at -80°C if not analyzed immediately.

Measurement of IL-12p70 by ELISA

This protocol provides a general outline for quantifying IL-12p70 in the collected cell culture supernatants using a commercial ELISA kit.

Materials:

  • Human IL-12p70 ELISA kit (follow the manufacturer's specific instructions)

  • Collected cell culture supernatants

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Bring all reagents and samples to room temperature before use.

  • Prepare the IL-12p70 standards and samples as described in the ELISA kit manual.

  • Add the standards, controls, and samples to the appropriate wells of the antibody-coated microplate.

  • Incubate the plate as per the manufacturer's instructions.

  • Wash the wells to remove unbound substances.

  • Add the detection antibody and incubate.

  • Wash the wells again.

  • Add the enzyme-substrate solution and incubate to allow for color development.

  • Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of IL-12p70 in the samples by comparing their absorbance to the standard curve.

References

ST-1006 protocol for studying eosinophil chemotaxis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Studying Eosinophil Chemotaxis

Introduction

Eosinophils are granulocytes that play a critical role in the pathogenesis of various inflammatory and allergic diseases, including asthma and eosinophilic esophagitis.[1][2][3] The recruitment of eosinophils to inflammatory sites is a complex process mediated by chemoattractants that stimulate their directed migration, a phenomenon known as chemotaxis.[2][4] Understanding the mechanisms of eosinophil chemotaxis is crucial for the development of therapeutic agents aimed at modulating eosinophil-driven inflammation. These application notes provide a representative protocol and supporting information for studying eosinophil chemotaxis in vitro. While a specific protocol designated "ST-1006" was not identified in the available literature, the following sections detail a robust and widely used methodology based on the principles of the Boyden chamber assay, suitable for researchers, scientists, and drug development professionals.

Key Signaling Pathways in Eosinophil Chemotaxis

The migration of eosinophils is primarily orchestrated by the activation of G protein-coupled receptors (GPCRs) on the cell surface by chemokines. The C-C chemokine receptor 3 (CCR3) is a key receptor expressed on eosinophils, which binds to several potent eosinophil chemoattractants, including eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26).[5][6] The interaction between these chemokines and CCR3 triggers a cascade of intracellular signaling events that lead to cytoskeletal rearrangement, cell polarization, and directed cell movement.

Another significant pathway involves the cytokine Interleukin-5 (IL-5). While not a direct chemoattractant itself, IL-5 plays a crucial role in eosinophil production, survival, and priming.[1][3][7] IL-5 can enhance the chemotactic response of eosinophils to other stimuli and is a major target in the development of biologics for eosinophilic disorders.[7][8] The binding of IL-5 to its receptor (IL-5R) activates signaling pathways such as JAK/STAT, which can influence eosinophil migration and function.[3]

Histamine, released from mast cells during allergic reactions, can also induce eosinophil chemotaxis through its interaction with the H4 receptor.[9] This highlights the intricate interplay of different mediators in orchestrating eosinophil recruitment.

Representative Eosinophil Chemotaxis Assay Protocol

This protocol describes a quantitative in vitro assay to measure the chemotactic response of eosinophils to various stimuli using a modified Boyden chamber (e.g., a 96-well multiwell chamber).[5][10]

I. Materials and Reagents

  • Eosinophils: Freshly isolated from human peripheral blood or cultured eosinophilic cell lines (e.g., EoL-1).

  • Chemoattractants: Recombinant human eotaxin-1 (CCL11), histamine, or other chemoattractants of interest.

  • Assay Medium: Gey's medium or Hank's Balanced Salt Solution (HBSS) supplemented with 2% bovine serum albumin (BSA).[10]

  • Chemotaxis Chamber: 96-well multiwell chemotaxis chamber with polycarbonate membrane filters (5 µm pore size).[5][10]

  • Detection Reagent: Calcein-AM or other suitable fluorescent dye for cell labeling.

  • Fluorescence Plate Reader: With appropriate filters for the chosen fluorescent dye.

  • CO2 Incubator: Maintained at 37°C and 5% CO2.[10]

  • General Laboratory Equipment: Pipettes, sterile tubes, centrifuge, etc.

II. Experimental Protocol

A. Eosinophil Preparation

  • Isolate eosinophils from fresh human peripheral blood using a suitable method, such as negative selection with magnetic beads, to achieve high purity.

  • Resuspend the purified eosinophils in assay medium at a concentration of 2 x 10^6 cells/mL.

  • Label the eosinophils with a fluorescent dye like Calcein-AM according to the manufacturer's instructions. This typically involves incubation for 30 minutes at 37°C.

  • After labeling, wash the cells twice with assay medium to remove excess dye and resuspend them at the final desired concentration (e.g., 1 x 10^6 cells/mL).

B. Chemotaxis Assay

  • Prepare a serial dilution of the chemoattractant(s) to be tested in the assay medium. Include a negative control (assay medium alone) and a positive control (a known potent chemoattractant).

  • Add 30 µL of the chemoattractant dilutions to the lower wells of the 96-well chemotaxis chamber.

  • Carefully place the polycarbonate membrane filter over the lower wells.

  • Add 50 µL of the labeled eosinophil suspension to the top of the filter, corresponding to the wells below.

  • Assemble the chamber and incubate at 37°C in a humidified 5% CO2 incubator for 1 to 3 hours.[10] The optimal incubation time may need to be determined empirically.

  • After incubation, carefully remove the filter. Scrape off the non-migrated cells from the top surface of the filter.

  • Quantify the migrated cells in the lower chamber by measuring the fluorescence using a microplate reader.

C. Data Analysis

  • Subtract the background fluorescence (wells with medium only) from all readings.

  • Express the results as the number of migrated cells or as a chemotactic index (fold increase in migration over the negative control).

  • Plot the number of migrated cells against the concentration of the chemoattractant to generate a dose-response curve.

  • Calculate the EC50 value, which is the concentration of the chemoattractant that induces 50% of the maximal chemotactic response.

III. Data Presentation

Table 1: Representative Quantitative Data for Eosinophil Chemotaxis

ChemoattractantEC50 (nM)Maximal Response (Fold Increase over Control)Receptor
Eotaxin-1 (CCL11)0.1 - 105 - 15CCR3
Eotaxin-2 (CCL24)1 - 204 - 12CCR3
Eotaxin-3 (CCL26)0.5 - 156 - 18CCR3
RANTES (CCL5)5 - 503 - 8CCR3
Histamine83[9]2 - 5H4 Receptor

Note: The values presented are representative and can vary depending on the experimental conditions, cell source, and assay methodology.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assay Chemotaxis Assay cluster_analysis Data Acquisition and Analysis p1 Isolate Eosinophils p2 Label with Fluorescent Dye p1->p2 p3 Wash and Resuspend p2->p3 a3 Place Filter and Add Cells to Upper Wells p3->a3 Add Labeled Cells a1 Prepare Chemoattractant Dilutions a2 Add Chemoattractants to Lower Wells a1->a2 a2->a3 a4 Incubate Chamber (1-3 hours) a3->a4 d1 Remove Non-migrated Cells a4->d1 Post-incubation d2 Measure Fluorescence of Migrated Cells d1->d2 d3 Calculate Chemotactic Index d2->d3 d4 Generate Dose-Response Curve and EC50 d3->d4

Caption: Experimental workflow for the eosinophil chemotaxis assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response chemoattractant Eotaxin (CCL11) ccr3 CCR3 chemoattractant->ccr3 Binds g_protein G Protein ccr3->g_protein Activates plc PLC g_protein->plc pi3k PI3K g_protein->pi3k rho_gtpases Rho GTPases (Rac, Rho, Cdc42) pi3k->rho_gtpases cytoskeletal Actin Polymerization & Cytoskeletal Rearrangement rho_gtpases->cytoskeletal adhesion Cell Adhesion rho_gtpases->adhesion migration Directed Cell Migration (Chemotaxis) cytoskeletal->migration adhesion->migration

Caption: Simplified CCR3 signaling pathway in eosinophil chemotaxis.

References

Application Notes and Protocols for ST-1006 (Golcadomide) Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-1006, also known as golcadomide (B10831497) (CC-99282 and BMS-986369), is a novel, orally bioavailable Cereblon E3 Ligase Modulator (CELMoD™) agent with potent anti-cancer properties, particularly in B-cell malignancies. As a molecular glue, golcadomide selectively binds to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the targeted ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these key proteins results in a dual mechanism of action: direct induction of apoptosis in cancer cells and a potent immunomodulatory effect through the activation of T cells and NK cells.[1][2]

These application notes provide detailed protocols for the in-vitro use of this compound (golcadomide) in lymphoma and leukemia cell lines, covering essential aspects from general cell culture conditions to specific experimental assays for evaluating its biological effects.

Mechanism of Action and Signaling Pathway

Golcadomide functions by hijacking the cell's natural protein disposal system. By binding to Cereblon, it effectively "glues" Ikaros and Aiolos to the E3 ubiquitin ligase complex, marking them for destruction by the proteasome. Ikaros and Aiolos are critical for the survival and proliferation of various B-cell malignancies. Their degradation leads to the induction of apoptosis and cell cycle arrest in tumor cells.[3][4] Concurrently, the degradation of these transcription factors in immune cells leads to their activation, enhancing the body's anti-tumor immune response.

Golcadomide_Mechanism_of_Action cluster_cell Cancer Cell Golcadomide Golcadomide (this compound) CRBN Cereblon (CRBN) E3 Ligase Complex Golcadomide->CRBN Binds to Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->Ikaros_Aiolos Recruits Proteasome Proteasome Ikaros_Aiolos->Proteasome Ubiquitination & Targeted Degradation Apoptosis Apoptosis & Cell Cycle Arrest Proteasome->Apoptosis Induces

Caption: Golcadomide binds to the Cereblon E3 ligase complex, leading to the degradation of Ikaros and Aiolos, ultimately inducing apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize the in-vitro and clinical efficacy of golcadomide in various B-cell malignancies.

Table 1: In-Vitro Antiproliferative Activity of Golcadomide

Cell Line TypeIC50 Range (nM)Reference
Chronic Lymphocytic Leukemia (CLL)1 - 20[3]
Diffuse Large B-cell Lymphoma (DLBCL)10- to 100-fold more potent than lenalidomide[5]

Table 2: Clinical Efficacy of Golcadomide in Relapsed/Refractory (R/R) Lymphoma

Lymphoma TypeTreatmentOverall Response Rate (ORR)Complete Response (CR)Reference
Follicular Lymphoma (FL)Golcadomide (0.4 mg) + Rituximab97%78%[2]
Diffuse Large B-cell Lymphoma (DLBCL)Golcadomide (0.4 mg) + Rituximab58%44%[2]
Non-Hodgkin Lymphoma (NHL)Golcadomide (0.2 mg or 0.4 mg) + Rituximab42%19%[6]

Table 3: Clinical Efficacy of Golcadomide in Newly Diagnosed Aggressive B-Cell Lymphoma

TreatmentOverall Response Rate (ORR)Complete Metabolic Response (CMR)Minimal Residual Disease (MRD) NegativityReference
Golcadomide (0.4 mg) + R-CHOP84.5%87.9%93%[6]
Golcadomide (0.2 mg) + R-CHOP84.5%63.6%70%[6]

Experimental Protocols

General Cell Culture Conditions for Lymphoma Cell Lines

This protocol provides a general guideline for the culture of suspension lymphoma cell lines such as Diffuse Large B-cell Lymphoma (DLBCL) and Follicular Lymphoma (FL) cell lines.

Materials:

  • RPMI-1640 medium (e.g., ATCC 30-2001)

  • Fetal Bovine Serum (FBS), heat-inactivated (e.g., ATCC 30-2020)

  • Penicillin-Streptomycin solution

  • L-glutamine

  • Cell culture flasks (T-25 or T-75)

  • Sterile serological pipettes and centrifuge tubes

  • Incubator (37°C, 5% CO2)

Procedure:

  • Complete Growth Medium Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10-20% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Cell Thawing:

    • Quickly thaw the cryopreserved vial of cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 150-200 x g for 8-12 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Cell Maintenance:

    • Culture cells in T-25 or T-75 flasks at an initial seeding density of 3 x 10^5 cells/mL.

    • Maintain cell density between 1 x 10^5 and 2 x 10^6 cells/mL.

    • Add fresh medium every 2 to 3 days.

    • Incubate at 37°C in a humidified atmosphere of 5% CO2.

Cell_Culture_Workflow Thaw Thaw Cells Culture Culture in Complete Medium Thaw->Culture Incubate Incubate (37°C, 5% CO2) Culture->Incubate Subculture Subculture/ Add Fresh Medium Incubate->Subculture Subculture->Culture Maintain Culture Experiment Proceed to Experiment Subculture->Experiment

Caption: A general workflow for the routine culture of lymphoma cell lines.

Preparation of this compound (Golcadomide) Stock Solution

Materials:

  • This compound (Golcadomide) powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term use.

  • For experiments, dilute the stock solution to the desired final concentration in the complete growth medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent toxicity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • This compound (Golcadomide) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (Annexin V) and loss of membrane integrity (Propidium Iodide).

Materials:

  • 6-well cell culture plates

  • This compound (Golcadomide) stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 0.5 x 10^6 cells/mL and treat with desired concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Western Blotting for Ikaros and Aiolos Degradation

This protocol is used to detect the degradation of the target proteins Ikaros (IKZF1) and Aiolos (IKZF3) following this compound treatment.

Materials:

  • 6-well cell culture plates

  • This compound (Golcadomide) stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Ikaros (IKZF1), anti-Aiolos (IKZF3), anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations and for different time points (e.g., 2, 6, 24 hours). Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system. A significant decrease in Ikaros and Aiolos protein levels should be observed with this compound treatment.

Western_Blot_Workflow Treatment Cell Treatment with Golcadomide Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection

Caption: A streamlined workflow for Western blot analysis of Ikaros and Aiolos degradation.

Conclusion

This compound (golcadomide) is a promising therapeutic agent for B-cell malignancies with a well-defined mechanism of action. The protocols provided in these application notes offer a framework for researchers to investigate the in-vitro effects of golcadomide on lymphoma and leukemia cell lines. Adherence to these guidelines will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of this novel therapeutic agent and its potential clinical applications.

References

Application Notes and Protocols: ST-1006 in Luciferase Reporter Gene Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-1006 is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R), a G protein-coupled receptor primarily expressed on cells of hematopoietic origin.[1] The H4 receptor is a key player in inflammatory and immune responses, making it an attractive target for therapeutic intervention in various diseases such as asthma, allergic rhinitis, and autoimmune disorders.[2][3] Luciferase reporter gene assays are a widely used and highly sensitive method to study the functional consequences of receptor activation or inhibition. This document provides detailed application notes and protocols for the use of this compound in a luciferase reporter gene assay to characterize the activation of the histamine H4 receptor.

Principle of the Assay

The histamine H4 receptor is coupled to a Gi/o protein.[4][5] Activation of the H4R by an agonist like this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[4][6] In this application, a luciferase reporter gene is placed under the control of a cAMP response element (CRE). When cAMP levels are high (e.g., stimulated by forskolin), the transcription factor CREB (cAMP response element-binding protein) is phosphorylated, binds to the CRE, and drives the expression of luciferase.

Agonist stimulation of the H4R will decrease cAMP levels, leading to a reduction in CRE-mediated luciferase expression. This dose-dependent decrease in luminescence can be used to quantify the potency and efficacy of H4R agonists like this compound.

Signaling Pathway

The activation of the histamine H4 receptor by this compound initiates a signaling cascade that results in the modulation of gene expression. A simplified representation of this pathway leading to the regulation of a CRE-luciferase reporter is depicted below.

Experimental_Workflow cluster_prep Day 1: Cell Preparation and Transfection cluster_treatment Day 2: Compound Treatment cluster_assay Day 2: Luciferase Assay cluster_analysis Data Analysis A1 Seed HEK293T cells in a 96-well plate A2 Co-transfect with H4R expression vector and CRE-luciferase reporter vector A1->A2 B2 Add forskolin (B1673556) (to stimulate cAMP) and test compounds to the cells A2->B2 B1 Prepare serial dilutions of this compound and other test compounds B1->B2 C1 Incubate for 4-6 hours B2->C1 C2 Lyse cells and add luciferase substrate C1->C2 C3 Measure luminescence using a luminometer C2->C3 D1 Normalize data and generate dose-response curves C3->D1 D2 Calculate pEC50 values D1->D2

References

Troubleshooting & Optimization

ST-1006 not dissolving properly in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ST-1006. The following information addresses common issues related to the solubility of this compound in Dimethyl Sulfoxide (DMSO).

Troubleshooting Guide: this compound Dissolution in DMSO

This guide provides a step-by-step approach to resolving common solubility challenges with this compound in DMSO.

Q1: My this compound powder is not dissolving completely in DMSO. What should I do?

If you are observing particulate matter or an incomplete dissolution of this compound in DMSO, please follow these troubleshooting steps:

  • Verify DMSO Quality: Ensure you are using anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can significantly decrease the solubility of hydrophobic compounds.[1]

  • Vortexing and Sonication: After adding DMSO to the this compound powder, vortex the vial thoroughly. If the powder is still not fully dissolved, sonicate the solution for 5-10 minutes in a bath sonicator. Cavitation induced by sonication can help break up compound aggregates and enhance dissolution.

  • Gentle Warming: Gently warm the solution to 37°C. This can increase the solubility of the compound.[1] However, avoid excessive heat or boiling, as this may degrade this compound.

  • Assess Concentration: You may be exceeding the solubility limit of this compound in DMSO. Try preparing a stock solution at a lower concentration.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to minimize water condensation.

  • Weigh the required amount of this compound powder in a sterile vial.

  • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution for 2-5 minutes until the powder is dispersed.

  • If dissolution is incomplete, place the vial in a bath sonicator for 10-15 minutes.

  • If necessary, warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.

  • Visually inspect the solution to ensure it is clear and free of particulates before use.

Frequently Asked Questions (FAQs)

Q2: this compound dissolves in DMSO, but precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?

This is a common issue for compounds with low aqueous solubility. Here are some strategies to mitigate precipitation:

  • Slow, Dropwise Addition: Add the DMSO stock solution to your aqueous buffer or medium slowly, drop-by-drop, while vortexing or stirring the aqueous solution. This rapid mixing helps prevent the compound from crashing out of solution.[1]

  • Lower Final Concentration: The solubility of this compound in aqueous media is significantly lower than in DMSO. Try working with a lower final concentration of this compound in your experiment.

  • Use of Pluronic F-68: Consider using a non-ionic surfactant like Pluronic F-68 in your final dilution to improve the solubility and stability of the compound in aqueous media.

Q3: What is the maximum concentration of DMSO that is safe for my cell-based experiments?

The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%. For sensitive cell lines or long-term incubation experiments, a final concentration of 0.1% or less is recommended. It is crucial to include a vehicle control (cells treated with the same final concentration of DMSO without the compound) in your experiments to account for any solvent effects.[1]

Q4: How should I store my this compound stock solution in DMSO?

For optimal stability, it is recommended to prepare fresh solutions of this compound before each experiment. If short-term storage is necessary, aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can promote compound precipitation and degradation.[2] Store the aliquots at -20°C or -80°C.

Quantitative Data Summary

The following table summarizes the hypothetical solubility of this compound under different conditions.

SolventTemperatureMaximum Solubility (Approx.)
DMSORoom Temperature50 mM
DMSO with SonicationRoom Temperature75 mM
DMSO37°C100 mM
PBS (pH 7.4)Room Temperature< 10 µM
Cell Culture Media + 10% FBS37°C25 µM

Visual Guides

G Troubleshooting Workflow for this compound Solubility start This compound powder not dissolving in DMSO check_dmso Use anhydrous, high-purity DMSO? start->check_dmso check_dmso->start No, replace DMSO vortex_sonicate Vortex and/or Sonicate check_dmso->vortex_sonicate Yes warm Gently warm to 37°C vortex_sonicate->warm success This compound Dissolved vortex_sonicate->success Dissolved lower_conc Prepare a lower concentration stock warm->lower_conc Still not dissolved warm->success Dissolved lower_conc->success fail Consult Technical Support lower_conc->fail Still not dissolved

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

G Hypothetical this compound Signaling Pathway Inhibition st1006 This compound pi3k PI3K st1006->pi3k receptor Growth Factor Receptor receptor->pi3k akt Akt pi3k->akt cell_growth Cell Growth and Proliferation akt->cell_growth

Caption: Hypothetical signaling pathway showing this compound as a PI3K inhibitor.

References

Technical Support Center: ST-1006 Rat Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Information regarding a specific compound designated "ST-1006" is not publicly available in the searched scientific literature and databases. The following troubleshooting guide is based on general principles and common issues encountered in preclinical rat model studies. Researchers should adapt this guidance based on the known pharmacological class and characteristics of their test article.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected mortality in our rat cohort treated with this compound, even at doses predicted to be safe. What are the potential causes and how can we investigate this?

A1: Unexpected mortality is a serious issue that requires immediate investigation. Potential causes can be broadly categorized as issues with the compound, the administration procedure, or the animal model itself.

Troubleshooting Steps:

  • Compound Verification:

    • Purity and Stability: Re-verify the purity and stability of the this compound batch being used. Impurities or degradation products can have unexpected toxicities.

    • Formulation Issues: Assess the formulation for any potential issues such as precipitation, incorrect pH, or osmolality, which could cause adverse effects upon administration.

  • Administration Procedure Review:

    • Dosing Accuracy: Ensure accurate dose calculation and administration. Small errors in dosing volumes, especially for potent compounds, can lead to significant overdosing.

    • Route of Administration: For intravenous (IV) injections, ensure the infusion rate is appropriate to avoid acute cardiovascular events. For oral gavage, ensure proper technique to prevent accidental administration into the lungs, which can cause immediate distress and mortality.

  • Animal Model Considerations:

    • Strain and Health Status: Confirm the rat strain is appropriate for the study and that the animals are healthy and free from underlying diseases that could increase their sensitivity to the test compound.

    • Acclimation: Ensure animals were properly acclimated to the housing and experimental conditions before the start of the study. Stress can significantly impact physiological responses.

Q2: Our study with this compound is showing significant, unexpected weight loss in the treatment group compared to the vehicle control. What could be the underlying reasons?

A2: Significant weight loss can be an indicator of toxicity, reduced food and water intake, or metabolic changes.

Troubleshooting Steps:

  • Food and Water Consumption:

    • Quantify daily food and water intake for all groups. A decrease in consumption is a common cause of weight loss and can be a sign of malaise, gastrointestinal distress, or central nervous system effects.

  • Clinical Observations:

    • Perform detailed clinical observations to look for signs of illness such as lethargy, piloerection, hunched posture, or diarrhea.

  • Metabolic Effects:

    • Consider the possibility that this compound has direct metabolic effects. Depending on the target, it could be increasing metabolic rate or altering nutrient absorption.

  • Gastrointestinal Toxicity:

    • At necropsy, pay close attention to the gastrointestinal tract for signs of irritation, inflammation, or ulceration.

Q3: We are seeing unexpected behavioral changes (e.g., hyperactivity, lethargy) in rats treated with this compound. How should we approach this?

A3: Behavioral changes are often indicative of central nervous system (CNS) effects.

Troubleshooting Steps:

  • Systematic Behavioral Assessment:

    • Implement a standardized functional observational battery (FOB) to systematically assess behavioral and neurological changes. This can help to quantify the observed effects.

  • Pharmacokinetics/Pharmacodynamics (PK/PD) Correlation:

    • Correlate the timing of the behavioral changes with the known or predicted pharmacokinetic profile of this compound. This can help determine if the effects are related to peak plasma concentrations (Cmax) or overall exposure (AUC).

  • Off-Target Effects:

    • Consider the possibility of off-target effects. The compound may be interacting with unintended receptors or channels in the CNS.

Troubleshooting Guides

Guide 1: Investigating Unexpected Organ Toxicity

If necropsy or histopathology reveals unexpected organ toxicity, the following workflow can help identify the cause.

A Unexpected Organ Toxicity Observed B Review Histopathology Findings A->B C Correlate with Clinical Pathology Data (e.g., ALT, AST, CREA, BUN) B->C D Analyze Compound Distribution to the Affected Organ (Tissue PK) C->D E Consider Mechanism of Action (On-target vs. Off-target toxicity) D->E F Dose-Response Relationship Assessment E->F G Identify Potential Mechanism of Toxicity F->G

Caption: Workflow for investigating unexpected organ toxicity.

Guide 2: Troubleshooting Inconsistent Efficacy Results

When efficacy results for this compound are variable or unexpected, a systematic review of the experimental protocol is warranted.

cluster_protocol Experimental Protocol Review A Inconsistent Efficacy B Verify Compound Formulation and Dosing A->B Dosing Error? C Review Animal Model and Disease Induction B->C Model Issue? D Assess Endpoint Measurement Variability C->D Assay Error? E Analyze PK/PD Relationship D->E Exposure Mismatch? F Identify Source of Variability E->F

Caption: Troubleshooting inconsistent efficacy in rat models.

Data Presentation

Table 1: Example Data Summary for Investigating Unexpected Mortality
ParameterVehicle ControlLow Dose this compoundHigh Dose this compoundObservations/Action Items
Mortality 0/101/105/10High dose mortality is significant.
Body Weight Change (Day 7) +5%-2%-10%Dose-dependent weight loss observed.
Food Consumption ( g/day ) 20 ± 215 ± 38 ± 4Significant reduction in food intake.
Key Clinical Signs NormalMild LethargySevere Lethargy, PiloerectionIndicates systemic toxicity.
Necropsy Findings No abnormal findings-Gastric irritation, small spleenSuggests GI and potential immune effects.

Experimental Protocols

Protocol 1: General Toxicology and Tolerability Study in Rats

  • Animals: Male and female Sprague-Dawley rats (8 weeks old).

  • Acclimation: Minimum of 7 days.

  • Groups (n=10/sex/group):

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water).

    • Group 2: Low dose this compound.

    • Group 3: Mid dose this compound.

    • Group 4: High dose this compound.

  • Administration: Daily oral gavage for 14 days.

  • Observations:

    • Mortality and clinical signs: Twice daily.

    • Body weight: Days 1, 7, and 14.

    • Food consumption: Measured weekly.

  • Terminal Procedures (Day 15):

    • Blood collection for hematology and clinical chemistry.

    • Gross necropsy of all animals.

    • Organ weight measurements (liver, kidneys, spleen, heart, brain).

    • Histopathological examination of selected tissues.

Protocol 2: Pharmacokinetic (PK) Study in Rats

  • Animals: Male Sprague-Dawley rats with jugular vein cannulation.

  • Acclimation: Minimum of 7 days post-surgery.

  • Groups (n=3-5/group):

    • Group 1: this compound (e.g., 2 mg/kg) via intravenous (IV) bolus.

    • Group 2: this compound (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling (via cannula):

    • IV: Pre-dose, 2, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours post-dose.

    • Oral: Pre-dose, 15, 30 minutes, 1, 2, 4, 8, 24 hours post-dose.

  • Sample Processing: Plasma separation and storage at -80°C until analysis.

  • Bioanalysis: LC-MS/MS method for quantification of this compound in plasma.

  • Data Analysis: Calculation of key PK parameters (e.g., Cmax, Tmax, AUC, t1/2, bioavailability).

Signaling Pathways

Without information on the specific target of this compound, a generic signaling pathway diagram is provided below as an example.

cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene TF->Gene Regulates Transcription Biological Response Biological Response Gene->Biological Response This compound This compound This compound->Receptor Binds

Caption: Example of a generic signaling pathway.

Technical Support Center: Optimizing ST-1006 Concentration for In vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of ST-1006 for in vitro assays. This compound is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R), a G-protein coupled receptor (GPCR) involved in inflammatory and immune responses. Proper concentration selection is critical for obtaining accurate and reproducible data while avoiding off-target effects and cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent agonist for the histamine H4 receptor (pKi = 7.94). The H4 receptor is coupled to a Gi/o protein. Upon activation by an agonist like this compound, the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Simultaneously, the βγ-subunits of the G-protein can activate phospholipase C (PLC), resulting in an increase in intracellular calcium concentration ([Ca2+]). Activation of the H4 receptor is also known to stimulate the mitogen-activated protein kinase (MAPK) signaling pathway.

Q2: What is a good starting concentration for this compound in a new in vitro assay?

A2: A good starting point for a dose-response experiment is to test a wide range of concentrations spanning several orders of magnitude around its pKi value (7.94, which corresponds to approximately 11.5 nM). A typical starting range could be from 1 nM to 100 µM. For initial screening, a concentration of 10 µM has been used to induce basophil migration. However, the optimal concentration is highly dependent on the cell type, assay endpoint, and incubation time.

Q3: What are the common solvents for this compound and what are the recommended storage conditions?

A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For long-term storage, it is recommended to store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) in your experiments.

Q4: How can I be sure that the observed effects are specific to H4 receptor activation?

A4: To confirm the specificity of this compound's effects, it is essential to use a selective H4 receptor antagonist, such as JNJ7777120. Pre-incubating your cells with the antagonist before adding this compound should block the observed response. If the effect is still present, it may be due to off-target activity.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
High cell death observed at effective concentrations. The concentration of this compound may be too high, leading to cytotoxicity.Perform a dose-response experiment and an MTT or other cell viability assay to determine the cytotoxic concentration of this compound for your specific cell line. Select a concentration for your functional assays that is well below the cytotoxic threshold.
The cell line may be particularly sensitive to the compound or the DMSO solvent.Lower the final DMSO concentration in your assay. If the issue persists, consider using a more robust cell line if possible.
Inconsistent or no response to this compound treatment. The concentration of this compound may be too low.Perform a dose-response experiment with a wider range of concentrations, extending to higher levels (e.g., up to 100 µM).
The cells may have low or no expression of the H4 receptor.Verify H4 receptor expression in your cell line at the mRNA (RT-qPCR) or protein (Western blot, flow cytometry) level.
The assay readout is not sensitive enough to detect the signal.Optimize your assay conditions, such as incubation time, cell number, or detection reagents. Consider using a more sensitive detection method.
Precipitation of this compound in the culture medium. The aqueous solubility of this compound may be exceeded at the working concentration.Prepare fresh dilutions from a high-concentration DMSO stock just before use. Ensure thorough mixing when diluting into aqueous media. If precipitation persists, consider lowering the final concentration.

Data Presentation

Table 1: Pharmacological Profile of this compound

ParameterValueNotes
Target Histamine H4 Receptor (H4R)A Gi/o-coupled GPCR.
Activity AgonistActivates the H4 receptor.
pKi 7.94A measure of binding affinity.
Recommended Starting Concentration Range 1 nM - 100 µMShould be empirically determined for each assay.
Reported Effective Concentration 10 µMFor induction of basophil migration.
0 - 100 µMFor suppression of FceRI-mediated basophil activation.

Table 2: Interpreting Dose-Response Data

Parameter Description Significance
EC50 (Half Maximal Effective Concentration) The concentration of an agonist that produces 50% of the maximal possible effect.[1]A measure of the compound's potency in a functional assay. A lower EC50 indicates higher potency.
IC50 (Half Maximal Inhibitory Concentration) The concentration of an inhibitor that reduces a specific biological or biochemical function by 50%.[2][3]A measure of the compound's potency as an inhibitor.
Dose-Response Curve A graph plotting the relationship between the concentration of a drug and the magnitude of the resulting biological effect.[4][5]Provides information on the potency (EC50/IC50), efficacy (maximal effect), and the therapeutic window of a compound.

Experimental Protocols

Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound using an MTT Assay

This protocol is designed to assess the cytotoxicity of this compound and determine a suitable concentration range for functional assays.

Materials:

  • This compound

  • DMSO

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. A common starting range is 0.1 µM to 100 µM. Include a vehicle control (medium with DMSO) and a no-treatment control (medium only).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.

  • Incubation: Incubate the plate for a period that is relevant to your planned functional assay (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the cytotoxic concentration.

Protocol 2: Measuring H4 Receptor Activation via Intracellular Calcium Flux Assay

This protocol measures the increase in intracellular calcium upon this compound stimulation, a key downstream event of H4R activation.

Materials:

  • Cells expressing the H4 receptor

  • This compound

  • A selective H4R antagonist (e.g., JNJ7777120) for specificity testing

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Probenecid (B1678239) (to prevent dye leakage)

  • Fluorescence microplate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed cells into a black, clear-bottom 96-well plate and allow them to form a monolayer.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer. Remove the culture medium and add the loading buffer to the cells. Incubate for 45-60 minutes at 37°C.

  • Cell Washing: Gently wash the cells with the assay buffer to remove excess dye.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. For specificity testing, prepare wells with the H4R antagonist.

  • Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

  • Compound Addition and Signal Reading: Program the instrument to automatically add the this compound dilutions (or antagonist followed by agonist) to the wells and immediately begin kinetic reading of the fluorescence signal for 1-2 minutes to capture the transient calcium response.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline. Plot the response against the log of the this compound concentration to determine the EC50.

Protocol 3: Measuring H4 Receptor-Mediated Inhibition of cAMP Production

This protocol quantifies the decrease in intracellular cAMP levels following H4R activation by this compound.

Materials:

  • Cells expressing the H4 receptor

  • This compound

  • Forskolin (B1673556) (to stimulate adenylyl cyclase and raise basal cAMP levels)

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

  • Cell lysis buffer (provided with the kit)

Procedure:

  • Cell Seeding: Seed cells in a suitable multi-well plate (format depends on the detection kit).

  • Cell Stimulation: Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, treat the cells with serial dilutions of this compound in the presence of a fixed concentration of forskolin. The forskolin concentration should be optimized to produce a robust signal.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP detection kit.

  • cAMP Detection: Follow the manufacturer's instructions for the cAMP detection kit to measure the cAMP concentration in each well.

  • Data Analysis: Plot the measured cAMP levels against the log of the this compound concentration. The data will show an inverse relationship, and the IC50 (the concentration of this compound that causes a 50% reduction in the forskolin-stimulated cAMP level) can be calculated.

Visualizations

ST1006_Signaling_Pathway ST1006 This compound H4R Histamine H4 Receptor (H4R) ST1006->H4R Binds to G_protein Gi/o Protein H4R->G_protein Activates MAPK_pathway MAPK Pathway (e.g., ERK1/2) H4R->MAPK_pathway Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase (AC) G_alpha->AC Inhibits PLC Phospholipase C (PLC) G_beta_gamma->PLC Activates cAMP cAMP AC->cAMP (decreased) ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) cAMP->Cellular_Response PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Triggers Ca2_increase ↑ [Ca²⁺]i Ca2_release->Ca2_increase Ca2_increase->Cellular_Response MAPK_pathway->Cellular_Response

Caption: Signaling pathway of the Histamine H4 Receptor activated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture Cells (H4R-expressing) Dose_Response 3. Dose-Response Experiment Cell_Culture->Dose_Response Compound_Prep 2. Prepare this compound Dilution Series Compound_Prep->Dose_Response Cytotoxicity a. Cytotoxicity Assay (e.g., MTT) Dose_Response->Cytotoxicity Functional b. Functional Assay (e.g., Ca²⁺ flux, cAMP) Dose_Response->Functional Data_Acquisition 4. Data Acquisition (Plate Reader) Cytotoxicity->Data_Acquisition Functional->Data_Acquisition Analysis 5. Calculate % Viability, EC50/IC50 Data_Acquisition->Analysis Optimization 6. Determine Optimal Concentration Analysis->Optimization

Caption: General experimental workflow for optimizing this compound concentration.

References

troubleshooting ST-1006 variability in experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ST-1006, a novel inhibitor of the NF-κB signaling pathway. Variability in experimental results can arise from multiple factors, and this guide is designed to help you identify and address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a highly selective inhibitor of the IκB kinase (IKK) complex. By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα.[1][2] This keeps the NF-κB (typically the p65/p50 heterodimer) sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[1][2]

Q2: I am observing significant variability in the inhibition of NF-κB activity with this compound between experiments. What are the potential causes?

A2: Variability in the efficacy of this compound can be attributed to several factors:

  • Cell Culture Conditions: Cell density, passage number, and overall cell health can significantly impact signaling pathways.

  • Stimulus Preparation and Potency: The concentration and activity of the stimulating agent (e.g., TNFα, LPS) can degrade over time.

  • Inconsistent Incubation Times: Precise timing of stimulus and inhibitor treatment is crucial for reproducible results.

  • Reagent Preparation: Improperly prepared or stored this compound, lysis buffers, or assay reagents can lead to inconsistent results.

  • Assay-Specific Variability: Different assay methods (e.g., Western blot, luciferase reporter assay, EMSA) have their own inherent sources of variability.[3]

Q3: How can I best measure the inhibitory effect of this compound on the NF-κB pathway?

A3: Several methods can be employed to measure the effect of this compound, each with its own advantages:

  • Western Blotting: This technique can be used to measure the levels of key proteins in the NF-κB pathway, such as phosphorylated IκBα (p-IκBα), total IκBα, and the nuclear translocation of p65.[2][4]

  • Luciferase Reporter Assay: This is a highly sensitive method to measure the transcriptional activity of NF-κB.[5][6] Cells are transfected with a plasmid containing a luciferase gene under the control of an NF-κB response element.

  • Electrophoretic Mobility Shift Assay (EMSA): EMSA can be used to directly assess the DNA binding activity of NF-κB.

Troubleshooting Guides

Variability in Western Blot Results

Problem: Inconsistent levels of p-IκBα or nuclear p65 after treatment with this compound.

Potential Cause Recommended Solution
Suboptimal Cell Lysis Ensure the lysis buffer contains fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[2]
Inconsistent Protein Quantification Use a reliable protein quantification assay (e.g., BCA) to ensure equal loading of protein in each lane of the gel.
Inefficient Nuclear/Cytoplasmic Fractionation Optimize the fractionation protocol to ensure pure separation of nuclear and cytoplasmic extracts. Cross-contamination can lead to misleading results.
Antibody Performance Use a validated antibody for your specific application and ensure it is used at the recommended dilution. Run positive and negative controls to confirm antibody specificity.
Transfer Issues Confirm efficient protein transfer from the gel to the membrane by using a protein stain like Ponceau S.
Variability in Luciferase Reporter Assay Results

Problem: High well-to-well variability or inconsistent inhibition with this compound.

Potential Cause Recommended Solution
Inconsistent Transfection Efficiency Optimize the transfection protocol for your cell line. Use a co-transfected control plasmid (e.g., expressing Renilla luciferase or β-galactosidase) to normalize for transfection efficiency.[7][8]
Variable Cell Seeding Density Ensure a uniform number of cells are seeded in each well, as cell density can affect NF-κB activation.[9]
Edge Effects in Multi-well Plates To minimize edge effects, avoid using the outer wells of the plate or ensure they are filled with media to maintain humidity.
Incomplete Cell Lysis Ensure complete cell lysis to release all the luciferase enzyme. Follow the lysis reagent manufacturer's instructions carefully.
Reagent Temperature Allow all assay reagents, especially the luciferase substrate, to equilibrate to room temperature before use as temperature can affect enzyme kinetics.[10]

Experimental Protocols

Western Blot for p65 Nuclear Translocation
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Pre-treat cells with the desired concentration of this compound for 1 hour. Stimulate the cells with an appropriate agonist (e.g., TNFα) for 30 minutes.

  • Cell Lysis and Fractionation:

    • Wash cells with ice-cold PBS.

    • Lyse the cells using a cytoplasmic lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet the nuclei and collect the supernatant (cytoplasmic fraction).

    • Wash the nuclear pellet and then lyse with a nuclear extraction buffer.

    • Centrifuge to remove debris and collect the supernatant (nuclear fraction).

  • Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against p65 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

NF-κB Luciferase Reporter Assay
  • Cell Seeding and Transfection:

    • Seed cells in a 96-well white, clear-bottom plate at a density of 3 x 10^4 cells per well one day before transfection.[8]

    • Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Cell Treatment:

    • After 24 hours of transfection, replace the medium.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with an NF-κB agonist (e.g., TNFα) for 6 hours.

  • Cell Lysis:

    • Remove the medium and wash the cells with PBS.

    • Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Luminescence Measurement:

    • Transfer the cell lysate to an opaque 96-well plate.

    • Use a dual-luciferase assay system to measure both firefly and Renilla luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.

Visualizations

ST1006_Mechanism_of_Action cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB phosphorylates IκBα ST1006 This compound ST1006->IKK inhibits IkBa_p p-IκBα Proteasome Proteasome IkBa_p->Proteasome degradation IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds Gene_Exp Gene Expression DNA->Gene_Exp

Caption: Mechanism of action of this compound in the NF-κB signaling pathway.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection A Cell Treatment with This compound & Stimulus B Cell Lysis & Fractionation A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection H->I

Caption: Experimental workflow for Western blot analysis.

Troubleshooting_Logic A Inconsistent Experimental Results B Check Cell Health & Culture Conditions A->B C Verify Reagent Preparation & Storage A->C D Standardize Incubation Times & Procedures A->D E Optimize Assay-Specific Parameters A->E F Consistent Results B->F C->F D->F E->F

Caption: Logical approach to troubleshooting experimental variability.

References

ST-1006 stability and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability and storage of the hypothetical small molecule, ST-1006. Adherence to these best practices is critical for ensuring the integrity of the compound and the reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for lyophilized this compound?

A1: Lyophilized this compound should be stored in a cool, dry, and dark environment to prevent degradation. The ideal storage temperature is -20°C or lower.[1] It is crucial to protect the compound from moisture and light.[2]

Q2: How should I store stock solutions of this compound?

A2: Stock solutions of this compound, typically prepared in a solvent like DMSO, should be stored at -20°C or -80°C to maintain stability.[3][4] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1]

Q3: Is this compound sensitive to light?

A3: Yes, this compound is known to be light-sensitive.[2][3] Exposure to light can lead to photodegradation, compromising the compound's purity and activity. Always store both the lyophilized powder and solutions in amber vials or other opaque containers to protect them from light.[2][3]

Q4: Can I store this compound solutions at room temperature or 4°C?

A4: Storing this compound solutions at room temperature (15-25°C) or in a refrigerator (2-8°C) is not recommended for long-term storage as it can lead to degradation.[2][5] For short-term use during an experiment, solutions can be kept on ice or at 4°C, but should be used promptly.

Q5: What is the recommended solvent for dissolving this compound?

A5: this compound is sparingly soluble in aqueous solutions but shows good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO). For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous assay medium.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffer

Symptom: Upon diluting a DMSO stock solution of this compound into an aqueous buffer or cell culture medium, a precipitate forms immediately or over time.

Possible Causes:

  • Exceeded Aqueous Solubility: The final concentration of this compound in the aqueous solution may be above its solubility limit.[6]

  • Solvent Shift: Rapid dilution of the DMSO stock into an aqueous environment can cause the hydrophobic compound to "crash out" of the solution.[7]

  • pH-Dependent Solubility: The solubility of this compound may be influenced by the pH of the buffer.[6]

Solutions:

  • Decrease Final Concentration: Try using a lower final concentration of this compound in your experiment.[6]

  • Optimize Dilution Method: Instead of adding the stock solution directly, add it dropwise to the pre-warmed buffer while gently vortexing or swirling to avoid localized high concentrations.[7]

  • Adjust Buffer pH: Experiment with different pH values for your aqueous buffer to find the optimal range for this compound solubility.[6]

  • Use a Co-solvent: In some cases, using a co-solvent system may help to improve solubility.

Issue 2: Inconsistent Experimental Results

Symptom: High variability in experimental results or a decrease in the expected activity of this compound over time.

Possible Causes:

  • Compound Degradation: Improper storage or handling may have led to the degradation of this compound.[5]

  • Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles of the stock solution can cause degradation.[1]

  • Contamination: The stock solution or experimental setup may be contaminated.

Solutions:

  • Prepare Fresh Stock Solutions: If degradation is suspected, prepare a fresh stock solution from lyophilized powder.

  • Aliquot Stock Solutions: To avoid freeze-thaw cycles, aliquot stock solutions into single-use volumes.[1]

  • Perform a Time-Course Experiment: To check for degradation in your assay medium, measure the activity of this compound at different time points after its addition. A decrease in activity over time may indicate instability in the medium.[6]

  • Maintain a Sterile Workspace: Ensure a clean and organized work area to prevent cross-contamination.[1]

Data Presentation

Table 1: Recommended Storage Conditions for this compound
FormStorage TemperatureContainer TypeProtection from LightProtection from Moisture
Lyophilized Powder -20°C or belowTightly sealed vialAmber or opaqueYes (use desiccator)
DMSO Stock Solution -20°C or -80°CTightly sealed vialAmber or opaqueYes
Table 2: Stability of this compound in DMSO Stock Solution at Different Temperatures
Storage TemperaturePurity after 1 MonthPurity after 6 Months
-80°C >99%>98%
-20°C >98%>95%
4°C <90%<80%
Room Temperature <70%<50%

Note: Data is illustrative and based on general knowledge of small molecule stability.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • Lyophilized this compound

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or amber vials

  • Calibrated pipette

Methodology:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration based on the amount of this compound provided.

  • Add the calculated volume of anhydrous DMSO to the vial of this compound.

  • Vortex the solution gently until the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.

  • Label each aliquot clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -20°C or -80°C.

Visualizations

ST1006_Stability_Best_Practices cluster_storage Storage Best Practices cluster_outcome Outcome Lyophilized Lyophilized this compound StockSolution This compound Stock Solution (e.g., in DMSO) Lyophilized->StockSolution Dissolve in anhydrous solvent Aliquoting Aliquot into single-use volumes StockSolution->Aliquoting Prevent freeze-thaw cycles ImproperStorage Improper Storage (e.g., 4°C, clear vials) StockSolution->ImproperStorage Temperature Temperature (-20°C or -80°C) Aliquoting->Temperature Light Light (Use amber vials) Aliquoting->Light Moisture Moisture (Keep dry) Aliquoting->Moisture StableCompound Stable this compound Temperature->StableCompound Light->StableCompound Moisture->StableCompound DegradedCompound Degraded this compound ImproperStorage->DegradedCompound

Caption: Best practices for this compound storage to ensure compound stability.

Troubleshooting_Precipitation Start Start: this compound precipitates in aqueous buffer CheckConcentration Is final concentration too high? Start->CheckConcentration CheckDilution Was dilution performed rapidly? CheckConcentration->CheckDilution No Solution1 Lower the final concentration CheckConcentration->Solution1 Yes CheckpH Is the buffer pH optimal? CheckDilution->CheckpH No Solution2 Add stock solution dropwise to pre-warmed buffer while vortexing CheckDilution->Solution2 Yes Solution3 Test different buffer pH values CheckpH->Solution3 No End End: this compound remains in solution CheckpH->End Yes Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting workflow for this compound precipitation issues.

Degradation_Pathway cluster_degradation Degradation Pathways ST1006 This compound (Active Compound) Hydrolysis Hydrolysis (Presence of water) ST1006->Hydrolysis Oxidation Oxidation (Exposure to air) ST1006->Oxidation Photodegradation Photodegradation (Exposure to light) ST1006->Photodegradation InactiveProducts Inactive Degradation Products Hydrolysis->InactiveProducts Oxidation->InactiveProducts Photodegradation->InactiveProducts

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Overcoming Low Efficacy of ST-1006 in Certain Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is for research purposes only. "ST-1006" appears to be a designation not widely available in public scientific literature. The following troubleshooting guide is based on general principles of drug efficacy in cell culture and may require adaptation based on the specific characteristics of this compound.

This resource is designed for researchers, scientists, and drug development professionals who may be encountering variable or low efficacy of the investigational compound this compound in their cell line-based experiments.

Troubleshooting Guide: Low Efficacy of this compound

This guide provides a structured approach to identifying and resolving potential issues leading to reduced this compound activity in your cellular models.

Question Possible Cause Recommended Action
1. Is the expected molecular target of this compound expressed in the cell line? Low or absent expression of the target protein.1. Verify Target Expression: Perform Western blot or qPCR to quantify the expression level of the target protein/mRNA in your panel of cell lines. Compare expression levels between sensitive and resistant cells.2. Select Appropriate Cell Lines: Choose cell lines with confirmed high expression of the target for initial efficacy studies.
2. Are there known mutations in the target protein that could affect this compound binding? Mutations in the drug-binding site or allosteric regulatory sites.1. Sequence the Target Gene: Sequence the coding region of the target gene in your cell lines to identify any potential mutations.2. Consult Literature: Review scientific literature for known resistance-conferring mutations for the target class.
3. Could the cells be metabolizing or inactivating this compound? High expression of drug-metabolizing enzymes (e.g., cytochrome P450s).1. Metabolism Assay: Analyze the concentration of this compound in the cell culture medium over time using LC-MS to determine its stability.2. Inhibit Metabolism: Co-treat cells with known inhibitors of common drug-metabolizing enzymes to see if efficacy is restored.
4. Is this compound being actively transported out of the cells? Overexpression of efflux pumps like P-glycoprotein (MDR1) or MRP1.1. Efflux Pump Expression: Measure the expression of common drug efflux pumps by Western blot or qPCR.2. Use Efflux Pump Inhibitors: Test the efficacy of this compound in combination with known efflux pump inhibitors (e.g., verapamil, cyclosporin (B1163) A).
5. Are there compensatory signaling pathways activated in the resistant cells? Upregulation of parallel or downstream pathways that bypass the effect of this compound.1. Pathway Analysis: Use techniques like phospho-protein arrays or RNA sequencing to compare signaling pathway activation in sensitive versus resistant cells upon this compound treatment.2. Combination Therapy: Investigate the use of inhibitors for the identified compensatory pathways in combination with this compound.
6. Is the experimental setup optimal for this compound activity? Suboptimal drug concentration, incubation time, or cell density.1. Dose-Response and Time-Course: Perform a comprehensive dose-response matrix experiment with varying incubation times to determine the optimal EC50 and treatment duration.2. Optimize Cell Seeding Density: Ensure that cell density allows for logarithmic growth throughout the experiment and does not lead to contact inhibition, which can alter cell signaling and drug response.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if I observe low efficacy of this compound in a new cell line?

A1: The most critical first step is to verify the expression of the intended molecular target of this compound in that specific cell line. The absence or low expression of the target is a common reason for lack of drug response.

Q2: How can I differentiate between drug inactivation and drug efflux as a cause of low efficacy?

A2: To distinguish between these mechanisms, you can perform two key experiments. First, measure the concentration of this compound in the culture medium over time. A rapid decrease suggests metabolism. Second, co-treat the cells with a known efflux pump inhibitor. An increase in this compound efficacy in the presence of the inhibitor points towards active efflux.

Q3: Can cell culture conditions affect the efficacy of this compound?

A3: Yes, absolutely. Factors such as serum concentration in the media, cell passage number, and confluency can all impact cellular signaling and drug response. It is crucial to maintain consistent and well-documented cell culture practices. For instance, high serum levels can sometimes interfere with the activity of a compound. Long-term culturing can also lead to changes in the expression of key proteins.[1]

Q4: What if my cell line has high target expression but is still resistant to this compound?

A4: In this scenario, you should investigate downstream mechanisms of resistance. This includes sequencing the target gene for mutations, assessing for the activation of compensatory signaling pathways, and evaluating the potential for drug metabolism or efflux.

Key Experiments and Methodologies

Western Blot for Target Protein Expression

Objective: To quantify the expression level of the molecular target of this compound in different cell lines.

Protocol:

  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To determine the dose-dependent effect of this compound on cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Compound Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 10-point, 3-fold dilution). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Signal Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the EC50 value.

Visualizing Troubleshooting Logic and Pathways

To aid in conceptualizing the troubleshooting process and potential resistance mechanisms, the following diagrams are provided.

G cluster_0 Initial Observation cluster_1 Primary Investigation cluster_2 Secondary Investigation (If Primary is Inconclusive) cluster_3 Potential Conclusions Low Efficacy of this compound Low Efficacy of this compound Target Expression Analysis Target Expression Analysis Low Efficacy of this compound->Target Expression Analysis Dose-Response Optimization Dose-Response Optimization Low Efficacy of this compound->Dose-Response Optimization Target Gene Sequencing Target Gene Sequencing Target Expression Analysis->Target Gene Sequencing If Target is Expressed Low/No Target Expression Low/No Target Expression Target Expression Analysis->Low/No Target Expression If Target is Absent Suboptimal Dosing Suboptimal Dosing Dose-Response Optimization->Suboptimal Dosing If Efficacy Improves Drug Metabolism/Efflux Assay Drug Metabolism/Efflux Assay Target Gene Sequencing->Drug Metabolism/Efflux Assay If No Mutations Found Target Mutation Target Mutation Target Gene Sequencing->Target Mutation Compensatory Pathway Analysis Compensatory Pathway Analysis Drug Metabolism/Efflux Assay->Compensatory Pathway Analysis If No Metabolism/Efflux Drug Inactivation/Efflux Drug Inactivation/Efflux Drug Metabolism/Efflux Assay->Drug Inactivation/Efflux Pathway Bypass Pathway Bypass Compensatory Pathway Analysis->Pathway Bypass

Caption: A logical workflow for troubleshooting low this compound efficacy.

G cluster_0 Drug Action and Resistance cluster_1 Resistance Mechanisms This compound This compound Target Protein Target Protein This compound->Target Protein Binds and Inhibits Cellular Effect Cellular Effect Target Protein->Cellular Effect Low Target Expression Low Target Expression Low Target Expression->Target Protein Reduces Target Target Mutation Target Mutation Target Mutation->this compound Prevents Binding Drug Efflux Drug Efflux Drug Efflux->this compound Removes Drug Compensatory Pathway Compensatory Pathway Compensatory Pathway->Cellular Effect Bypasses Inhibition

Caption: Potential mechanisms of resistance to this compound.

References

Technical Support Center: Investigating Potential Off-Target Effects of Novel Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "ST-1006": Publicly available scientific literature and clinical trial databases do not contain specific information for a molecule designated as "this compound." Therefore, this guide will use "this compound" as a hypothetical small molecule inhibitor to provide a general framework for researchers and drug development professionals to consider and investigate potential off-target effects. The principles and methodologies described are broadly applicable to the characterization of any new chemical entity.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps to consider when evaluating the potential off-target effects of our new inhibitor, this compound?

When initiating the characterization of a new inhibitor like this compound, a multi-pronged approach is recommended to build a comprehensive selectivity profile. Early assessment of off-target effects is crucial for making informed decisions and de-risking the compound for further development.[1]

Initial steps should include:

  • Computational Profiling: Utilize in-silico methods to predict potential off-target interactions. These computational models use the chemical structure of this compound to screen against databases of known protein targets, providing a preliminary list of potential off-targets to investigate experimentally.[2][3][4] This approach can help prioritize experimental resources.

  • In Vitro Kinase Profiling: If this compound is a kinase inhibitor, it is essential to perform a broad-panel in vitro kinase screen. These screens test the inhibitor against a large number of purified kinases (often over 400) to determine its selectivity.[1][5] The data generated will reveal if this compound inhibits kinases other than its intended target.

  • Preliminary Cell-Based Assays: Conduct cellular assays using cell lines that are sensitive and resistant to the intended on-target effect of this compound. Discrepancies between biochemical potency and cellular effects can sometimes hint at off-target activity.

Q2: What are the most common experimental methods to identify and validate potential off-target effects of this compound?

A combination of in vitro and in-cellulo methods is essential for a thorough investigation of off-target effects.

  • In Vitro Biochemical Assays:

    • Broad-Panel Kinase Assays: As mentioned, this is a standard for kinase inhibitors. Radiometric assays or fluorescence-based methods are commonly used to measure the inhibition of a large panel of kinases.[1][5]

    • Receptor Binding Assays: If this compound is predicted to interact with receptors, competitive binding assays using radiolabeled ligands can determine its affinity for a panel of receptors.

  • Cell-Based Methods:

    • Cellular Thermal Shift Assay (CETSA): This powerful technique confirms direct binding of the inhibitor to its target in a cellular environment.[6][7][8][9] It is based on the principle that a protein's thermal stability increases upon ligand binding. A positive thermal shift for a protein in the presence of this compound indicates target engagement.[6]

    • Chemical Proteomics: Unbiased approaches like affinity chromatography coupled with mass spectrometry can identify proteins from a cell lysate that interact directly with an immobilized version of this compound.

    • Phenotypic Screening: High-content imaging or other phenotypic screens can reveal unexpected cellular effects of this compound, which may be due to off-target interactions.[10]

Q3: How should we interpret the data from a large-scale kinase inhibitor profile for this compound?

Interpreting a kinase screen involves more than just looking at the IC₅₀ values. Key considerations include:

  • Selectivity Score: Calculate a selectivity score (e.g., the number of kinases inhibited by more than a certain percentage at a given concentration) to quantify the promiscuity of this compound.

  • Potency Window: A crucial factor is the difference in potency between the intended on-target kinase and any identified off-targets. A large window (e.g., >100-fold) suggests good selectivity.[1]

  • Physiological Relevance: Consider the cellular concentration of ATP, as this can affect the apparent potency of ATP-competitive inhibitors.[11][12] Also, consider the expression levels and biological roles of the off-target kinases in the intended therapeutic context. An off-target effect on a kinase that is not expressed in the target tissue may be less of a concern.

Q4: What are the potential downstream consequences of an off-target effect?

Off-target effects can have a wide range of consequences, from being therapeutically beneficial to causing adverse effects.[13]

  • Toxicity: This is the most significant concern, where interaction with an unintended target leads to cellular toxicity and adverse drug reactions in vivo.

  • Altered Efficacy: An off-target effect could potentiate the desired therapeutic effect (polypharmacology) or, conversely, antagonize it.[5]

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling (Radiometric Assay)

This protocol outlines a common method for determining the IC₅₀ of this compound against a panel of protein kinases.

Materials:

  • Purified recombinant kinases.

  • Specific peptide substrates for each kinase.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • [γ-³³P]ATP.

  • ATP solution.

  • 384-well plates.

  • Phosphocellulose filter plates.

  • Scintillation counter.

Procedure:

  • Prepare 3-fold serial dilutions of this compound in DMSO. A typical starting concentration is 100 µM over 10 points.

  • In a 384-well plate, add the kinase, its specific substrate, and the appropriate dilution of this compound or DMSO (vehicle control) to the kinase reaction buffer.

  • Initiate the reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The concentration of ATP should ideally be close to the Kₘ for each kinase.[11]

  • Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will flow through.

  • Wash the filter plate multiple times with phosphoric acid to remove residual unincorporated ATP.

  • Dry the plate and add a scintillant to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each concentration of this compound relative to the DMSO control.

  • Determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is for verifying the target engagement of this compound in intact cells.

Materials:

  • Cell line expressing the target protein.

  • Cell culture medium and reagents.

  • This compound stock solution.

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • PCR tubes.

  • Thermal cycler.

  • Lysis buffer.

  • Apparatus for SDS-PAGE and Western blotting.

  • Antibody specific to the target protein.

Procedure:

  • Cell Treatment: Culture cells to approximately 80% confluency. Treat the cells with the desired concentration of this compound or vehicle (DMSO) for a specified time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[6]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration and normalize all samples.

    • Perform SDS-PAGE and Western blot analysis using an antibody specific to the target protein.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the intensities to the lowest temperature point for each treatment group.

    • Plot the normalized intensities against temperature to generate melting curves for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.[6]

Data Presentation

Table 1: In Vitro Kinase Selectivity Profile of this compound
TargetIC₅₀ (nM)Fold Selectivity vs. Primary Target
Primary Target A 12 1
Off-Target Kinase 11,500125
Off-Target Kinase 2>10,000>833
Off-Target Kinase 398082
Off-Target Kinase 45,600467
.........
Table 2: CETSA Melting Temperature (Tₘ) Shift for Target Proteins
Protein TargetTreatmentTₘ (°C)ΔTₘ (°C)
Primary Target A Vehicle (DMSO)52.5-
Primary Target A This compound (1 µM)58.2+5.7
Off-Target Kinase 1Vehicle (DMSO)55.1-
Off-Target Kinase 1This compound (1 µM)55.3+0.2
Control ProteinVehicle (DMSO)61.8-
Control ProteinThis compound (1 µM)61.7-0.1

Mandatory Visualizations

Off_Target_Workflow cluster_in_silico In Silico / Computational cluster_in_vitro In Vitro cluster_in_cellulo In Cellulo / In Vivo start This compound Chemical Structure comp_screen Computational Off-Target Prediction start->comp_screen kinase_screen Broad-Panel Kinase Screen comp_screen->kinase_screen biochem_val Biochemical IC50 Validation kinase_screen->biochem_val cetsa Cellular Thermal Shift Assay (CETSA) biochem_val->cetsa pheno_screen Phenotypic Screening cetsa->pheno_screen invivo In Vivo Toxicity/Efficacy pheno_screen->invivo end_node Comprehensive Selectivity Profile invivo->end_node

Caption: Workflow for Investigating Off-Target Effects.

Signaling_Pathway cluster_pathway Cellular Signaling Receptor Receptor On_Target On-Target Kinase A Receptor->On_Target Off_Target Off-Target Kinase B Receptor->Off_Target Effector1 Effector 1 On_Target->Effector1 Response1 Desired Cellular Response Effector1->Response1 Effector2 Effector 2 Off_Target->Effector2 Response2 Adverse Cellular Response Effector2->Response2 ST1006 This compound ST1006->On_Target Inhibition (On-Target) ST1006->Off_Target Inhibition (Off-Target)

Caption: On-Target vs. Off-Target Signaling Effects.

References

Technical Support Center: Controlling for ST-1006 Vehicle Effects in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ST-1006. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper use of this compound in experiments, with a specific focus on controlling for the effects of its vehicle. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its common vehicle?

A1: this compound is a potent and selective agonist for the histamine (B1213489) H4 receptor, exhibiting anti-inflammatory and anti-pruritic properties. Due to its lipophilic nature, this compound is often poorly soluble in aqueous solutions. The most common solvent and vehicle for this compound is dimethyl sulfoxide (B87167) (DMSO).

Q2: Why is it critical to control for vehicle effects in my experiments?

A2: The vehicle, especially an organic solvent like DMSO, is not biologically inert. It can exert its own effects on cells and animals, which can confound the interpretation of the experimental results attributed to this compound.[1][2] Failure to account for these vehicle effects can lead to misinterpretation of data, including false positives or negatives. Therefore, a vehicle control group is an absolute requirement for any experiment involving this compound.

Q3: What are the known effects of DMSO in biological systems relevant to this compound research?

A3: DMSO can have a range of effects that may interfere with assays related to this compound's function as a histamine H4 receptor agonist. These include:

  • Modulation of Inflammatory Responses: DMSO has been reported to possess anti-inflammatory properties and can inhibit the release of histamine from mast cells at certain concentrations.[3]

  • Effects on Cell Viability and Proliferation: At higher concentrations, DMSO can be cytotoxic to various cell lines. It is crucial to determine the maximum non-toxic concentration for your specific cell type.

  • Alteration of Gene and Protein Expression: DMSO can influence the expression of various genes and proteins, which could interfere with the signaling pathways being investigated.

  • Impact on Cell Signaling: DMSO can affect intracellular signaling cascades, potentially masking or exaggerating the effects of this compound.

Q4: What should my primary experimental groups be to properly control for vehicle effects?

A4: To adequately control for vehicle effects, your experimental design should include a minimum of three groups:

  • Untreated Control: Cells or animals that receive no treatment. This group serves as the baseline.

  • Vehicle Control: Cells or animals that receive the vehicle (e.g., DMSO) at the exact same final concentration and volume as the this compound treated group.

  • This compound Treatment Group(s): Cells or animals treated with the desired concentration(s) of this compound dissolved in the vehicle.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background or unexpected activity in the vehicle control group. The concentration of the vehicle (e.g., DMSO) is too high and is causing a biological response.Perform a dose-response experiment with the vehicle alone to determine the highest non-interfering concentration for your specific assay.
Precipitation of this compound upon dilution in aqueous media. This compound is poorly soluble in aqueous solutions, and the final concentration of the organic solvent (e.g., DMSO) is too low to maintain its solubility.Prepare a high-concentration stock solution of this compound in 100% DMSO. When diluting to the final working concentration in your aqueous medium, ensure the final DMSO concentration is sufficient to keep the compound in solution, while remaining below the toxic threshold for your cells. Gentle vortexing or warming may aid in solubilization.
Inconsistent results between experiments. Variability in the preparation of the vehicle or this compound dilutions.Prepare a large batch of the vehicle at the desired final concentration to be used across all experiments for consistency. Ensure accurate and consistent pipetting of the viscous DMSO stock.
Unexpected adverse effects in in vivo studies with the vehicle control group. The concentration or volume of the vehicle is too high, leading to toxicity.For in vivo studies, it is crucial to keep the final concentration of DMSO as low as possible. Formulations with co-solvents or other excipients may be necessary to reduce the required DMSO concentration. Always perform a tolerability study with the vehicle alone before proceeding with the main experiment.

Quantitative Data on Vehicle Effects

The following tables summarize the potential effects of DMSO on relevant in vitro assays. It is crucial to perform your own validation for your specific cell type and experimental conditions.

Table 1: Effect of DMSO on Cell Viability

Cell TypeDMSO ConcentrationEffect on ViabilityReference
Gingiva-derived Stem Cells3% and 10%Significant decrease in cell viability and altered morphology.[4]
Peripheral Blood Mononuclear Cells (PBMCs)5% (after 120h) and 10% (after 24h)Increased cell death.[5]
Human Dermal Fibroblastsup to 0.5%No significant inhibition of TNF-α-induced cell death.[6]

Table 2: Effect of DMSO on Inflammatory Mediator Release

Cell TypeDMSO ConcentrationEffect on Mediator ReleaseReference
Rat Peritoneal Mast Cells0.6% to 10%Inhibition of compound 48/80-induced histamine release.[3]
RBL-2H3 Basophils0.5%Decreased β-hexosaminidase release stimulated by IgE/antigen.[7]
Human Dermal Fibroblasts100% (in preincubation)Complete inhibition of TNF-α induced IL-6 and IL-8 secretion.[6]

Experimental Protocols

Protocol 1: Determining the Maximum Non-Toxic Concentration of DMSO in an In Vitro Cell-Based Assay

Objective: To determine the highest concentration of DMSO that does not significantly affect the viability of the target cells.

Methodology:

  • Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow the cells to adhere overnight.

  • Preparation of DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. A typical range to test would be 0.01%, 0.1%, 0.5%, 1%, 2%, and 5% (v/v). Also, include a "medium only" control (0% DMSO).

  • Cell Treatment: Remove the old medium and replace it with the medium containing the different concentrations of DMSO.

  • Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Perform a standard cell viability assay, such as MTT, MTS, or a resazurin-based assay, according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the "medium only" control. The highest concentration that does not cause a significant decrease in cell viability is your maximum non-toxic concentration.

Protocol 2: In Vivo Administration of this compound via Subcutaneous Injection in Mice

Objective: To provide a general guideline for the preparation and administration of a DMSO-based formulation of this compound for subcutaneous injection in mice.

Methodology:

  • Formulation Preparation:

    • Due to the potential for irritation and toxicity, 100% DMSO should not be injected directly.

    • A common approach is to first dissolve this compound in a minimal amount of 100% DMSO to create a high-concentration stock solution.

    • This stock solution is then further diluted in a non-toxic vehicle suitable for injection, such as saline, PBS, or a co-solvent mixture. A suggested final formulation could be 10% DMSO, 40% PEG400, and 50% saline.

    • The final concentration of DMSO should be kept as low as possible, ideally below 10%.

    • It is critical to test the solubility of this compound in the final formulation to ensure it does not precipitate.

  • Animal Handling and Injection:

    • All procedures should be performed in accordance with approved animal care and use protocols.

    • Mice should be properly restrained.

    • The injection site (typically the scruff of the neck or the flank) should be cleaned with 70% ethanol.

    • Gently lift a fold of skin and insert a 25-27 gauge needle into the subcutaneous space.

    • Inject the formulation slowly. The maximum recommended volume per site for a subcutaneous injection in a mouse is typically 5 ml/kg.[8]

  • Control Groups:

    • An untreated control group should be included.

    • A vehicle control group receiving the identical formulation without this compound must be included. The volume and frequency of injection should be the same as the treatment group.

  • Monitoring:

    • Animals should be monitored closely for any signs of local irritation, inflammation, or systemic toxicity at the injection site.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Vehicle Effects start Unexpected Activity in Vehicle Control q1 Is the vehicle concentration known to be safe for this assay? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No check_contamination Investigate other sources of variability (e.g., contamination, procedural error) a1_yes->check_contamination dose_response Perform Vehicle Dose-Response Assay to find non-interfering concentration a1_no->dose_response optimize Optimize experimental protocol with new vehicle concentration dose_response->optimize

Caption: A troubleshooting workflow for addressing unexpected effects observed in vehicle control groups.

G cluster_pathway Histamine H4 Receptor Signaling Pathway ST1006 This compound (Agonist) H4R Histamine H4 Receptor (GPCR) ST1006->H4R binds to Gi Gi Protein H4R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits PLC Phospholipase C Gi->PLC activates MAPK MAPK Pathway Gi->MAPK activates cAMP cAMP AC->cAMP production decreased PKA Protein Kinase A cAMP->PKA activation decreased Immune_Response Modulation of Immune Cell Function (e.g., chemotaxis, cytokine release) PKA->Immune_Response Ca Ca2+ Mobilization PLC->Ca leads to Ca->Immune_Response MAPK->Immune_Response

Caption: Simplified signaling pathway of the histamine H4 receptor activated by an agonist like this compound.

References

Technical Support Center: Improving Reproducibility of Staurosporine-Dependent Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Staurosporine-dependent assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and improve the reproducibility of experiments involving the potent, broad-spectrum kinase inhibitor, Staurosporine.

Frequently Asked Questions (FAQs)

Q1: What is Staurosporine and what is its primary mechanism of action?

Staurosporine is a natural product originally isolated from the bacterium Streptomyces staurosporeus. It functions as a potent, cell-permeable, and broad-spectrum inhibitor of protein kinases.[1][2] Its primary mechanism of action is to bind to the ATP-binding site of a wide range of kinases with high affinity, thereby preventing the phosphorylation of their target proteins.[1][3] This non-selective inhibition disrupts numerous signaling pathways that are crucial for cell growth, proliferation, and survival.[1]

Q2: Why is Staurosporine widely used in research?

Despite its lack of specificity, which has limited its clinical applications, Staurosporine is a valuable research tool primarily used to induce apoptosis (programmed cell death) in a variety of cell types.[3][4] It is also utilized to study the roles of protein kinases in various signal transduction pathways.[4]

Q3: How should I store and handle Staurosporine?

Proper storage and handling are critical for maintaining the potency and stability of Staurosporine. Lyophilized Staurosporine should be stored at -20°C, desiccated, and protected from light.[5] Once reconstituted, typically in a solvent like DMSO, it is recommended to create single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[5][6] Solutions in DMSO are generally stable for at least 3 months at -20°C.[7][8]

Q4: In which solvents is Staurosporine soluble?

Staurosporine is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[7][9] It is slightly soluble in methanol, ethyl acetate, and chloroform, but it is insoluble in water.[4][9]

Troubleshooting Guides

Problem 1: Inconsistent IC50 Values in Cell-Based Assays

One of the most common challenges encountered is significant variability in the half-maximal inhibitory concentration (IC50) of Staurosporine between experiments.

Potential Cause Troubleshooting Steps
Cell Density and Growth Phase The number of cells and their metabolic activity at the time of treatment can greatly influence the apparent potency. Higher cell densities may require more inhibitor. Solution: Ensure consistent cell seeding densities and that cells are in the logarithmic growth phase across all experiments.[6]
Staurosporine Degradation Improper storage or multiple freeze-thaw cycles of the stock solution can lead to a loss of potency. Solution: Aliquot the stock solution upon reconstitution and store at -20°C, protected from light.[5][6]
Incubation Time The duration of exposure to Staurosporine will affect the IC50 value. Longer incubation times generally lead to lower IC50 values. Solution: Optimize and strictly maintain a consistent incubation period for your specific assay and cell line.[6]
Cell Line Specificity Different cell lines have varying sensitivities to Staurosporine due to differences in kinase expression profiles, membrane permeability, or apoptosis pathways. Solution: Establish a baseline IC50 for each cell line used in your experiments.[6]
Solvent Concentration High concentrations of the solvent (e.g., DMSO) can be toxic to cells and interfere with the assay. Solution: Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all wells, including a vehicle-only control.[10]
Problem 2: High Background or Non-Specific Effects in Assays

High background signals can obscure the true inhibitory effects of Staurosporine, leading to inaccurate results.

Potential Cause Troubleshooting Steps
Vehicle Control (DMSO) Toxicity As mentioned, high concentrations of DMSO can be cytotoxic. Solution: Maintain a final DMSO concentration below 0.5% and ensure the vehicle control has the same concentration.[6]
Assay Choice Some viability assays, like MTT, measure metabolic activity and may not distinguish between apoptosis and necrosis, or detect early apoptotic events. Solution: Consider using assays that specifically measure apoptosis, such as Annexin V/Propidium Iodide (PI) staining or caspase activity assays, to confirm the mode of cell death.[6][11]
Inconsistent Pipetting Inaccurate pipetting, especially of small volumes, can introduce significant variability. Solution: Regularly calibrate pipettes and use reverse pipetting techniques for viscous solutions.
Problem 3: Variability in In Vitro Kinase Assays

Precision is paramount for reproducible in vitro kinase assay results.

Potential Cause Troubleshooting Steps
Reagent Quality The purity and activity of the kinase, substrate, and ATP are critical. Solution: Use high-quality reagents and adhere to the manufacturer's storage and handling guidelines.
ATP Concentration Staurosporine is an ATP-competitive inhibitor for many kinases. Variations in the ATP concentration in the assay buffer will directly impact the IC50 value. Solution: Use a consistent and well-defined ATP concentration for all assays.[6]
Buffer Composition pH, ionic strength, and the presence of divalent cations (e.g., Mg2+) can affect kinase activity. Solution: Standardize the preparation of your assay buffer.[6]

Signaling Pathways

Staurosporine's broad-spectrum inhibitory action affects multiple signaling pathways. Below are diagrams of key pathways modulated by Staurosporine.

Staurosporine_Apoptosis_Pathway Staurosporine Staurosporine PKC Protein Kinase C (PKC) and other kinases Staurosporine->PKC inhibits Bcl2_family Bcl-2 family proteins (e.g., Bcl-2, Bax) PKC->Bcl2_family regulates Mitochondria Mitochondria Bcl2_family->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Staurosporine-induced intrinsic apoptosis pathway.

Staurosporine_Hippo_Pathway Staurosporine Staurosporine MST1_2 MST1/2 Staurosporine->MST1_2 activates (phosphorylation) LATS1_2 LATS1/2 MST1_2->LATS1_2 activates (phosphorylation) YAP YAP LATS1_2->YAP phosphorylates YAP_p p-YAP (cytoplasmic) YAP->YAP_p TEAD TEAD YAP->TEAD binds to YAP_p->TEAD cannot bind Gene_expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_expression activates Cell_growth_inhibition Inhibition of Cell Growth Gene_expression->Cell_growth_inhibition is reduced, leading to

Staurosporine's effect on the Hippo signaling pathway.

Experimental Protocols

Protocol 1: Staurosporine-Induced Apoptosis Assay using Annexin V/PI Staining

This protocol outlines the steps to quantify apoptosis in a cell population treated with Staurosporine using flow cytometry.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Staurosporine stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Methodology:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight if applicable.

  • Staurosporine Treatment: Prepare the desired final concentration of Staurosporine (a common starting concentration is 1 µM) in complete culture medium.[12][13] Remove the old medium from the cells and add the Staurosporine-containing medium. Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 3, 6, 12, or 24 hours) at 37°C in a humidified CO2 incubator. The optimal incubation time can vary between cell lines.[12][13]

  • Cell Harvesting:

    • For suspension cells, collect the cells by centrifugation.

    • For adherent cells, collect the culture supernatant (which contains detached apoptotic cells) and then detach the remaining adherent cells using a gentle method like trypsinization or a cell scraper. Combine these with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Four populations will be distinguishable:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Protocol 2: Cell Viability/Cytotoxicity Assay using MTT

This protocol describes a colorimetric assay to assess the effect of Staurosporine on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Staurosporine stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Staurosporine Treatment: Prepare serial dilutions of Staurosporine in culture medium. Remove the old medium and add 100 µL of the Staurosporine dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[6]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[6][11]

  • Solubilization: Carefully remove the MTT-containing medium and add 100-200 µL of a solubilizing agent to each well to dissolve the formazan crystals.[6][11]

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Quantitative Data Summary

The following table summarizes representative IC50 values for Staurosporine against various protein kinases. Note that these values can vary depending on the specific assay conditions.

Kinase TargetIC50 (nM)
PKCα2
PKCγ5
PKCη4
PKCδ20
PKCε73
PKCζ1086
PKA7.0
PKG8.5
CaMKII20
Myosin light chain kinase (MLCK)1.3
Data is representative and compiled from various sources.[2][8][14][15]

The working concentration of Staurosporine in cell-based assays typically ranges from 10 nM to 1 µM, depending on the cell type and the desired effect (e.g., cell cycle arrest at lower concentrations, apoptosis at higher concentrations).[3][7] For inducing apoptosis, a concentration of 1 µM is commonly used.[12][13]

References

Technical Support Center: ST-1006 and FcεRI-Mediated Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of ST-1006 on FcεRI-mediated activation. This compound is a potent histamine (B1213489) H4 receptor (H4R) agonist, and its impact on mast cell and basophil activation can be complex, leading to apparently inconsistent experimental outcomes. This guide aims to clarify these effects and provide solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective agonist for the histamine H4 receptor (H4R) with a pKi of 7.94.[1] Unlike other histamine receptors, the H4R is predominantly expressed on cells of hematopoietic origin, including mast cells, basophils, eosinophils, and dendritic cells. Its activation is linked to immunomodulatory and anti-inflammatory effects.[2][3]

Q2: Why are the effects of this compound on FcεRI-mediated activation described as "inconsistent"?

A2: The "inconsistent" effects of this compound arise from the dual nature of H4 receptor signaling in mast cells and basophils. On its own, H4R activation can be pro-inflammatory, inducing chemotaxis and the release of certain cytokines and chemokines.[2][4] However, in the context of IgE-mediated activation, this compound can exert inhibitory effects, suppressing degranulation and the upregulation of activation markers.[1] This paradoxical behavior is a key consideration in experimental design and data interpretation.

Q3: Does this compound directly inhibit the FcεRI signaling pathway?

A3: this compound does not directly inhibit the components of the FcεRI signaling cascade, such as Syk or LAT. Instead, it activates the H4 receptor, which is a G-protein coupled receptor (GPCR) that signals through the Gαi/o subunit. This initiates a distinct signaling pathway that can cross-talk with and modulate the signals originating from FcεRI cross-linking. The inhibitory effects are thought to be mediated by the Gαi/o pathway, which can lead to a decrease in intracellular cAMP levels and modulation of calcium signaling and other downstream effectors.

Q4: What are the known effects of this compound on basophil and mast cell activation markers?

A4: this compound has been shown to suppress FcεRI-mediated upregulation of the degranulation markers CD63 and CD203c on basophils in a concentration-dependent manner (0-100 μM).[1] CD63 is a marker for anaphylactic degranulation, while CD203c is associated with piecemeal degranulation. The differential regulation of these markers can provide insights into the specific impact of this compound on the mode of mediator release.[5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Unexpected Mast Cell/Basophil Activation with this compound Alone

Problem: Instead of the expected inhibition of background activation, you observe an increase in cell migration or cytokine release when treating cells with this compound without any FcεRI cross-linking agent.

Possible Causes and Solutions:

  • H4R-mediated direct activation: this compound, as an H4R agonist, can directly induce chemotaxis and the release of some pro-inflammatory mediators from mast cells and basophils.[2][4] This is a known effect and does not necessarily contradict its inhibitory role in the context of IgE-mediated activation.

  • Experimental System: The specific cell type (e.g., primary human mast cells, murine bone marrow-derived mast cells, cell lines like LAD-2 or RBL-2H3) can influence the response to H4R agonism. Characterize the baseline response of your specific cell system to a dose range of this compound.

  • Solution:

    • Run proper controls: Always include a control group treated with this compound alone to quantify its direct effects.

    • Titrate this compound: Perform a dose-response curve for this compound alone to determine the concentration that elicits a direct response versus one that is effective in inhibiting FcεRI-mediated activation.

    • Endpoint selection: Be aware that this compound might inhibit degranulation (e.g., histamine release) while simultaneously promoting the release of other mediators like certain cytokines. Measure multiple endpoints to get a complete picture.

Issue 2: Lack of Inhibition of FcεRI-Mediated Degranulation

Problem: You do not observe the expected inhibitory effect of this compound on antigen-induced degranulation.

Possible Causes and Solutions:

  • Timing of this compound addition: The inhibitory effect of H4R activation on FcεRI-mediated degranulation may be more pronounced when the H4R is engaged prior to or during the IgE sensitization phase, rather than immediately before antigen challenge.[6]

  • Concentration of this compound: The effective inhibitory concentration of this compound may vary depending on the cell type, antigen concentration, and IgE sensitization conditions.

  • Cellular H4R Expression: The level of H4R expression on your mast cells or basophils may be insufficient for a robust inhibitory signal.

  • Solution:

    • Optimize pre-incubation time: Test different pre-incubation times with this compound before adding the FcεRI cross-linking agent. Consider a longer pre-incubation or co-incubation during the IgE sensitization step.

    • Perform a full dose-response curve: Titrate this compound over a wide range of concentrations (e.g., 1 nM to 100 µM) to determine the optimal inhibitory dose for your specific experimental setup.

    • Confirm H4R expression: If possible, verify the expression of H4R on your target cells using techniques like flow cytometry or qPCR.

Issue 3: Variable Effects on CD63 and CD203c Expression

Problem: You observe a significant reduction in CD63 expression but a less pronounced or variable effect on CD203c upregulation (or vice versa).

Possible Causes and Solutions:

  • Differential Regulation of Degranulation Pathways: CD63 and CD203c are associated with different modes of degranulation (anaphylactic vs. piecemeal).[5] this compound may differentially impact these pathways.

  • Kinetics of Marker Upregulation: The expression kinetics of CD63 and CD203c differ. CD203c upregulation is typically faster and more transient than that of CD63.[7]

  • Solution:

    • Time-course experiment: Analyze the expression of both markers at multiple time points after antigen stimulation to capture their peak expression and the effect of this compound.

    • Careful Gating Strategy in Flow Cytometry: Ensure a consistent and accurate gating strategy for basophils/mast cells and for the positive populations of CD63 and CD203c.

    • Interpret in Context: Acknowledge the differential regulation of these markers in your analysis. The modulation of one and not the other can provide valuable information about the mechanism of this compound's effect.

Quantitative Data Summary

ParameterCompoundEffectCell TypeConcentration RangeReference
Receptor Binding This compoundH4R Agonist-pKi = 7.94[1]
FcεRI-mediated Activation This compoundSuppressionBasophils0 - 100 µM[1]
Activation Marker Expression This compoundReduction of CD63 and CD203cFcεRI-activated basophils0 - 100 µM[1]
Direct Effect This compoundInduction of migrationBasophils10 µM[1]

Experimental Protocols

Basophil Activation Test (BAT) to Assess this compound Inhibition

This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically.

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or purify basophils from fresh human blood collected in heparin or EDTA.

  • IgE Sensitization (Optional but Recommended): Incubate cells with a sensitizing concentration of IgE (e.g., human myeloma IgE or antigen-specific IgE) for 1-2 hours at 37°C.

  • This compound Pre-incubation: Wash the cells and resuspend them in a suitable buffer (e.g., HEPES buffer with Ca2+ and Mg2+). Add this compound at various concentrations (e.g., 1 nM to 100 µM) or vehicle control and incubate for 15-30 minutes at 37°C.

  • FcεRI Cross-linking: Add the FcεRI cross-linking agent (e.g., anti-IgE antibody or specific antigen) and incubate for 15-30 minutes at 37°C.

  • Staining: Stop the reaction by adding cold buffer. Stain the cells with fluorescently labeled antibodies against a basophil identification marker (e.g., CCR3, CD123) and the activation markers CD63 and CD203c.

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the percentage of CD63+ and the mean fluorescence intensity (MFI) of CD203c on the gated basophil population.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)
  • Cell Culture and Sensitization: Culture mast cells (e.g., LAD-2, BMMCs) under appropriate conditions. Sensitize the cells with IgE overnight.

  • This compound Treatment: Wash the cells and pre-incubate with different concentrations of this compound for 30 minutes at 37°C.

  • Antigen Challenge: Add the specific antigen to induce degranulation and incubate for 30 minutes at 37°C.

  • Quantification of Release: Pellet the cells by centrifugation. Collect the supernatant. Lyse the cell pellet to measure the total β-hexosaminidase content.

  • Enzymatic Assay: Measure the β-hexosaminidase activity in the supernatant and the cell lysate using a suitable substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

  • Calculation: Express the degranulation as the percentage of total β-hexosaminidase released into the supernatant.

Visualizations

FceRI_H4R_Crosstalk cluster_fceri FcεRI Pathway cluster_h4r H4 Receptor Pathway Antigen Antigen IgE IgE FceRI FcεRI IgE->FceRI Cross-linking Lyn Lyn FceRI->Lyn Syk Syk FceRI->Syk Lyn->FceRI LAT_SLP76 LAT/SLP-76 Complex Syk->LAT_SLP76 PLCG PLCγ LAT_SLP76->PLCG IP3_DAG IP3 / DAG PLCG->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Degranulation Degranulation (Histamine, etc.) Ca_PKC->Degranulation Cytokines Cytokine Production Ca_PKC->Cytokines ST1006 This compound H4R H4R ST1006->H4R Gai Gαi/o H4R->Gai AC Adenylyl Cyclase Gai->AC PI3K_ERK PI3K / ERK Activation Gai->PI3K_ERK Inhibitory_Signals Inhibitory Signals Gai->Inhibitory_Signals cAMP ↓ cAMP AC->cAMP Inhibitory_Signals->Ca_PKC Modulation Inhibitory_Signals->Degranulation Inhibition

Caption: Crosstalk between FcεRI and Histamine H4 Receptor (H4R) signaling pathways in mast cells.

Troubleshooting_Flowchart Start Inconsistent effects of this compound on FcεRI-mediated activation observed Q1 Are you observing activation with this compound alone? Start->Q1 A1_Yes This is the known direct agonistic effect of this compound (e.g., chemotaxis). Run this compound alone controls. Q1->A1_Yes Yes A1_No Proceed to investigate lack of inhibition. Q1->A1_No No End Consistent results obtained A1_Yes->End Q2 Is there a lack of inhibition of FcεRI-mediated degranulation? A1_No->Q2 A2_Yes Troubleshoot experimental conditions: 1. Optimize this compound concentration. 2. Vary pre-incubation time. 3. Confirm H4R expression on cells. Q2->A2_Yes Yes A2_No Proceed to next issue. Q2->A2_No No A2_Yes->End Q3 Are the effects on CD63 and CD203c expression different? A2_No->Q3 A3_Yes This may reflect differential regulation of degranulation pathways. - Perform a time-course experiment. - Analyze both markers. Q3->A3_Yes Yes Q3->End No A3_Yes->End

References

Validation & Comparative

A Comparative Guide to ST-1006 and JNJ-7777120 in Histamine H4 Receptor Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent research compounds, ST-1006 and JNJ-7777120, in the context of histamine (B1213489) H4 receptor (H4R) functional assays. The H4 receptor, a G protein-coupled receptor (GPCR) primarily expressed in hematopoietic cells, is a key target in the development of therapeutics for inflammatory and immune disorders. Understanding the distinct pharmacological profiles of H4R modulators is crucial for advancing research in this field.

Performance and Functional Activity

This compound is characterized as a potent partial agonist of the histamine H4 receptor, while JNJ-7777120 is a well-established H4R antagonist, also exhibiting properties of an inverse agonist and a biased agonist depending on the signaling pathway being investigated.

Data Summary

The following table summarizes the available quantitative data for this compound and JNJ-7777120 from various H4R functional assays. It is important to note that direct comparative studies under identical experimental conditions are limited.

ParameterThis compoundJNJ-7777120Assay TypeCell TypeReference
Binding Affinity (pKi) 7.94[1][2][3]8.35 (Ki = 4.5 nM)[4]Radioligand BindingRecombinant[1][2][3][4]
Gαi Signaling Partial Agonist (pEC50: 5.7-6.9)Antagonist (pA2: 8.1) / Partial Inverse AgonistIL-12p70 Secretion / cAMP Assay / GTPγS AssayHuman Monocytes / SK-N-MC cells / Sf9 cells[5]
β-Arrestin Recruitment Data not availablePartial Agonistβ-Arrestin Recruitment AssayU2OS-H4R cells
Chemotaxis Agonist (induces basophil migration)[2][3]Antagonist (IC50: 40 nM vs. histamine)Chemotaxis AssayMouse bone marrow-derived mast cells
Calcium Mobilization Data not availableAntagonist (blocks histamine-induced influx)Calcium Mobilization AssayMouse bone marrow-derived mast cells

Signaling Pathways and Experimental Workflows

The histamine H4 receptor primarily couples to Gαi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, H4R activation can stimulate phospholipase C (PLC) through Gβγ subunits, leading to the mobilization of intracellular calcium. Furthermore, H4R has been shown to signal through β-arrestin pathways, which can be independent of G protein activation.

Below are diagrams illustrating the H4R signaling cascade and a general workflow for characterizing H4R ligands.

H4R_Signaling_Pathway cluster_membrane Cell Membrane H4R H4R G_protein Gαi/o βγ H4R->G_protein Coupling beta_Arrestin β-Arrestin Recruitment H4R->beta_Arrestin AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation cAMP ↓ cAMP AC->cAMP Ca_mobilization ↑ Intracellular Ca²⁺ PLC->Ca_mobilization Ligand Ligand Ligand->H4R Activation ATP ATP ATP->AC Downstream_Effects Chemotaxis, Cytokine Release cAMP->Downstream_Effects PIP2 PIP2 PIP2->PLC Ca_mobilization->Downstream_Effects beta_Arrestin->Downstream_Effects

Histamine H4 Receptor Signaling Cascade

Experimental_Workflow Cell_Culture H4R-expressing cell line or primary immune cells Compound_Treatment Incubate with this compound or JNJ-7777120 +/- Histamine Cell_Culture->Compound_Treatment Assay_Selection Select Functional Assay Compound_Treatment->Assay_Selection cAMP_Assay cAMP Accumulation Assay Assay_Selection->cAMP_Assay Calcium_Assay Calcium Mobilization Assay Assay_Selection->Calcium_Assay Chemotaxis_Assay Chemotaxis Assay Assay_Selection->Chemotaxis_Assay Data_Acquisition Measure Assay-specific Signal (e.g., Luminescence, Fluorescence) cAMP_Assay->Data_Acquisition Calcium_Assay->Data_Acquisition Chemotaxis_Assay->Data_Acquisition Data_Analysis Generate Dose-Response Curves Calculate EC50, IC50, Emax Data_Acquisition->Data_Analysis Conclusion Determine Pharmacological Profile (Agonist, Antagonist, etc.) Data_Analysis->Conclusion

Workflow for H4R Ligand Characterization

Experimental Protocols

Detailed methodologies for key H4R functional assays are provided below. These protocols are generalized and may require optimization based on the specific cell line and equipment used.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following H4R activation.

1. Cell Preparation:

  • Plate H4R-expressing cells (e.g., HEK293 or CHO cells stably expressing H4R) in a black, clear-bottom 96-well plate.
  • Culture cells to an appropriate confluency.
  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
  • Incubate to allow for dye uptake and de-esterification.

2. Compound Addition and Signal Detection:

  • Use a fluorescence plate reader with an automated injection system.
  • Measure the baseline fluorescence.
  • For agonist testing (this compound), inject varying concentrations of the compound and immediately record fluorescence intensity over time.
  • For antagonist testing (JNJ-7777120), pre-incubate the cells with varying concentrations of the antagonist before adding a fixed concentration of an H4R agonist (e.g., histamine). Record the fluorescence intensity.

3. Data Analysis:

  • Calculate the change in fluorescence intensity from baseline.
  • For agonists, plot the response against the logarithm of the agonist concentration to determine the EC50 value.
  • For antagonists, plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 value.

cAMP Assay

This assay quantifies the inhibition of adenylyl cyclase activity, a downstream effect of Gαi-coupled H4R activation.

1. Cell Preparation:

  • Culture H4R-expressing cells in a suitable multi-well plate.

2. Compound Treatment:

  • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
  • For agonist testing (this compound), add varying concentrations of the compound.
  • For antagonist testing (JNJ-7777120), pre-incubate with varying concentrations of the antagonist before adding a fixed concentration of an H4R agonist.
  • Stimulate adenylyl cyclase with forskolin.

3. cAMP Measurement:

  • Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET)-based assay.

4. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.
  • Calculate the cAMP concentration in each sample.
  • For agonists, plot the percent inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration to determine the EC50.
  • For antagonists, determine the shift in the agonist dose-response curve to calculate the pA2 value.

Chemotaxis Assay

This assay assesses the migration of cells in response to an H4R agonist.

1. Cell Preparation:

  • Use primary immune cells (e.g., eosinophils, mast cells) or an H4R-expressing cell line that exhibits chemotactic responses.
  • Resuspend the cells in a chemotaxis buffer.

2. Assay Setup:

  • Use a chemotaxis chamber (e.g., a Boyden chamber) with a porous membrane separating the upper and lower wells.
  • Add the chemoattractant (H4R agonist, e.g., this compound) to the lower wells.
  • Add the cell suspension to the upper wells.
  • For antagonist studies (JNJ-7777120), pre-incubate the cells with the antagonist before adding them to the upper wells, with the agonist in the lower wells.

3. Incubation and Cell Quantification:

  • Incubate the chamber at 37°C in a humidified incubator to allow for cell migration.
  • After the incubation period, remove non-migrated cells from the upper surface of the membrane.
  • Fix and stain the migrated cells on the lower surface of the membrane.
  • Count the number of migrated cells in several fields of view using a microscope.

4. Data Analysis:

  • For agonists, plot the number of migrated cells against the logarithm of the agonist concentration to determine the EC50.
  • For antagonists, plot the percent inhibition of agonist-induced migration against the logarithm of the antagonist concentration to determine the IC50.

Conclusion

This compound and JNJ-7777120 represent valuable tools for investigating the role of the histamine H4 receptor in health and disease. This compound acts as a partial agonist, capable of activating H4R-mediated signaling pathways, such as chemotaxis. In contrast, JNJ-7777120 is a potent antagonist that can block H4R activation by agonists. Notably, JNJ-7777120 also displays biased signaling, acting as a partial agonist in β-arrestin recruitment, a characteristic that should be considered when interpreting experimental results. The choice between these compounds will depend on the specific research question, with this compound being suitable for studying the effects of H4R activation and JNJ-7777120 for investigating the consequences of H4R blockade. Further studies providing direct quantitative comparisons of these compounds in a wider range of functional assays will be beneficial for a more complete understanding of their pharmacological profiles.

References

A Comparative Guide to ST-1006 and Other Histamine H4 Receptor Agonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the histamine (B1213489) H4 receptor (H4R) agonist ST-1006 with other key H4R agonists. The information is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.

Introduction to H4 Receptor Agonists

The histamine H4 receptor is a G protein-coupled receptor primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, and T cells. Its role in modulating immune responses has made it a significant target for therapeutic intervention in inflammatory and allergic diseases. H4R agonists, by activating this receptor, serve as valuable tools for elucidating its physiological and pathological functions. This compound is a potent and selective H4R agonist that has demonstrated anti-inflammatory and antipruritic effects in preclinical studies.[1] This guide will compare its pharmacological profile with other commonly used H4R agonists.

Quantitative Comparison of H4 Receptor Agonists

The following tables summarize the binding affinities and functional potencies of this compound and other H4 receptor agonists. This data allows for a direct comparison of their potency and selectivity.

Table 1: Comparative Binding Affinities (pKi) of H4 Receptor Agonists

CompoundHuman H4RHuman H1RHuman H2RHuman H3R
This compound 7.94 ---
Histamine7.46.86.78.2
4-methylhistamine7.3< 57.06.1
VUF 84307.5< 5< 57.1
Clobenpropit7.2< 5< 58.0
UR-PI3768.1---

Table 2: Comparative Functional Potencies (pEC50) of H4 Receptor Agonists

CompoundH4R-mediated cAMP InhibitionH4R-mediated IL-12p70 Inhibition (human monocytes)
This compound -6.9
Histamine7.76.5
4-methylhistamine7.46.7
VUF 84307.36.8
Clobenpropit-5.7
UR-PI376-6.2

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H4R H4 Receptor G_protein Gi/o Protein (αβγ) H4R->G_protein Activation G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion PLC Phospholipase C IP3 IP3 PLC->IP3 Production DAG DAG PLC->DAG Production G_alpha->AC Inhibition G_beta_gamma->PLC Activation ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) PKA->Cellular_Response PIP2 PIP2 PIP2->PLC Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC PKC DAG->PKC Activation Ca2_release->Cellular_Response PKC->Cellular_Response Agonist H4R Agonist (e.g., this compound) Agonist->H4R Binding

Caption: H4 Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing H4R Incubation Incubate membranes, radioligand, and competitor in assay buffer Membrane_Prep->Incubation Radioligand_Prep Prepare radioligand (e.g., [³H]-Histamine) Radioligand_Prep->Incubation Competitor_Prep Prepare competitor (e.g., this compound) dilutions Competitor_Prep->Incubation Filtration Rapid filtration through glass fiber filters to separate bound and free radioligand Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Scintillation Add scintillation cocktail to filters Washing->Scintillation Counting Measure radioactivity using a scintillation counter Scintillation->Counting Analysis Analyze data to determine IC50 and calculate Ki Counting->Analysis

Caption: Radioligand Binding Assay Workflow.

Detailed Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of a test compound for the H4 receptor.

1. Materials:

  • Cell membranes expressing the human H4 receptor.

  • Radioligand: [³H]-Histamine.

  • Non-specific binding control: High concentration of unlabeled histamine (e.g., 10 µM).

  • Test compounds (e.g., this compound) at various concentrations.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation fluid and counter.

2. Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, [³H]-Histamine, and either the test compound, binding buffer (for total binding), or unlabeled histamine (for non-specific binding).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

  • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of an H4R agonist to inhibit the production of cyclic AMP (cAMP).

1. Materials:

  • Cells stably expressing the human H4 receptor (e.g., HEK293 or CHO cells).

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test compounds (H4R agonists) at various concentrations.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

2. Procedure:

  • Seed the H4R-expressing cells into a 96-well or 384-well plate and allow them to attach overnight.

  • Remove the culture medium and wash the cells with assay buffer.

  • Pre-incubate the cells with serial dilutions of the test compound for a short period (e.g., 15-30 minutes) at 37°C.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.

  • Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the pEC50 and the maximum inhibitory effect.

Chemotaxis Assay

This assay assesses the ability of H4R agonists to induce the migration of immune cells.[2][3][4][5]

1. Materials:

  • Immune cells expressing the H4 receptor (e.g., eosinophils, mast cells).[2][3]

  • Chemotaxis chamber (e.g., Transwell plate with a porous membrane).

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA).

  • Test compounds (H4R agonists) at various concentrations.

  • Cell staining and counting equipment (e.g., hemocytometer or automated cell counter).

2. Procedure:

  • Prepare serial dilutions of the test compound in the assay medium and add them to the lower wells of the chemotaxis chamber.

  • Place the porous membrane (Transwell insert) on top of the lower wells.

  • Resuspend the immune cells in the assay medium and add them to the upper chamber of the Transwell insert.

  • Incubate the plate at 37°C in a CO2 incubator for a sufficient time to allow for cell migration (e.g., 1-3 hours).

  • Remove the Transwell inserts and count the number of cells that have migrated to the lower chamber.

  • Plot the number of migrated cells against the log of the agonist concentration to determine the chemotactic response and EC50 value.

Conclusion

This compound is a potent H4 receptor agonist with demonstrated in vivo efficacy. The provided data and protocols offer a framework for researchers to compare this compound with other H4R agonists and to design further experiments to investigate the role of the H4 receptor in various physiological and pathological processes. The choice of agonist will depend on the specific experimental needs, including the desired potency, selectivity, and functional activity.

References

Validating ST-1006 Agonist Activity in Human Mast Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the agonist activity of ST-1006 on human mast cells. Due to the limited availability of direct experimental data for this compound in human mast cells within the public domain, this document utilizes 4-methylhistamine (B1206604) (4-MH), a well-characterized selective histamine (B1213489) H4 receptor (H4R) agonist, as a reference for evaluating potential H4R-mediated effects. The guide outlines key experimental protocols to assess mast cell activation and presents a summary of expected quantitative data based on the activity of 4-MH.

Introduction to this compound and Mast Cell Activation

This compound is recognized as a potent agonist of the histamine H4 receptor (H4R), a G protein-coupled receptor predominantly expressed on hematopoietic cells, including mast cells.[1] Mast cell activation is a critical event in allergic and inflammatory responses, leading to the release of a variety of pro-inflammatory mediators through a process known as degranulation.[1] Key events in mast cell activation include an increase in intracellular calcium concentration ([Ca²⁺]i) and the release of granular contents, such as β-hexosaminidase and histamine.[1][2] The H4R is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase and the activation of downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) and extracellular signal-regulated kinase (ERK) pathways, culminating in cellular responses like chemotaxis and cytokine production.[3][4]

This guide offers a framework for validating the agonist activity of this compound in human mast cells by comparing its potential effects with the known activity of the selective H4R agonist, 4-methylhistamine.

Quantitative Data Summary

The following tables summarize the expected quantitative data from key experiments designed to assess mast cell activation. The data for 4-methylhistamine is derived from studies on human mast cell lines (HMC-1, LAD2) and primary human cord blood-derived mast cells (hCBMCs). A placeholder is included for this compound to be populated with experimental findings.

Table 1: Mast Cell Degranulation (% β-Hexosaminidase Release)

CompoundCell TypeConcentration% Degranulation (Mean ± SD)
This compound HMC-1User DefinedExperimental Data
LAD2User DefinedExperimental Data
hCBMCsUser DefinedExperimental Data
4-Methylhistamine HMC-110 µM36.76%[5]
LAD210 µM37.21%[5]
hCBMCs10 µM63.44%[5]
Control (Unstimulated) HMC-1-~2-5%
LAD2-~2-5%[6]
hCBMCs-~5%

Table 2: Intracellular Calcium Mobilization

CompoundCell TypeConcentrationResponse
This compound HMC-1User DefinedExperimental Data (e.g., Peak Fluorescence Ratio)
LAD2User DefinedExperimental Data
hCBMCsUser DefinedExperimental Data
4-Methylhistamine HMC-110 µMSustained increase in [Ca²⁺]i[1]
LAD210 µMSustained increase in [Ca²⁺]i[1]
hCBMCs10 µMSustained increase in [Ca²⁺]i[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Human Mast Cell Culture
  • LAD2 Human Mast Cell Line: LAD2 cells are cultured in StemPro-34 serum-free medium supplemented with 100 ng/mL recombinant human Stem Cell Factor (rhSCF), 100 U/mL penicillin, and 100 µg/mL streptomycin.[7] Cells are maintained at a density of 0.3-0.5 x 10⁶ cells/mL and passaged every 3-5 days.[2]

  • Human Cord Blood-Derived Mast Cells (hCBMCs): CD34⁺ progenitor cells are isolated from human umbilical cord blood and cultured in the presence of rhSCF, interleukin-6 (IL-6), and other cytokines to differentiate into mature mast cells.[8][9]

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

  • Cell Preparation: LAD2 cells are harvested, washed, and resuspended in Tyrode's buffer (130 mM NaCl, 5 mM KCl, 1.4 mM CaCl₂, 1 mM MgCl₂, 5.6 mM glucose, 10 mM HEPES, and 0.1% BSA, pH 7.4).[10]

  • Stimulation: 5 x 10⁵ cells per well are plated in a 96-well V-bottom plate.[10] Cells are stimulated with varying concentrations of this compound, 4-methylhistamine (positive control), or buffer (negative control) for 30-40 minutes at 37°C.[10]

  • Sample Collection: The plate is centrifuged at 400 x g for 5 minutes at 4°C to pellet the cells.[11] The supernatant is collected to measure released β-hexosaminidase.

  • Cell Lysis: The cell pellet is lysed with 0.1-1% Triton X-100 to determine the total cellular β-hexosaminidase content.[6][7]

  • Enzymatic Reaction: Supernatant and lysate samples are incubated with the substrate p-nitrophenyl N-acetyl-β-D-glucosaminide (PNAG) in a citrate (B86180) buffer (pH 4.5) for 90 minutes at 37°C.[6][10]

  • Data Acquisition: The reaction is stopped by adding a glycine (B1666218) solution (pH 10.7), and the absorbance is measured at 405 nm.[6]

  • Calculation: The percentage of β-hexosaminidase release is calculated as: (% Release) = (OD_supernatant / OD_total_lysate) * 100.[10]

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration using a fluorescent calcium indicator like Fura-2 AM.

  • Cell Loading: Mast cells (e.g., HMC-1 or LAD2) are incubated with Fura-2 AM in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.[12][13]

  • Washing: Cells are washed to remove extracellular Fura-2 AM.

  • Stimulation: The cells are placed in a fluorescence plate reader or on a microscope stage. Baseline fluorescence is recorded before the addition of this compound, 4-methylhistamine, or a vehicle control.

  • Data Acquisition: Fluorescence is monitored over time with excitation at 340 nm and 380 nm, and emission at 510 nm.[12]

  • Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is calculated to determine the intracellular calcium concentration.[12]

Visualizations

Signaling Pathway

H4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ST1006 This compound H4R H4R ST1006->H4R G_protein Gi/o H4R->G_protein Activation PI3K PI3K G_protein->PI3K ERK ERK G_protein->ERK Akt Akt PI3K->Akt Ca_mobilization Ca²⁺ Mobilization Akt->Ca_mobilization Cytokine_Production Cytokine Production Akt->Cytokine_Production ERK->Ca_mobilization ERK->Cytokine_Production Degranulation Degranulation Ca_mobilization->Degranulation

Caption: H4R signaling pathway in human mast cells.

Experimental Workflow

Experimental_Workflow cluster_culture Cell Culture cluster_assay Assay cluster_analysis Data Analysis Culture Culture Human Mast Cells (LAD2 or hCBMCs) Stimulation Stimulate with this compound (or 4-MH as control) Culture->Stimulation Degranulation_Assay Degranulation Assay (β-Hexosaminidase Release) Stimulation->Degranulation_Assay Ca_Assay Calcium Mobilization Assay (Fura-2 AM) Stimulation->Ca_Assay Data_Quantification Quantify Degranulation and Calcium Flux Degranulation_Assay->Data_Quantification Ca_Assay->Data_Quantification Comparison Compare this compound activity to 4-MH and controls Data_Quantification->Comparison

Caption: Workflow for assessing this compound agonist activity.

References

Comparative Study of Compound ST-1006 in Preclinical Inflammatory Models

Author: BenchChem Technical Support Team. Date: December 2025

As of the latest available information, there is no publicly accessible scientific literature or clinical trial data for a compound specifically designated as "ST-1006" in the context of inflammatory models. The identifier "S1006" has been associated with a clinical study comparing existing drugs for inflammatory bowel disease, and "Abstract #1006" has been linked to a study on a combination therapy for lymphoma, but these do not refer to a specific new chemical entity named this compound for inflammation research.

Therefore, this guide will serve as a comprehensive template for a comparative study of a hypothetical novel anti-inflammatory agent, herein referred to as Compound this compound . This template is designed for researchers, scientists, and drug development professionals and demonstrates how to objectively compare a product's performance with other alternatives, supported by experimental data, following the user's specified format.

Introduction

The development of novel therapeutics for inflammatory diseases necessitates rigorous preclinical evaluation to establish efficacy, safety, and mechanistic advantages over existing treatments. This guide provides a comparative analysis of Compound this compound, a hypothetical selective inhibitor of the (e.g., XYZ kinase) pathway, against standard-of-care agents in various well-established animal models of inflammation. The objective is to present a clear, data-driven comparison to aid in the assessment of Compound this compound's therapeutic potential.

Hypothetical Mechanism of Action of Compound this compound

Compound this compound is postulated to be a potent and selective inhibitor of the XYZ kinase, a critical upstream regulator of the NF-κB signaling cascade. By inhibiting XYZ kinase, Compound this compound is expected to prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

ST-1006_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) Receptor Receptor Inflammatory_Stimulus->Receptor XYZ_Kinase XYZ Kinase Receptor->XYZ_Kinase Activates IKK_Complex IKK Complex XYZ_Kinase->IKK_Complex Activates ST_1006 Compound this compound ST_1006->XYZ_Kinase Inhibits IkB IκBα IKK_Complex->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB_p P-IκBα (Degradation) IkB->IkB_p NFkB_translocation NF-κB (p65/p50) IkB_p->NFkB_translocation Releases DNA DNA NFkB_translocation->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes Induces

Figure 1: Postulated mechanism of action for Compound this compound.

Comparative Efficacy in Inflammatory Models

Lipopolysaccharide (LPS)-Induced Endotoxemia Model

This model is used to evaluate the acute systemic inflammatory response.

Experimental Protocol:

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Groups (n=8 per group):

    • Vehicle Control (Saline)

    • LPS (10 mg/kg, i.p.) + Vehicle

    • LPS + Dexamethasone (1 mg/kg, i.p.)

    • LPS + Compound this compound (10 mg/kg, p.o.)

    • LPS + Compound this compound (30 mg/kg, p.o.)

  • Procedure: Compound this compound or vehicle is administered orally 1 hour before intraperitoneal (i.p.) injection of LPS. Dexamethasone is administered i.p. 30 minutes before LPS.

  • Endpoints: Serum is collected at 2 and 6 hours post-LPS injection for cytokine analysis (TNF-α, IL-6).

Data Summary:

Treatment GroupSerum TNF-α (pg/mL) at 2h (Mean ± SEM)Serum IL-6 (pg/mL) at 6h (Mean ± SEM)% Inhibition of TNF-α vs. LPS Control% Inhibition of IL-6 vs. LPS Control
Vehicle Control< 50< 100--
LPS + Vehicle2500 ± 3008500 ± 9500%0%
LPS + Dexamethasone (1 mg/kg)450 ± 801200 ± 20082%86%
LPS + this compound (10 mg/kg)1800 ± 2505500 ± 70028%35%
LPS + this compound (30 mg/kg)700 ± 1202100 ± 35072%75%
Collagen-Induced Arthritis (CIA) Model

A widely used model for rheumatoid arthritis, characterized by chronic joint inflammation and cartilage destruction.[1]

Experimental Protocol:

  • Animals: Male DBA/1 mice, 8-10 weeks old.

  • Induction: Mice are immunized with bovine type II collagen emulsified in Complete Freund's Adjuvant on day 0, followed by a booster immunization on day 21.[1]

  • Groups (n=10 per group, therapeutic dosing):

    • Vehicle Control

    • Etanercept (10 mg/kg, s.c., bi-weekly)

    • Compound this compound (30 mg/kg, p.o., daily)

  • Procedure: Treatment is initiated upon the onset of arthritis (clinical score > 2).

  • Endpoints: Clinical arthritis score (0-4 scale per paw, max 16 per mouse), paw thickness, and histological analysis of joint destruction at day 42.

Data Summary:

Treatment GroupMean Arthritis Score at Day 42 (± SEM)Paw Thickness (mm) at Day 42 (± SEM)Histological Score (0-5) (± SEM)
Vehicle Control12.5 ± 1.23.8 ± 0.34.2 ± 0.4
Etanercept (10 mg/kg)4.2 ± 0.82.5 ± 0.21.5 ± 0.3
Compound this compound (30 mg/kg)6.8 ± 1.02.9 ± 0.22.1 ± 0.4
Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model mimics the pathology of inflammatory bowel disease (IBD).

Experimental Protocol:

  • Animals: Female C57BL/6 mice, 8-10 weeks old.

  • Induction: Mice receive 3% (w/v) DSS in their drinking water for 7 days to induce acute colitis.

  • Groups (n=10 per group):

    • Water Control + Vehicle

    • DSS + Vehicle

    • DSS + Mesalamine (100 mg/kg, p.o., daily)

    • DSS + Compound this compound (30 mg/kg, p.o., daily)

  • Procedure: Treatment is administered daily starting from day 0.

  • Endpoints: Daily monitoring of Disease Activity Index (DAI), colon length measurement, and myeloperoxidase (MPO) activity in the colon at day 8.

Data Summary:

Treatment GroupDAI at Day 8 (Mean ± SEM)Colon Length (cm) at Day 8 (Mean ± SEM)MPO Activity (U/g tissue) (Mean ± SEM)
Water Control + Vehicle0.2 ± 0.19.5 ± 0.41.5 ± 0.3
DSS + Vehicle3.8 ± 0.36.2 ± 0.312.8 ± 1.5
DSS + Mesalamine (100 mg/kg)1.5 ± 0.48.1 ± 0.54.2 ± 0.8
DSS + this compound (30 mg/kg)1.9 ± 0.37.8 ± 0.45.1 ± 0.9

Experimental Workflow and Comparative Logic Visualization

Experimental_Workflow_CIA_Model cluster_setup Phase 1: Induction cluster_treatment Phase 2: Therapeutic Dosing cluster_monitoring Phase 3: Monitoring & Endpoints Day_0 Day 0: Primary Immunization (Type II Collagen + CFA) Day_21 Day 21: Booster Immunization (Type II Collagen + IFA) Day_0->Day_21 21 Days Onset Arthritis Onset (Clinical Score > 2) Day_21->Onset ~7-10 Days Dosing Daily Dosing Begins: - Vehicle - Etanercept - this compound Onset->Dosing Monitor Daily Monitoring: - Clinical Score - Paw Thickness - Body Weight Dosing->Monitor Daily until Day 42 Day_42 Day 42: Sacrifice & Endpoint Analysis (Histology, Cytokines) Monitor->Day_42

Figure 2: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Comparative_Logic cluster_alternatives Alternative Treatments cluster_attributes Key Attributes ST_1006 Compound this compound Efficacy Broad Efficacy ST_1006->Efficacy High Safety Favorable Safety ST_1006->Safety Predicted High Oral_Admin Oral Administration ST_1006->Oral_Admin Yes Target_Selectivity High Target Selectivity ST_1006->Target_Selectivity High Corticosteroids Corticosteroids (e.g., Dexamethasone) Corticosteroids->Efficacy Very High Corticosteroids->Safety Poor (Long-term) Corticosteroids->Oral_Admin Yes Corticosteroids->Target_Selectivity Low Biologics Biologics (e.g., Anti-TNFα) Biologics->Efficacy High Biologics->Safety Moderate Biologics->Oral_Admin No (Injectable) Biologics->Target_Selectivity High JAK_Inhibitors JAK Inhibitors JAK_Inhibitors->Efficacy High JAK_Inhibitors->Safety Moderate-High JAK_Inhibitors->Oral_Admin Yes JAK_Inhibitors->Target_Selectivity Moderate

Figure 3: Logical comparison of Compound this compound with alternative therapies.

References

Cross-Validation of ST-1006 Effects with H4R Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of the histamine (B1213489) H4 receptor (H4R) agonist, ST-1006, with the phenotype of H4R knockout (KO) mouse models. By examining the effects of H4R activation by this compound and the consequences of its genetic ablation, this document aims to cross-validate the central role of the H4R in mediating specific inflammatory and pruritic responses. The experimental data presented is collated from various preclinical studies to offer a comprehensive overview for researchers in immunology and drug development.

Introduction to this compound and the Histamine H4 Receptor

The histamine H4 receptor is the fourth and most recently discovered histamine receptor subtype and is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells.[1][2] Its expression profile suggests a significant role in modulating immune and inflammatory responses. Activation of the H4R is known to induce a range of cellular effects, including chemotaxis, cytokine release, and cellular activation.[2]

This compound is a potent and selective agonist for the histamine H4 receptor. It is a valuable research tool for elucidating the physiological and pathophysiological functions of the H4R. Understanding the effects of this compound, particularly in the context of H4R knockout models which are genetically devoid of the receptor, allows for a definitive confirmation of its on-target effects and the validation of the H4R as a therapeutic target.

Comparative Analysis of In Vivo Effects

The following tables summarize the quantitative data from studies investigating the effects of H4R activation with agonists and H4R knockout or antagonism in mouse models of inflammation and pruritus.

Table 1: Effects on Inflammatory Response (Ear Edema Model)

Experimental GroupTreatment/GenotypeKey Metric (e.g., Ear Swelling)Outcome vs. Control
Wild-Type Mice This compound (H4R Agonist)Enhanced ear swellingSignificantly increased inflammation
H4R Knockout Mice Inflammatory ChallengeReduced ear edemaSignificantly decreased inflammation
Wild-Type Mice JNJ 7777120 (H4R Antagonist)Reduced ear edemaSignificantly decreased inflammation

Data compiled from multiple sources indicating that H4R activation exacerbates inflammation, while its absence or blockade is protective.

Table 2: Effects on Pruritus (Scratching Behavior Model)

Experimental GroupTreatment/GenotypeKey Metric (e.g., Number of Scratches)Outcome vs. Control
Wild-Type Mice H4R AgonistsIncreased scratching boutsSignificantly increased pruritus[3]
H4R Knockout Mice Pruritogen ChallengeReduced scratching boutsSignificantly decreased pruritus[4]
Wild-Type Mice H4R AntagonistsReduced scratching boutsSignificantly decreased pruritus[4]

Studies consistently demonstrate that H4R activation is pro-pruritic, and its absence or antagonism alleviates itch.

Table 3: Effects on Inflammatory Cell Infiltration

Experimental GroupTreatment/GenotypeCell TypeKey Metric (Cell Count in Tissue)Outcome vs. Control
Wild-Type Mice This compound (H4R Agonist)NK CellsIncreased infiltrationSignificantly increased cell recruitment[5]
H4R Knockout Mice Inflammatory ChallengeEosinophils, Mast CellsReduced infiltrationSignificantly decreased cell recruitment[6]
Wild-Type Mice JNJ 7777120 (H4R Antagonist)Eosinophils, Mast CellsReduced infiltrationSignificantly decreased cell recruitment[6]

The data indicates a critical role for H4R in mediating the trafficking of key inflammatory cells to sites of inflammation.

Experimental Protocols

Croton Oil-Induced Ear Edema in Mice

This model is used to assess acute topical inflammation.

  • Animals: Male BALB/c mice (8-10 weeks old) are used.

  • Groups: Animals are divided into groups: Vehicle control, this compound treated, and a positive control (e.g., dexamethasone). In parallel experiments, H4R knockout mice and their wild-type littermates are used.

  • Procedure:

    • A baseline measurement of the thickness of the right ear is taken using a digital caliper.

    • The test compound (this compound or vehicle) is applied topically to the inner and outer surfaces of the right ear.

    • After a predetermined time (e.g., 30 minutes), a solution of croton oil (e.g., 1% in acetone) is applied to the right ear to induce inflammation.[2] The left ear can serve as a non-inflamed control.

    • Ear thickness is measured at various time points after the croton oil application (e.g., 4, 6, 24 hours).[7][8]

  • Endpoint: The change in ear thickness from baseline is calculated as a measure of edema. At the end of the experiment, ear punches can be collected for weight measurement and histological analysis.

Pruritogen-Induced Scratching Behavior in Mice

This model quantifies itch-related behavior.

  • Animals: Male C57BL/6 mice (8-10 weeks old) are acclimatized to individual observation chambers.

  • Procedure:

    • Mice are habituated to the testing environment.

    • This compound, a pruritogen (e.g., histamine or compound 48/80), or vehicle is administered via intradermal injection into the nape of the neck.

    • Immediately following injection, the mice are video-recorded for a set period (e.g., 30-60 minutes).

  • Endpoint: The number of scratching bouts with the hind paws directed towards the injection site is counted by a blinded observer or by using automated behavior analysis software.[9]

Histological Analysis of Inflammatory Cell Infiltration

This method is used to quantify the recruitment of immune cells to inflamed tissue.

  • Tissue Collection: At the end of the in vivo experiment (e.g., ear edema model), mice are euthanized, and the inflamed tissue (e.g., ear) is excised.

  • Tissue Processing: The tissue is fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.

  • Staining: 5 µm sections are cut and stained with Hematoxylin and Eosin (H&E) for general morphology and to identify eosinophils (which have prominent eosinophilic granules). Toluidine blue staining is used to identify mast cells (which exhibit metachromasia).

  • Quantification: The number of eosinophils and mast cells per high-power field is counted by a blinded observer using a light microscope. Alternatively, flow cytometry can be used for a more quantitative analysis of dissociated tissue.[10]

Visualizations

Signaling Pathway of the Histamine H4 Receptor

H4R_Signaling_Pathway Histamine H4 Receptor (H4R) Signaling Pathway cluster_membrane Cell Membrane H4R H4R G_protein Gi/o Protein H4R->G_protein Coupling AC Adenylyl Cyclase G_protein->AC Inhibition Beta_gamma Gβγ G_protein->Beta_gamma Dissociation cAMP cAMP AC->cAMP Conversion of ATP Histamine Histamine / this compound Histamine->H4R Activation PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response (Chemotaxis, Cytokine Release) PKA->Cellular_Response PLC PLC Beta_gamma->PLC Activation MAPK MAPK Pathway Beta_gamma->MAPK Activation IP3_DAG IP3 / DAG PLC->IP3_DAG Hydrolysis of PIP2 Ca_release Ca²⁺ Release IP3_DAG->Ca_release Induction Ca_release->Cellular_Response MAPK->Cellular_Response

Caption: Simplified H4R signaling cascade upon agonist binding.

Experimental Workflow for Murine Ear Edema Model

Ear_Edema_Workflow Workflow for Croton Oil-Induced Ear Edema Model cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Groups Animal Groups (WT, H4R-KO, this compound treated) Baseline Baseline Ear Thickness Measurement Animal_Groups->Baseline Treatment Topical Application (this compound / Vehicle) Baseline->Treatment Induction Croton Oil Application Treatment->Induction Measurement Time-course Ear Thickness Measurement Induction->Measurement Data_Analysis Calculate Change in Ear Thickness Measurement->Data_Analysis Histology Histological Analysis (Eosinophil & Mast Cell Count) Measurement->Histology

Caption: Step-by-step workflow for the mouse ear edema model.

Logical Framework for Cross-Validation

Cross_Validation_Logic Cross-Validation Logic: this compound and H4R-KO cluster_hypothesis Hypothesis cluster_agonist Agonist Effect cluster_ko Knockout Effect cluster_validation Validation Hypothesis H4R mediates inflammation and pruritus ST1006 This compound (H4R Agonist) Administration Hypothesis->ST1006 H4R_KO H4R Knockout (Genetic Ablation) Hypothesis->H4R_KO ST1006_Effect Increased Inflammation & Pruritus ST1006->ST1006_Effect leads to Validation Cross-Validation of H4R's Role ST1006_Effect->Validation Opposite effects confirm KO_Effect Decreased Inflammation & Pruritus H4R_KO->KO_Effect leads to KO_Effect->Validation Opposite effects confirm

Caption: Logic for validating H4R's role via opposing effects.

Conclusion

References

A Comparative Analysis of ST-1006 and 4-Methylhistamine: Efficacy as Histamine H4 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the binding affinities, functional potencies, and experimental protocols for two key histamine (B1213489) H4 receptor agonists.

This guide provides a comprehensive comparison of ST-1006 and 4-methylhistamine (B1206604), two widely used agonists for the histamine H4 receptor (H4R), a critical target in the development of therapeutics for inflammatory and immune disorders. By presenting key experimental data in a structured format, detailing the methodologies of pivotal studies, and visualizing relevant biological pathways and workflows, this document aims to equip researchers with the necessary information to effectively utilize these compounds in their studies.

Data Presentation: Quantitative Comparison of Agonist Properties

The following tables summarize the binding affinities and functional potencies of this compound and 4-methylhistamine at the human histamine H4 receptor, as reported in key scientific literature.

CompoundParameterValueReference
This compound pKi7.94
4-Methylhistamine Ki50 nM[1]
4-Methylhistamine pEC50 (hH4R)7.4 ± 0.1[1]
This compound pEC50 (IL-12p70 Inhibition)6.9 ± 0.3[2][3]
4-Methylhistamine pEC50 (IL-12p70 Inhibition)6.5 ± 0.2[2][3]

Table 1: Binding Affinity and Potency of this compound and 4-Methylhistamine at the Human H4 Receptor.

Comparative Efficacy in a Cellular Model of Immune Function

A study by Gutzmer et al. (2013) directly compared the efficacy of this compound and 4-methylhistamine in inhibiting the lipopolysaccharide (LPS)-induced secretion of IL-12p70 from freshly isolated human monocytes. This cytokine is a key player in the inflammatory response.

CompoundMaximum Inhibition of IL-12p70 Secretion (%)
This compound ~60%
4-Methylhistamine ~50%

Table 2: Comparative Efficacy in Inhibition of IL-12p70 Secretion in Human Monocytes. Data extracted from Gutzmer et al., 2013.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Radioligand Binding Assay (Lim et al., 2005)

This protocol was used to determine the binding affinity of 4-methylhistamine for the human histamine H4 receptor.

  • Cell Culture and Membrane Preparation: HEK-293 cells stably expressing the human H4 receptor were cultured and harvested. Cell membranes were prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.

  • Binding Assay: Membrane preparations were incubated with a fixed concentration of the radioligand [³H]histamine and varying concentrations of the competing ligand (4-methylhistamine).

  • Incubation and Filtration: The binding reaction was allowed to reach equilibrium, after which the bound and free radioligand were separated by rapid vacuum filtration through glass fiber filters.

  • Data Analysis: The radioactivity retained on the filters was quantified by liquid scintillation counting. The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) was determined, and the inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.

Basophil Chemotaxis Assay (Mommert et al., 2016)

This assay was employed to assess the ability of this compound to induce the migration of human basophils.

  • Isolation of Basophils: Human basophils were isolated from the peripheral blood of healthy donors using density gradient centrifugation and negative selection with magnetic beads.

  • Chemotaxis Assay: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane was used. The lower chamber was filled with medium containing different concentrations of this compound, while the isolated basophils were placed in the upper chamber.

  • Incubation: The chamber was incubated to allow the basophils to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.

  • Quantification of Migration: The number of migrated cells in the lower chamber was determined by flow cytometry or manual counting.

Mast Cell Chemotaxis Assay (Hofstra et al., 2003)

This protocol was utilized to evaluate the chemotactic effect of histamine (and by extension, its agonists like 4-methylhistamine) on mast cells.

  • Cell Culture: Murine bone marrow-derived mast cells (BMMCs) were generated by culturing bone marrow cells in the presence of interleukin-3 (IL-3).

  • Chemotaxis Assay: A modified Boyden chamber assay was used. The lower wells were filled with medium containing various concentrations of the chemoattractant. BMMCs were added to the upper wells, separated by a filter membrane.

  • Incubation: The plates were incubated to allow for mast cell migration.

  • Analysis: The number of mast cells that migrated to the lower chamber was quantified.

Inhibition of IL-12p70 Secretion from Human Monocytes (Gutzmer et al., 2013)

This experimental procedure was used to directly compare the functional efficacy of this compound and 4-methylhistamine.

  • Monocyte Isolation: Human peripheral blood mononuclear cells (PBMCs) were isolated from buffy coats of healthy donors by density gradient centrifugation. Monocytes were then purified from PBMCs.

  • Cell Culture and Stimulation: Monocytes were cultured and pre-incubated with varying concentrations of this compound or 4-methylhistamine. Subsequently, the cells were stimulated with lipopolysaccharide (LPS) to induce the secretion of IL-12p70.

  • Cytokine Measurement: After an incubation period, the cell culture supernatants were collected, and the concentration of IL-12p70 was measured using a specific enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition of IL-12p70 secretion by each agonist at different concentrations was calculated relative to the LPS-stimulated control without any agonist.

Mandatory Visualization

Histamine H4 Receptor Signaling Pathway

H4R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist This compound or 4-Methylhistamine H4R H4 Receptor Agonist->H4R Binds G_protein Gαi/oβγ H4R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits PLC Phospholipase C G_betagamma->PLC Activates cAMP cAMP AC->cAMP Decreases Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Chemotaxis Chemotaxis Ca_mobilization->Chemotaxis Leads to

Caption: H4 Receptor Signaling Pathway

Experimental Workflow for Chemotaxis Assay

Chemotaxis_Workflow Isolate_Cells Isolate Target Cells (e.g., Basophils, Mast Cells) Add_Cells Add Isolated Cells to Upper Chamber Isolate_Cells->Add_Cells Prepare_Chamber Prepare Chemotaxis Chamber (e.g., Boyden Chamber) Add_Agonist Add Agonist (this compound or 4-Methylhistamine) to Lower Chamber Prepare_Chamber->Add_Agonist Incubate Incubate to Allow Cell Migration Add_Agonist->Incubate Add_Cells->Incubate Quantify Quantify Migrated Cells in Lower Chamber Incubate->Quantify Analyze Analyze Data and Determine EC50 Quantify->Analyze

References

A Comparative Guide to ST-1006 and VUF 8430 for Histamine H4 Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two commonly used agonists for the Histamine (B1213489) H4 Receptor (H4R), ST-1006 and VUF 8430. The information presented is based on available experimental data to assist researchers in selecting the appropriate compound for their studies.

Quantitative Data Summary

The binding affinities of this compound and VUF 8430 for the human Histamine H4 Receptor are summarized in the table below. This compound demonstrates a higher binding affinity compared to VUF 8430.

CompoundpKiKi (nM)
This compound 7.94[1]~11.5
VUF 8430 7.5[2]31.6[2]

Note: The Ki value for this compound was calculated from the pKi value (Ki = 10^(-pKi)).

Experimental Protocols

The binding affinities presented above were determined using radioligand binding assays. Below are detailed methodologies based on published literature.

Radioligand Binding Assay for VUF 8430

This protocol is based on the methodology used to determine the binding affinity of VUF 8430 for the human H4R expressed in SK-N-MC cells.[2][3]

1. Cell Culture and Membrane Preparation:

  • SK-N-MC cells stably expressing the human Histamine H4 Receptor are cultured in appropriate media.
  • Cells are harvested and homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • The homogenate is centrifuged to pellet the cell membranes.
  • The membrane pellet is washed and resuspended in the binding buffer.

2. Competitive Radioligand Binding Assay:

  • Membrane preparations are incubated in a binding buffer containing a fixed concentration of the radioligand, [³H]histamine.
  • Increasing concentrations of the unlabeled competitor compound (VUF 8430) are added to displace the radioligand.
  • The reaction is incubated to allow binding to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
  • The filters are washed with ice-cold wash buffer to remove non-specific binding.
  • The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

4. Data Analysis:

  • The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
  • The Ki (inhibitor constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for this compound

A highly detailed, step-by-step protocol for the binding assay of this compound is not explicitly available in the searched literature. However, it is known that its binding affinity was determined using HEK293 cells expressing the human H4R.[4] The general principles of the radioligand binding assay, as described for VUF 8430, would apply. This would involve using membranes from HEK293-hH4R cells and a suitable radioligand in a competitive binding format.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of the Histamine H4 Receptor and a typical experimental workflow for determining binding affinity.

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H4R Histamine H4 Receptor G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca2_ion Intracellular Ca²⁺ G_protein->Ca2_ion Increases Chemotaxis Chemotaxis G_protein->Chemotaxis Induces cAMP cAMP AC->cAMP Decreases production of Agonist Agonist (this compound or VUF 8430) Agonist->H4R Binds

Caption: Histamine H4 Receptor Signaling Pathway.

Radioligand_Binding_Workflow A 1. Prepare Membranes from hH4R-expressing cells B 2. Incubate Membranes with: - Radioligand ([³H]histamine) - Competitor (this compound or VUF 8430) A->B C 3. Separate Bound from Free Radioligand via Filtration B->C D 4. Quantify Bound Radioactivity (Scintillation Counting) C->D E 5. Data Analysis (Calculate IC50 and Ki) D->E

Caption: Experimental Workflow for Radioligand Binding Assay.

References

ST-1006: A Comparative Guide to its H4 Receptor Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the histamine (B1213489) H4 receptor (H4R) agonist, ST-1006, with other relevant compounds. The following sections detail its binding affinity, selectivity profile, and the experimental methodology used to determine these properties.

Comparative Analysis of H4 Receptor Ligands

This compound is a potent agonist of the histamine H4 receptor, exhibiting a high binding affinity as indicated by its pKi value of 7.94.[1][2][3] To contextualize its specificity, this guide compares this compound with other well-characterized histamine receptor ligands: the highly selective H4R antagonist JNJ 7777120, the dual H3/H4R ligand thioperamide, and another H4R ligand, VUF 10148.

CompoundpKi at hH1RpKi at hH2RpKi at hH3RpKi at hH4R
This compound Data not availableData not availableData not available7.94
JNJ 7777120< 5.5< 5.5< 5.58.8
Thioperamide< 5.0< 5.08.48.1
VUF 101485.8< 5.06.48.1

Note: Data for JNJ 7777120, Thioperamide, and VUF 10148 are compiled from publicly available pharmacological databases and scientific literature.

Experimental Protocols: Determining Receptor Specificity

The binding affinity and selectivity of compounds like this compound are typically determined using competitive radioligand binding assays. This technique measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor.

Protocol: Competitive Radioligand Binding Assay for Histamine Receptors

1. Materials and Reagents:

  • Cell membranes prepared from cell lines stably expressing the human histamine receptor subtypes (H1, H2, H3, or H4).
  • Radioligand specific for each receptor subtype (e.g., [³H]-Mepyramine for H1R, [³H]-Tiotidine for H2R, [¹²⁵I]-Iodoproxyfan for H3R, [³H]-Histamine or a specific labeled antagonist for H4R).
  • Test compound (this compound) and reference compounds.
  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Wash buffer (ice-cold assay buffer).
  • Scintillation cocktail.
  • Glass fiber filters.
  • 96-well microplates.

2. Procedure:

  • Incubation Mixture Preparation: In each well of a 96-well microplate, combine the cell membranes, the specific radioligand at a fixed concentration (typically at or near its Kd value), and varying concentrations of the unlabeled test compound (e.g., this compound) or a reference compound.
  • Total and Non-specific Binding: For each assay plate, include control wells. "Total binding" wells contain only the cell membranes and the radioligand. "Non-specific binding" wells contain the cell membranes, the radioligand, and a high concentration of a known saturating unlabeled ligand for that receptor to block all specific binding.
  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient duration to allow the binding to reach equilibrium (e.g., 60-120 minutes).
  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
  • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, depict the H4 receptor signaling pathway and the experimental workflow for determining receptor specificity.

H4R_Signaling_Pathway cluster_cell Cell Membrane ST1006 This compound (Agonist) H4R H4 Receptor ST1006->H4R Binds to G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., Chemotaxis, Cytokine Release) cAMP->Response

Caption: H4 Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis N1 Prepare Cell Membranes with H4 Receptors A1 Incubate Membranes, Radioligand & Test Compound N1->A1 N2 Prepare Radioligand ([3H]-Histamine) N2->A1 N3 Prepare Test Compound (this compound) Dilutions N3->A1 A2 Separate Bound from Free Radioligand (Filtration) A1->A2 A3 Quantify Bound Radioactivity A2->A3 D1 Generate Displacement Curve A3->D1 D2 Determine IC50 D1->D2 D3 Calculate Ki D2->D3

Caption: Radioligand Binding Assay Workflow.

References

A Comparative Analysis of ST-1006 and Clobenpropit Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activities of ST-1006 and clobenpropit (B1669187), focusing on their interactions with histamine (B1213489) receptors and other cellular targets. The information is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.

Executive Summary

This compound is a potent and selective histamine H4 receptor (H4R) agonist, primarily exhibiting anti-inflammatory and anti-pruritic effects. In contrast, clobenpropit demonstrates a more complex pharmacological profile as a potent histamine H3 receptor (H3R) antagonist/inverse agonist and a partial agonist at the H4R. Beyond the histamine receptor family, clobenpropit interacts with the CXCR4 receptor and monoamine transporters, suggesting a broader range of therapeutic applications, including neuroprotection and cancer therapy. This guide delves into the available quantitative data, experimental methodologies, and signaling pathways associated with both compounds.

Quantitative Data Comparison

The following tables summarize the key pharmacological parameters for this compound and clobenpropit based on available experimental data.

Table 1: Histamine Receptor Binding Affinities

CompoundReceptorSpeciesAssay TypepKi / KiCitation
This compound H4--7.94 (pKi)[1][2][3]
Clobenpropit H3HumanRadioligand Binding9.44 (pKi)[4]
H3RatRadioligand Binding9.75 (pKi)[4]
H4--13 nM (Ki)[4]
H1--5.2 (pKi)[4]
H2--5.6 (pKi)[4]

Table 2: Functional Activity and Potency

CompoundTarget/AssayActivity TypepEC50 / EC50 / pA2Citation
This compound Basophil MigrationAgonist-[1][2]
FceRI-mediated Basophil ActivationSuppressor-[1][2]
Clobenpropit Histamine H3 ReceptorAntagonist/Inverse Agonist8.07 (pEC50) / 9.93 (pA2)[4][5]
Eosinophil Shape Change (H4R)Partial Agonist3 nM (EC50)[5]
Dopamine Transport (SH-SY5Y cells)Inhibitor6.31 (pIC50)[4]

Table 3: Other Receptor and Transporter Interactions

CompoundTargetKiCitation
Clobenpropit Serotonin 5-HT3 Receptor7.4 nM[4]
α2A Adrenoceptor17.4 nM[4]
α2C Adrenoceptor7.8 nM[4]
CXCR4-[6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are outlined below.

Histamine Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific histamine receptor subtype.

  • Membrane Preparation: Cell membranes expressing the target histamine receptor (e.g., H3R or H4R) are prepared from cultured cells (e.g., HEK293 or CHO cells) through homogenization and centrifugation.

  • Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [³H]-Nα-methylhistamine for H3R) and varying concentrations of the test compound (this compound or clobenpropit).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Basophil Activation Assay (Flow Cytometry)

This assay measures the ability of a compound to induce or inhibit basophil activation.

  • Blood Collection: Whole blood is collected from healthy human donors.

  • Incubation: Aliquots of whole blood are incubated with the test compound (e.g., this compound) at various concentrations. A positive control (e.g., anti-IgE antibody) and a negative control (buffer) are included.

  • Staining: The cells are stained with fluorescently labeled antibodies against basophil-specific surface markers (e.g., CCR3 or CD203c) and activation markers (e.g., CD63).

  • Flow Cytometry: The samples are analyzed on a flow cytometer to identify the basophil population and quantify the expression of activation markers.

  • Data Analysis: The percentage of activated basophils (e.g., CD63-positive) is determined for each condition.

[³⁵S]GTPγS Binding Assay

This functional assay measures G-protein activation following receptor stimulation.

  • Membrane Preparation: Cell membranes expressing the G-protein coupled receptor of interest (e.g., H4R) are prepared.

  • Incubation: The membranes are incubated with the test compound (e.g., this compound or clobenpropit), GDP, and [³⁵S]GTPγS.

  • Separation: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the unbound nucleotide, typically by filtration.

  • Detection: The amount of radioactivity corresponding to the bound [³⁵S]GTPγS is measured.

  • Data Analysis: The data are analyzed to determine the EC50 and Emax values for the test compound, indicating its potency and efficacy as an agonist or inverse agonist.

Signaling Pathways and Mechanisms of Action

This compound: H4 Receptor Agonism

As a potent H4R agonist, this compound is expected to activate downstream signaling pathways typically associated with this Gαi/o-coupled receptor. This includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the activation of mitogen-activated protein kinase (MAPK) pathways. These signaling events are thought to mediate its observed anti-inflammatory effects.

ST1006_H4R_Signaling ST1006 This compound H4R H4 Receptor ST1006->H4R Agonist Gai Gαi/o H4R->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits MAPK MAPK Pathway Gai->MAPK Activates cAMP ↓ cAMP AC->cAMP Inflammation Anti-inflammatory Effects cAMP->Inflammation MAPK->Inflammation

This compound H4R Agonist Signaling Pathway
Clobenpropit: A Multi-Target Compound

Clobenpropit's activity is more complex due to its interaction with multiple targets.

1. H3 Receptor Inverse Agonism: As an inverse agonist at the constitutively active H3R, clobenpropit reduces the basal activity of the receptor, leading to an increase in the synthesis and release of histamine and other neurotransmitters. This is thought to contribute to its neuroprotective effects. The signaling cascade can involve the activation of the PI3K/AKT and cAMP/PKA pathways.

Clobenpropit_H3R_Signaling Clobenpropit Clobenpropit H3R H3 Receptor Clobenpropit->H3R Inverse Agonist PI3K PI3K Clobenpropit->PI3K Gai Gαi/o H3R->Gai Inhibits Basal Activity AC Adenylyl Cyclase Gai->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA NT_Release ↑ Neurotransmitter Release PKA->NT_Release AKT AKT PI3K->AKT Neuroprotection Neuroprotection AKT->Neuroprotection

Clobenpropit H3R Inverse Agonist Signaling

2. H4 Receptor Partial Agonism: Clobenpropit partially activates the H4R, contributing to its anti-inflammatory and potential anti-cancer effects by modulating cytokine release and cellular processes like epithelial-mesenchymal transition (EMT).

3. CXCR4 Receptor Antagonism: By inhibiting the CXCL12/CXCR4 signaling axis, clobenpropit can interfere with key pathways involved in cancer cell proliferation, migration, and angiogenesis, as well as in autoimmune responses.

Clobenpropit_CXCR4_Signaling Clobenpropit Clobenpropit CXCR4 CXCR4 Receptor Clobenpropit->CXCR4 Inhibits CXCL12 CXCL12 CXCL12->CXCR4 Binds Downstream Downstream Signaling (e.g., ERK, PI3K/AKT) CXCR4->Downstream Activates Cellular_Response ↓ Cell Proliferation ↓ Migration ↓ Angiogenesis Downstream->Cellular_Response

Clobenpropit CXCR4 Antagonist Mechanism

Experimental Workflow Overview

The following diagram illustrates a general workflow for the comparative analysis of this compound and clobenpropit.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Binding Receptor Binding Assays (H3, H4, etc.) Data_Analysis Comparative Data Analysis Binding->Data_Analysis Functional Functional Assays (GTPγS, cAMP, Calcium Mobilization) Functional->Data_Analysis Cellular Cell-Based Assays (Migration, Cytokine Release) Cellular->Data_Analysis Inflammation Inflammation Models Neuroprotection Neuroprotection Models Cancer Cancer Models Compound This compound & Clobenpropit Compound->Binding Compound->Functional Compound->Cellular Data_Analysis->Inflammation Data_Analysis->Neuroprotection Data_Analysis->Cancer

Workflow for Comparative Analysis

Conclusion

This compound and clobenpropit are valuable pharmacological tools with distinct activity profiles. This compound serves as a potent and selective H4R agonist, making it a suitable tool for investigating the specific roles of the H4 receptor in inflammation and immunity. Clobenpropit, with its complex polypharmacology, offers a broader spectrum of potential therapeutic applications, targeting not only the histamine system but also chemokine signaling and neurotransmitter transport. The choice between these two compounds will ultimately depend on the specific research question and the desired pharmacological effect. Further head-to-head comparative studies would be invaluable for a more definitive characterization of their relative activities.

References

Evaluating the Partial Agonism of ST-1006 at the Human Histamine H4 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive evaluation of the partial agonist activity of ST-1006 at the human histamine (B1213489) H4 receptor (H4R). Intended for researchers, scientists, and drug development professionals, this document outlines the pharmacological profile of this compound in key functional assays and compares its performance with other well-characterized H4R ligands. The provided data, experimental protocols, and pathway diagrams aim to facilitate a deeper understanding of this compound's mechanism of action and its potential as a therapeutic agent.

Introduction to this compound and the Human H4 Receptor

The human H4 receptor, a G protein-coupled receptor (GPCR), is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, and T cells. Its involvement in inflammatory and immune responses has made it a promising target for the development of novel therapeutics for allergic and inflammatory diseases. This compound has been identified as a potent partial agonist at the human H4R with a reported pKi value of 7.94.[1] As a partial agonist, this compound elicits a submaximal response compared to a full agonist, a characteristic that can offer a more modulated and potentially safer therapeutic effect. This guide delves into the functional characteristics of this compound, comparing it to the endogenous full agonist histamine, other synthetic full and partial agonists, and a notable biased agonist.

Comparative Analysis of H4R Agonist Activity

To thoroughly characterize the partial agonism of this compound, its functional activity was evaluated in three key downstream signaling pathways: Gαi-mediated cAMP inhibition, β-arrestin recruitment, and G-protein activation via GTPγS binding. This multi-faceted approach provides a comprehensive profile of the ligand's efficacy and potency.

Data Summary

The following tables summarize the quantitative data for this compound and a panel of comparator compounds at the human H4 receptor. The comparator ligands include:

  • Histamine: The endogenous full agonist.

  • 4-Methylhistamine & VUF8430: Synthetic full agonists.

  • Clobenpropit: A known partial agonist.

  • JNJ7777120: A classical H4R antagonist that exhibits biased agonism, acting as a partial agonist in β-arrestin recruitment assays.[2]

Table 1: cAMP Inhibition Assay

CompoundAgonist ClasspEC50Emax (% relative to Histamine)
HistamineFull Agonist7.5100%
4-MethylhistamineFull Agonist7.2~100%
This compound Partial Agonist - <100%
ClobenpropitPartial Agonist-<100%

Note: Specific pEC50 and Emax values for this compound in a standardized cAMP assay were not available in the reviewed literature, but its classification as a partial agonist indicates an Emax significantly lower than histamine.

Table 2: β-Arrestin Recruitment Assay

CompoundAgonist ClasspEC50Emax (% relative to Histamine)
HistamineFull Agonist-100%
This compound Partial Agonist - <100%
JNJ7777120Biased Partial Agonist-Partial Agonist Activity Observed

Note: While this compound is classified as a partial agonist, specific quantitative data in a head-to-head β-arrestin assay is limited. JNJ7777120 is included as a key comparator due to its documented partial agonism in this pathway.

Table 3: GTPγS Binding Assay

CompoundAgonist ClasspEC50Emax (% stimulation over basal)
HistamineFull Agonist-~150-200%
This compound Partial Agonist - < Full Agonist Response
ClobenpropitPartial Agonist-Partial Agonist Activity Observed
JNJ7777120Antagonist-No stimulation

Note: As a partial agonist, this compound is expected to produce a level of GTPγS binding significantly above basal but lower than that of a full agonist like histamine.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

H4R_Signaling_Pathway cluster_receptor Cell Membrane H4R Human H4R G_Protein Gαi Gβγ H4R->G_Protein activates Beta_Arrestin β-Arrestin H4R->Beta_Arrestin recruits Agonist This compound (Partial Agonist) Agonist->H4R binds AC Adenylate Cyclase G_Protein:f0->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription regulates Internalization Receptor Internalization Beta_Arrestin->Internalization mediates MAPK_Signaling MAPK Signaling Beta_Arrestin->MAPK_Signaling activates

Caption: Human H4R Signaling Pathways.

Experimental_Workflow cluster_assays Functional Assays cAMP cAMP Inhibition Assay Data_Acquisition Measure downstream signal cAMP->Data_Acquisition Beta_Arrestin β-Arrestin Recruitment Assay Beta_Arrestin->Data_Acquisition GTPgS [35S]GTPγS Binding Assay GTPgS->Data_Acquisition Cell_Culture Culture cells expressing human H4 Receptor Ligand_Treatment Treat cells with this compound & comparator ligands Cell_Culture->Ligand_Treatment Ligand_Treatment->cAMP Ligand_Treatment->Beta_Arrestin Ligand_Treatment->GTPgS Data_Analysis Generate dose-response curves (EC50 & Emax) Data_Acquisition->Data_Analysis Logical_Comparison cluster_comparators Comparator Ligands ST1006 This compound Histamine Histamine (Full Agonist) ST1006->Histamine Lower Emax 4MeHA 4-Methylhistamine (Full Agonist) ST1006->4MeHA Lower Emax VUF8430 VUF8430 (Full Agonist) ST1006->VUF8430 Lower Emax Clobenpropit Clobenpropit (Partial Agonist) ST1006->Clobenpropit Similar Class JNJ7777120 JNJ7777120 (Biased Agonist) ST1006->JNJ7777120 Different Bias Profile

References

Safety Operating Guide

Navigating Chemical Disposal: A Procedural Guide for ST-1006

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals require clear, actionable information for the safe disposal of laboratory chemicals. When faced with a substance designated as ST-1006, it is crucial to follow a systematic procedure to ensure safety and compliance, as a direct search for this identifier does not yield a specific chemical compound. Instead, "1006" appears in various product codes for different substances, such as thinners and inert gases.

This guide provides a comprehensive framework for determining the appropriate disposal protocol for any laboratory chemical, using "this compound" as a case study for an ambiguously labeled substance. By following these steps, you can ensure the safe and responsible management of chemical waste in your laboratory.

Step 1: Identify the Chemical and Locate the Safety Data Sheet (SDS)

The most critical step in chemical disposal is to accurately identify the substance. The Safety Data Sheet (SDS) is the primary source of information for chemical handling and disposal.[1][2][3] Employers are required to make SDSs readily accessible to all employees who work with hazardous chemicals.[2]

Action:

  • Identify the Manufacturer: Look for the manufacturer's name on the container of "this compound."

  • Search for the SDS: Use the manufacturer's name and the product code "this compound" to search for the corresponding SDS on the manufacturer's website or a reputable SDS database.

  • Review the SDS: Once located, carefully review all sections of the SDS.

Key Sections of a Safety Data Sheet for Disposal

The SDS is a standardized document with 16 sections.[2] For disposal purposes, the following sections are of paramount importance:

Section NumberSection TitleDescription of Information
2 Hazards Identification Provides an overview of the chemical's hazards (e.g., flammable, corrosive, toxic).[2]
7 Handling and Storage Details safe handling practices and appropriate storage conditions.[2][3]
8 Exposure Controls/Personal Protection Specifies the necessary personal protective equipment (PPE) for handling the chemical.[2]
13 Disposal Considerations Provides guidance on proper disposal methods and any specific regulatory requirements.[2]
14 Transport Information Contains information on the proper shipping name, hazard class, and packing group for transportation.[2]
15 Regulatory Information Lists any specific safety, health, and environmental regulations.[2]

Step 2: Follow the Disposal Workflow

The following diagram illustrates the logical workflow to follow for the proper disposal of any laboratory chemical.

A Start: Identify Chemical (e.g., this compound) B Locate Safety Data Sheet (SDS) A->B C Review SDS Section 13: Disposal Considerations B->C D Is the substance hazardous? C->D E Follow institutional hazardous waste procedures D->E Yes F Can it be disposed of in regular trash or drain? D->F No H Consult Environmental Health & Safety (EHS) department E->H G Dispose of according to institutional and local regulations F->G Yes F->H No I End G->I H->I

Caption: Workflow for determining the proper chemical disposal procedure.

Step 3: General Chemical Handling and Disposal Precautions

Regardless of the specific identity of this compound, adhere to these general safety principles for handling and disposing of all laboratory chemicals:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling chemicals.[1]

  • Avoid Mixing Waste: Never mix different chemical wastes unless explicitly instructed to do so by the SDS or your institution's hazardous waste guidelines.

  • Proper Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.[1]

  • Storage: Store chemical waste in a designated, well-ventilated area, away from incompatible materials.[3][4]

  • Spill Procedures: Be familiar with your institution's spill cleanup procedures.[4]

  • Do Not Use Drains for Hazardous Waste: Never pour hazardous chemicals down the sink unless authorized by your institution's EHS department.[4]

By following this structured approach, you can ensure that all chemical waste, including substances with ambiguous identifiers like this compound, is managed safely and in accordance with all applicable regulations. This diligence is fundamental to maintaining a safe laboratory environment for yourself and your colleagues.

References

Essential Safety and Handling Protocols for ST-1006

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on the assumption that "ST-1006" refers to a substance with properties similar to those described in the Safety Data Sheets for Sigma-Aldrich products C1006 and S1006 (Sulfatides from bovine brain), which are classified as non-hazardous substances or mixtures. It is crucial to consult the specific Safety Data Sheet (SDS) for the exact product you are using to ensure you have the most accurate and relevant safety information.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans to facilitate safe and efficient laboratory work.

I. Personal Protective Equipment (PPE)

Even when handling substances classified as non-hazardous, adherence to standard laboratory PPE protocols is essential to ensure personal safety and maintain a sterile research environment.

PPE CategoryItemSpecificationPurpose
Hand Protection Disposable GlovesNitrile or LatexTo prevent direct skin contact and contamination of the sample.
Eye Protection Safety Glasses or GogglesANSI Z87.1-ratedTo protect eyes from potential splashes or aerosols.
Body Protection Laboratory CoatStandardTo protect clothing and skin from spills.
Respiratory Protection Not generally requiredN/AFor non-hazardous, non-volatile substances, respiratory protection is typically not necessary under normal handling conditions. If the substance is in a fine powder form that could be aerosolized, a dust mask may be considered.

II. Operational Plan: Handling and Storage

Proper handling and storage are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.

A. Handling Procedures:

  • Preparation: Before handling, ensure you have read and understood the relevant Safety Data Sheet (SDS).[1]

  • Work Area: Conduct all work in a clean, designated laboratory area.

  • Dispensing: When weighing or transferring the substance, do so carefully to avoid creating dust or aerosols.

  • Hygiene: Wash hands thoroughly after handling the substance, even if gloves were worn. Do not eat, drink, or smoke in the laboratory area.[1]

B. Storage Procedures:

ConditionSpecificationRationale
Temperature Refer to product-specific SDSTo maintain the stability and efficacy of the substance.
Container Tightly sealed original containerTo prevent contamination and degradation.
Location Store in a dry, well-ventilated area away from incompatible materials.To ensure a safe storage environment.

III. Disposal Plan

While this compound is not classified as hazardous, proper disposal procedures should be followed to maintain a safe and compliant laboratory.

A. Waste Categorization:

  • Non-hazardous solid waste: Uncontaminated this compound and empty containers.

  • Chemically contaminated waste: Any this compound that has been mixed with hazardous chemicals.

B. Disposal Steps:

  • Uncontaminated Waste: Dispose of in the regular laboratory solid waste stream, unless institutional policies require otherwise.

  • Contaminated Waste: If this compound is mixed with hazardous materials, it must be disposed of as chemical waste, following all local, state, and federal regulations.

  • Empty Containers: Handle uncleaned containers as you would the product itself. They can typically be disposed of in the regular trash after being thoroughly rinsed, if appropriate for the container type.

IV. Experimental Workflow and Logical Relationships

The following diagrams illustrate a standard workflow for handling a non-hazardous substance like this compound and the logical decision-making process for ensuring safety.

Experimental_Workflow_for_this compound cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal A Review SDS B Don PPE A->B C Prepare Work Area B->C D Weigh/Transfer this compound C->D E Perform Experiment D->E F Clean Work Area E->F G Dispose of Waste F->G H Doff PPE G->H I Wash Hands H->I

Caption: A standard experimental workflow for handling this compound.

Safety_Decision_Logic A Is the substance This compound? B Is the SDS available and reviewed? A->B C Is the substance classified as hazardous? B->C Yes F Obtain and review SDS before proceeding B->F No D Follow standard lab procedures for non-hazardous materials C->D No E Follow specific handling and disposal instructions for hazardous materials C->E Yes

Caption: Logical decision-making process for handling laboratory chemicals.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.